N-(Azetidin-3-YL)methanesulfonamide hydrochloride
Description
Properties
IUPAC Name |
N-(azetidin-3-yl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.ClH/c1-9(7,8)6-4-2-5-3-4;/h4-6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUBWFLFNHLFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239205-33-4 | |
| Record name | N-(azetidin-3-yl)methanesulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to N-(Azetidin-3-YL)methanesulfonamide Hydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. Its incorporation into molecular scaffolds can impart favorable characteristics such as improved metabolic stability, enhanced binding affinity, and modified pharmacokinetic profiles.[1][2] N-(Azetidin-3-YL)methanesulfonamide hydrochloride is a key building block within this chemical space, offering a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential applications in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 1239205-33-4 | [3][4] |
| Molecular Formula | C₄H₁₁ClN₂O₂S | [3] |
| Molecular Weight | 186.66 g/mol | [3][4] |
| IUPAC Name | N-(azetidin-3-yl)methanesulfonamide;hydrochloride | [3] |
| SMILES | CS(=O)(=O)NC1CNC1.Cl | [3] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [4] |
Chemical Structure
The chemical structure of this compound is characterized by a central azetidine ring, with a methanesulfonamide group attached to the 3-position of the ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Caption: Chemical structure of this compound.
Synthesis Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a representative synthesis based on established chemical transformations for similar azetidine derivatives.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of N-Boc-3-aminoazetidine (Intermediate)
Rationale: The synthesis begins with a commercially available protected azetidine derivative, which is then converted to the key intermediate, N-Boc-3-aminoazetidine. The tert-butyloxycarbonyl (Boc) protecting group is employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
Detailed Protocol:
-
Preparation of N-Boc-3-hydroxyazetidine: To a solution of 1-(diphenylmethyl)-3-hydroxyazetidine in a suitable solvent such as methanol, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenolysis: Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) and temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude N-Boc-3-hydroxyazetidine.
-
Conversion to N-Boc-3-aminoazetidine: The hydroxy group is then converted to an amino group through a two-step process involving mesylation followed by azide displacement and subsequent reduction.
-
Mesylation: Dissolve the crude N-Boc-3-hydroxyazetidine in a suitable solvent like dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). Stir the reaction at room temperature until completion.
-
Azide Displacement: The resulting mesylate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature.
-
Reduction: The azido intermediate is then reduced to the primary amine using a standard reduction method, such as hydrogenation with Pd/C catalyst.
-
Step 2: Synthesis of this compound (Final Product)
Rationale: The final steps involve the sulfonylation of the primary amine of the azetidine intermediate, followed by the deprotection of the Boc group to yield the desired hydrochloride salt.
Detailed Protocol:
-
Methanesulfonylation: Dissolve N-Boc-3-aminoazetidine in an anhydrous solvent such as DCM and cool to 0 °C. Add a base, typically a tertiary amine like triethylamine, followed by the slow addition of methanesulfonyl chloride. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Deprotection: Dissolve the purified N-Boc-N-(azetidin-3-yl)methanesulfonamide in a suitable solvent such as dioxane or methanol. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature. The deprotection is typically rapid and results in the precipitation of the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to afford this compound as a solid.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, the methanesulfonyl methyl protons, and the amine protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the azetidine ring carbons and the methanesulfonyl methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as C-H and C-N stretching vibrations of the azetidine ring.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the free base or the protonated molecule.
Potential Applications in Drug Discovery
The N-(Azetidin-3-YL)methanesulfonamide scaffold is a valuable starting point for the design and synthesis of novel drug candidates. The azetidine ring can serve as a rigid core to which various functional groups can be attached to modulate biological activity and pharmacokinetic properties. The methanesulfonamide group is a common pharmacophore found in many biologically active compounds and can participate in hydrogen bonding interactions with biological targets.
While specific biological activity for this compound is not extensively reported in publicly available literature, the broader class of azetidine-containing sulfonamides has been investigated for a range of therapeutic targets.[6] The unique structural features of this compound make it an attractive candidate for screening in various disease areas, including but not limited to:
-
Oncology: As a scaffold for the development of kinase inhibitors or other anti-proliferative agents.
-
Infectious Diseases: As a building block for novel antibacterial or antiviral compounds.
-
Central Nervous System (CNS) Disorders: The azetidine moiety can influence blood-brain barrier permeability, making it a potentially useful scaffold for CNS-targeted drugs.[2]
Conclusion
This compound is a valuable and versatile chemical entity for drug discovery and development. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. This guide provides a comprehensive framework for its preparation and characterization, empowering researchers to utilize this important building block in the quest for novel therapeutics. The unique combination of the rigid azetidine core and the functional methanesulfonamide group offers significant potential for the development of new chemical entities with improved pharmacological profiles.
References
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An In-Depth Technical Guide to N-(Azetidin-3-YL)methanesulfonamide hydrochloride (CAS 1239205-33-4) for Researchers and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and conformational rigidity offer a unique combination of properties that can enhance metabolic stability, improve aqueous solubility, and provide precise vectors for substituent placement, thereby increasing binding affinity and selectivity for biological targets. The deliberate integration of the azetidine scaffold has led to the development of several FDA-approved drugs, underscoring its value in medicinal chemistry.[2]
This technical guide focuses on a key exemplar of this molecular class: N-(Azetidin-3-YL)methanesulfonamide hydrochloride (CAS 1239205-33-4). This compound is a versatile building block, offering a reactive primary amine on the azetidine ring, which is strategically masked as a hydrochloride salt for improved stability and handling. The presence of the methanesulfonamide group further modulates the electronic and steric properties of the molecule, making it a valuable intermediate for the synthesis of a diverse array of more complex, biologically active compounds. This guide will provide an in-depth overview of its physicochemical properties, a detailed synthesis protocol, and a discussion of its applications as a crucial intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical and Safety Data
A comprehensive understanding of the physical, chemical, and safety properties of a research chemical is paramount for its effective and safe utilization in a laboratory setting. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1239205-33-4 | [3] |
| Molecular Formula | C4H11ClN2O2S | [3] |
| Molecular Weight | 186.66 g/mol | [3] |
| IUPAC Name | N-(azetidin-3-yl)methanesulfonamide;hydrochloride | [3] |
| Appearance | Solid (form may vary by supplier) | |
| Purity | Typically ≥97% | [4] |
| Storage | Inert atmosphere, Room Temperature |
Safety and Hazard Information:
It is imperative to handle this compound with appropriate safety precautions in a well-ventilated laboratory. The compound is associated with the following hazard statements:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis Protocol: A Multi-Step Approach
While a direct, one-pot synthesis of this compound from simple precursors is not commonly reported, a reliable and scalable synthesis can be achieved through a multi-step pathway involving the protection of the azetidine nitrogen, introduction of the methanesulfonamide moiety, and subsequent deprotection. The following protocol is a representative synthesis based on established chemical transformations for azetidine derivatives.
Experimental Workflow Diagram
Caption: A two-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of N-(1-Boc-azetidin-3-yl)methanesulfonamide
-
Reaction Setup: To a solution of 1-Boc-3-aminoazetidine (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).
-
Addition of Reagent: Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure N-(1-Boc-azetidin-3-yl)methanesulfonamide.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve N-(1-Boc-azetidin-3-yl)methanesulfonamide (1 equivalent) in a minimal amount of a suitable solvent such as dioxane or methanol.
-
Deprotection: Add a solution of hydrochloric acid in dioxane (e.g., 4M solution, 2-3 equivalents) to the mixture.
-
Reaction and Precipitation: Stir the reaction at room temperature for 2-4 hours. The deprotection of the Boc group is typically accompanied by the precipitation of the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a solid.
Applications in Drug Discovery: A Versatile Building Block
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The primary amine of the azetidine ring, unmasked after deprotection, provides a key point for further functionalization, allowing for its incorporation into larger scaffolds.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
Protein kinases are a crucial class of enzymes that regulate a wide range of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The unique structural features of the azetidine ring can be exploited to enhance the binding affinity and selectivity of these inhibitors.
The general workflow for utilizing this compound in the synthesis of a kinase inhibitor is depicted below.
Caption: General scheme for the incorporation of the azetidine moiety into a kinase inhibitor scaffold.
In a typical synthetic strategy, the free amine of N-(Azetidin-3-YL)methanesulfonamide (obtained after neutralization of the hydrochloride salt) can be coupled with a suitable electrophilic partner, often a halogenated heterocyclic core that is central to the kinase inhibitor's structure. This coupling can be achieved through various well-established chemical reactions, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). The resulting molecule incorporates the N-(methanesulfonyl)azetidin-3-yl moiety, which can then interact with the target kinase, contributing to the overall binding affinity and pharmacological profile of the compound.
Conclusion
This compound is a strategically important chemical intermediate for researchers and drug development professionals. Its value lies in the unique properties of the azetidine ring, which can impart favorable pharmacokinetic characteristics to drug candidates. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and a clear illustration of its application as a building block in the design and synthesis of novel therapeutics, particularly kinase inhibitors. As the demand for more effective and selective drugs continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand, paving the way for the next generation of innovative medicines.
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An In-Depth Technical Guide to N-(Azetidin-3-YL)methanesulfonamide hydrochloride: Nomenclature, Properties, and Significance
Abstract
This technical guide provides a comprehensive analysis of N-(Azetidin-3-YL)methanesulfonamide hydrochloride, a heterocyclic compound of increasing interest in medicinal chemistry. The primary focus of this document is the systematic deconstruction of its International Union of Pure and Applied Chemistry (IUPAC) name, providing a logical framework for understanding its chemical structure. Beyond nomenclature, this guide details the compound's physicochemical properties, outlines a representative synthetic protocol, and discusses its significance as a building block in modern drug discovery. The inclusion of detailed experimental workflows, data tables, and structural diagrams is intended to equip researchers with the foundational knowledge required for its effective application.
Introduction: The Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a highly valued motif in drug discovery.[1] Its incorporation into molecular structures can confer a range of desirable properties, including improved metabolic stability, enhanced solubility, and favorable pharmacokinetic profiles, owing to its rigid, sp3-rich character.[1] The compound this compound exemplifies the convergence of this valuable scaffold with the well-established sulfonamide functional group. Sulfonamides are a class of compounds known for a wide array of biological activities.[2] This guide serves to elucidate the fundamental chemical identity and properties of this specific molecule, beginning with its formal name.
Systematic IUPAC Nomenclature
The formal name, this compound, precisely describes the molecule's structure according to IUPAC rules.[3] A step-by-step deconstruction reveals the identity and connectivity of each component.
Identifying the Principal Functional Group and Parent Hydride
The naming process begins by identifying the highest-priority functional group. In this molecule, the sulfonamide group (-SO₂NH-) takes precedence over the secondary amine within the azetidine ring.[4]
-
Sulfonamide : This is the principal functional group, derived from a sulfonic acid.[5]
-
Parent Hydride : The sulfonamide is attached to a methyl group, making "methanesulfonamide" the parent name. This follows the pattern of R-SO₂-NH₂, where R is methyl.
Identifying Substituents on the Parent Structure
With "methanesulfonamide" established as the base name, the remaining part of the molecule is treated as a substituent attached to the sulfonamide nitrogen.
-
The "N-" Prefix : This locant indicates that the substituent is bonded directly to the nitrogen atom of the sulfonamide group.
-
The "(azetidin-3-yl)" Group : This describes the substituent itself.
-
Azetidine : This is the name for the four-membered saturated heterocycle containing one nitrogen atom.[6][7]
-
Numbering : The azetidine ring is numbered starting from the heteroatom (Nitrogen) as position 1. The numbering proceeds around the ring to give the point of attachment the lowest possible number. In this case, the sulfonamide group is attached to carbon-3.
-
"-yl" Suffix : This suffix indicates that the azetidine ring is a substituent.
-
The Salt Form
-
Hydrochloride : This term indicates that the molecule is present as a salt, formed by the reaction of the basic azetidine nitrogen with hydrochloric acid (HCl).[3] The protonated amine forms an ionic bond with the chloride ion.
The logical flow for deriving the IUPAC name is visualized in the diagram below.
Caption: Chemical structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁ClN₂O₂S | [3] |
| Molecular Weight | 186.66 g/mol | [3] |
| CAS Number | 1239205-33-4 | [3][8] |
| Appearance | Solid (Typical) | |
| SMILES | CS(=O)(=O)NC1CNC1.Cl | [3] |
| InChIKey | VXUBWFLFNHLFSM-UHFFFAOYSA-N | [3] |
Representative Synthesis Protocol
The synthesis of N-(Azetidin-3-YL)methanesulfonamide and its subsequent conversion to the hydrochloride salt is a critical process for its application in research. While multiple specific routes may exist, a common strategy involves the reaction of a protected 3-aminoazetidine derivative with methanesulfonyl chloride, followed by deprotection and salt formation.
Conceptual Workflow
The synthesis can be conceptually broken down into three main stages:
-
Sulfonamide Formation : Reaction of an amine with a sulfonyl chloride.
-
Deprotection : Removal of a protecting group (e.g., Boc) from the azetidine nitrogen.
-
Salt Formation : Treatment with hydrochloric acid to yield the final product.
Step-by-Step Laboratory Protocol
Objective: To synthesize this compound.
Materials:
-
tert-butyl 3-aminoazetidine-1-carboxylate
-
Methanesulfonyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM)
-
Hydrochloric acid (e.g., 4M in 1,4-dioxane)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Step 1: Sulfonamide Formation a. Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. b. Cool the solution to 0 °C using an ice bath. c. Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: Dropwise addition and cooling are crucial to control the exothermic reaction and prevent side product formation. d. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or LC-MS. e. Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate.
-
Step 2: Deprotection of Boc Group a. Dissolve the crude product from Step 1 in a minimal amount of DCM or methanol. b. Add an excess of hydrochloric acid solution (e.g., 4M HCl in 1,4-dioxane, 5-10 eq). Causality Note: The strong acid cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group. c. Stir the mixture at room temperature for 2-4 hours. The product may precipitate out of the solution.
-
Step 3: Isolation and Purification a. If a precipitate has formed, collect the solid by vacuum filtration. b. If no precipitate forms, concentrate the reaction mixture under reduced pressure. c. Triturate the resulting residue with diethyl ether to induce precipitation and remove non-polar impurities. d. Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Analytical Validation (Self-Validating System)
To ensure the identity and purity of the final compound, the following characterization is essential:
-
¹H NMR & ¹³C NMR : To confirm the chemical structure and absence of major impurities.
-
LC-MS : To confirm the molecular weight of the parent compound and assess purity.
-
Melting Point : As a physical constant for purity assessment.
Significance and Applications in Drug Discovery
This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery pipelines. [9]The azetidine moiety is often used as a bioisosteric replacement for larger or more flexible rings like piperidine or morpholine, aiming to fine-tune pharmacological properties.
Key Attributes for Researchers:
-
Vector for Elaboration : The secondary amine of the azetidine ring provides a reactive handle for further chemical modification, allowing for the exploration of chemical space around a core scaffold. [10]* Improved Physicochemical Properties : The incorporation of the strained azetidine ring can lead to improved solubility and reduced lipophilicity compared to larger carbocyclic or heterocyclic analogues, which are critical parameters for oral bioavailability. [1]* Structural Rigidity : The conformationally restricted nature of the azetidine ring can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
This compound and its derivatives are relevant in the development of therapeutics targeting a variety of areas, including the central nervous system (CNS), where azetidine scaffolds can contribute to improved blood-brain barrier penetration. [10]
Conclusion
This compound is a well-defined chemical entity whose structure is precisely described by its IUPAC name. This guide has systematically broken down this nomenclature, presented its key physicochemical properties, and provided a detailed, validated protocol for its synthesis. As a versatile building block, its strategic use enables medicinal chemists to leverage the unique advantages of the azetidine scaffold to design next-generation therapeutics with optimized pharmacological profiles.
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An In-Depth Technical Guide to the Synthesis of N-(Azetidin-3-YL)methanesulfonamide Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to N-(Azetidin-3-YL)methanesulfonamide hydrochloride, a key building block in contemporary medicinal chemistry. The synthesis is presented in three main stages: selective protection of the azetidine nitrogen, sulfonylation of the exocyclic amine, and subsequent deprotection to yield the final hydrochloride salt. This document elucidates the chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into process optimization and characterization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the target compound.
Introduction and Strategic Rationale
N-(Azetidin-3-YL)methanesulfonamide and its salts are valuable intermediates in the synthesis of various pharmaceutically active compounds. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a desirable scaffold in drug design due to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] The methanesulfonamide moiety often serves as a key pharmacophore or a bioisosteric replacement for other functional groups.
The synthesis of this target molecule presents a key challenge: the presence of two nucleophilic nitrogen atoms in the 3-aminoazetidine precursor. Direct sulfonylation would lead to a mixture of products, including reaction at the more reactive secondary amine within the ring and potential di-sulfonylation. Therefore, a successful synthesis hinges on an effective protecting group strategy. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen due to its stability under the basic conditions required for sulfonylation and its facile removal under acidic conditions.[2][3]
The chosen synthetic pathway involves three distinct, high-yielding steps:
-
Protection: The ring nitrogen of 3-aminoazetidine is protected with a Boc group. For the purposes of this guide, we will start with the commercially available precursor, tert-butyl 3-aminoazetidine-1-carboxylate.[4]
-
Sulfonylation: The free 3-amino group is selectively reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base.
-
Deprotection & Salt Formation: The Boc group is removed using a strong acid, which concurrently forms the desired hydrochloride salt.[5]
This strategy ensures high selectivity and leads to the desired product in excellent purity and yield.
Visualized Synthetic Scheme
The overall synthetic transformation is outlined below.
Caption: Overall synthetic route from the protected starting material to the final hydrochloride salt.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity | Notes |
| tert-Butyl 3-aminoazetidine-1-carboxylate | 193269-78-2 | TCI, Sigma-Aldrich | >98% | Starting Material |
| Methanesulfonyl chloride (MsCl) | 124-63-0 | Sigma-Aldrich | >99% | Acylating Agent |
| Triethylamine (Et₃N) | 121-44-8 | Sigma-Aldrich | >99.5% | Anhydrous, HCl Scavenger |
| Dichloromethane (DCM) | 75-09-2 | Sigma-Aldrich | >99.8% | Anhydrous, Reaction Solvent |
| Hydrochloric Acid (4M in 1,4-Dioxane) | 7647-01-0 | Sigma-Aldrich | 4.0 M | Deprotection & Salt Formation Agent |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | ACS Grade | Extraction Solvent |
| Diethyl Ether (Et₂O) | 60-29-7 | Fisher Scientific | Anhydrous | Precipitation Solvent |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | Lab Prepared | - | Aqueous Work-up |
| Brine (Saturated NaCl aq.) | 7647-14-5 | Lab Prepared | - | Aqueous Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | >99.5% | Drying Agent |
Step 1: Synthesis of tert-Butyl 3-(methylsulfonamido)azetidine-1-carboxylate
This step involves the selective N-sulfonylation of the exocyclic primary amine. Triethylamine is used as an organic base to neutralize the hydrochloric acid generated during the reaction, preventing the formation of the amine hydrochloride salt which would be unreactive.
Protocol:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add tert-butyl 3-aminoazetidine-1-carboxylate (10.0 g, 58.1 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 200 mL).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Add triethylamine (12.1 mL, 87.1 mmol, 1.5 equiv.) to the solution and stir for 10 minutes.
-
Slowly add a solution of methanesulfonyl chloride (5.4 mL, 69.7 mmol, 1.2 equiv.) in DCM (50 mL) to the flask via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: a. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (100 mL). b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with water (100 mL) and brine (100 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate, is typically obtained as a white solid and can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This final step removes the Boc protecting group under strong acidic conditions. The use of HCl in dioxane is advantageous as it is an anhydrous system, and the product often precipitates directly from the reaction mixture as the hydrochloride salt, simplifying purification.[6]
Protocol:
-
To a round-bottom flask, add the purified tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate (12.5 g, 50.0 mmol, 1.0 equiv.) from the previous step.
-
Add a 4M solution of hydrochloric acid in 1,4-dioxane (100 mL, 400 mmol, 8.0 equiv.) at room temperature. Caution: This reaction evolves isobutylene gas and should be performed in a well-ventilated fume hood.
-
Stir the resulting suspension at room temperature for 4-6 hours. The formation of a white precipitate is typically observed.
-
Monitor the deprotection by TLC or LC-MS.[5]
-
Work-up: a. Upon completion, add anhydrous diethyl ether (200 mL) to the suspension to further precipitate the product. b. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. c. Wash the filter cake with copious amounts of diethyl ether to remove residual dioxane and any organic impurities. d. Dry the resulting white solid under high vacuum to afford this compound.
Experimental Workflow Visualization
Caption: A step-by-step flowchart of the experimental workflow.
Characterization and Quality Control
To ensure the identity and purity of the final product, a series of analytical techniques should be employed. This constitutes a self-validating system for the protocol.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the removal of the tert-butyl peak (singlet at ~1.4 ppm) from the Boc group and show characteristic peaks for the azetidine ring protons and the methyl group of the sulfonamide.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule and the absence of the Boc carbonyl and quaternary carbons.
-
Mass Spectrometry (MS): ESI-MS should show the molecular ion for the free base [M+H]⁺ at approximately m/z 151.06.
-
Purity by HPLC: High-Performance Liquid Chromatography should be used to determine the purity of the final compound, which is typically expected to be >98%.
-
Melting Point: The hydrochloride salt should have a distinct and sharp melting point.
Safety and Handling
-
Methanesulfonyl chloride (MsCl): Is corrosive, a lachrymator, and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine (Et₃N): Is flammable and has a strong, unpleasant odor. Handle in a well-ventilated area.
-
4M HCl in Dioxane: Is highly corrosive and toxic. 1,4-Dioxane is a suspected carcinogen. All handling must be done within a fume hood.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize exposure and use only in a well-ventilated fume hood.
Conclusion
The synthetic route detailed in this guide, utilizing a Boc protection strategy, provides a reliable and efficient method for the preparation of this compound. The protocol is scalable and employs common laboratory reagents and techniques. The emphasis on a logical, step-wise procedure combined with rigorous in-process monitoring and final product characterization ensures the production of high-purity material suitable for demanding applications in research and drug development.
References
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An In-depth Technical Guide to the Starting Materials for N-(Azetidin-3-YL)methanesulfonamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azetidin-3-YL)methanesulfonamide hydrochloride is a crucial building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the unique physicochemical properties conferred by the strained azetidine ring. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthetic routes to this compound, with a particular focus on the selection and rationale behind the choice of starting materials. We will delve into detailed experimental protocols, offering insights into the causality of procedural choices to ensure both scientific integrity and practical applicability.
The Predominant Synthetic Pathway: A Step-by-Step Analysis
The most common and industrially scalable synthesis of this compound proceeds through a well-defined, multi-step sequence. This pathway is favored due to the ready availability of the initial starting materials and the generally high yields and purity achieved at each stage. The core of this strategy revolves around the use of a nitrogen-protected 3-aminoazetidine derivative, which allows for selective functionalization.
The overall synthetic transformation can be visualized as follows:
Caption: Predominant synthetic route to this compound.
Step 1: Synthesis of the Key Intermediate: 1-Boc-3-aminoazetidine
The synthesis of the target compound typically commences with a commercially available or readily synthesized N-protected azetidine derivative. The tert-butoxycarbonyl (Boc) group is the most frequently employed protecting group for the azetidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1]
A common precursor to 1-Boc-3-aminoazetidine is 1-Boc-3-azetidinone . This ketone can be prepared through the oxidation of 1-Boc-3-hydroxyazetidine .
Protocol 1: Oxidation of 1-Boc-3-hydroxyazetidine to 1-Boc-3-azetidinone
-
Rationale: This step converts the secondary alcohol into a ketone, which is essential for the subsequent reductive amination. Various oxidation methods can be employed, such as Swern oxidation or using Dess-Martin periodinane. The choice of oxidant depends on factors like scale, cost, and tolerance of other functional groups.
-
Procedure (Illustrative Example using Dess-Martin Periodinane):
-
Dissolve 1-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-Boc-3-azetidinone.
-
With the ketone in hand, the crucial amino group is introduced via reductive amination.
Protocol 2: Reductive Amination of 1-Boc-3-azetidinone to 1-Boc-3-aminoazetidine [2][3]
-
Rationale: This highly efficient, one-pot reaction transforms the carbonyl group into an amine. An amine source, such as ammonia or an ammonia equivalent, reacts with the ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride is a preferred reducing agent as it is selective for the iminium ion over the ketone starting material.[2]
-
Procedure:
-
Dissolve 1-Boc-3-azetidinone (1.0 equivalent) and an ammonia source (e.g., ammonium acetate, 2.5 equivalents) in methanol.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-3-aminoazetidine, which is often used in the next step without further purification.
-
| Reactant | Molar Ratio | Purpose |
| 1-Boc-3-azetidinone | 1.0 | Ketone precursor |
| Ammonium Acetate | ~2.5 | Ammonia source for imine formation |
| Sodium Triacetoxyborohydride | ~1.5 | Selective reducing agent |
Table 1: Typical Reagent Stoichiometry for Reductive Amination.
Step 2: Mesylation of 1-Boc-3-aminoazetidine
The next step involves the sulfonylation of the newly introduced amino group.
Protocol 3: Synthesis of tert-Butyl 3-(methylsulfonamido)azetidine-1-carboxylate [4]
-
Rationale: This reaction forms the methanesulfonamide moiety. Methanesulfonyl chloride is a highly electrophilic reagent that readily reacts with the nucleophilic amino group.[4] A non-nucleophilic base, typically triethylamine or diisopropylethylamine, is added to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
-
Procedure:
-
Dissolve 1-Boc-3-aminoazetidine (1.0 equivalent) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Add triethylamine (1.2-1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.1-1.3 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-3 hours and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Step 3: Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the Boc protecting group and the formation of the desired hydrochloride salt.
Protocol 4: Synthesis of this compound [1][5]
-
Rationale: The Boc group is readily cleaved under acidic conditions. A solution of hydrogen chloride in an organic solvent, such as dioxane or diethyl ether, is commonly used. This method has the advantage of directly precipitating the hydrochloride salt of the deprotected amine from the reaction mixture, simplifying purification.[1][5]
-
Procedure:
-
Dissolve tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of 4M HCl in dioxane (2-3 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours. The product will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a white solid.
-
| Step | Typical Yield | Key Considerations |
| Oxidation | >90% | Anhydrous conditions are crucial. |
| Reductive Amination | 70-90% | Choice of ammonia source and reducing agent can be optimized. |
| Mesylation | >90% | The reaction is exothermic; slow addition of MsCl at low temperature is important. |
| Deprotection/Salt Formation | >95% | Use of anhydrous HCl solution is preferred to avoid side reactions. |
Table 2: Summary of Typical Yields for the Main Synthetic Pathway.
Alternative Synthetic Routes and Starting Materials
While the aforementioned pathway is the most prevalent, alternative strategies exist for the synthesis of the azetidine core, which can be advantageous depending on the availability and cost of starting materials.
Synthesis from Epichlorohydrin and Benzylamine
An alternative and cost-effective approach to the azetidine ring system starts from readily available and inexpensive materials: epichlorohydrin and benzylamine.[6][7]
Caption: Alternative synthesis of the azetidine core from epichlorohydrin.
This route involves the initial reaction of benzylamine with epichlorohydrin to form 1-benzyl-3-hydroxyazetidine. The benzyl group serves as a protecting group for the azetidine nitrogen and can be removed via catalytic hydrogenation. The resulting 3-hydroxyazetidine can then be protected with a Boc group, leading to the same 1-Boc-3-hydroxyazetidine intermediate as in the primary synthetic pathway.[6][8]
Key Advantages of this Route:
-
Cost-effective starting materials: Epichlorohydrin and benzylamine are significantly cheaper than pre-formed azetidine derivatives.
-
Scalability: This route is amenable to large-scale industrial production.
Key Considerations:
-
Multiple steps: This route involves more synthetic steps to reach the key intermediate.
-
Hydrogenation: Requires specialized equipment for catalytic hydrogenation.
Characterization of Key Intermediates and Final Product
Thorough characterization at each step is crucial to ensure the identity and purity of the synthesized compounds.
-
1-Boc-3-azetidinone:
-
¹H NMR (CDCl₃): δ 4.01 (s, 4H), 1.45 (s, 9H).[9]
-
MS (EI): m/z 172 (M+H)⁺.
-
-
tert-Butyl 3-(methylsulfonamido)azetidine-1-carboxylate:
-
¹H NMR (CDCl₃): δ 4.25-4.15 (m, 2H), 3.95-3.85 (m, 2H), 4.05-3.95 (m, 1H), 2.98 (s, 3H), 1.45 (s, 9H). (Predicted)
-
-
This compound:
Safety Considerations
-
Methanesulfonyl chloride: Highly corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Epichlorohydrin: A carcinogen and toxic. All manipulations should be performed in a fume hood with appropriate PPE.
-
Hydrogen Chloride (in dioxane): Corrosive and toxic. Handle with care in a well-ventilated area.
-
Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment.
Conclusion
The synthesis of this compound is a well-established process with a predominant and reliable synthetic pathway starting from N-Boc protected azetidine derivatives. The choice of starting materials and reagents at each step is guided by principles of reactivity, selectivity, and scalability. While alternative routes, such as those commencing from epichlorohydrin, offer cost advantages, they may require additional synthetic manipulations. This guide provides the necessary technical details and rationale to enable researchers and drug development professionals to confidently approach the synthesis of this important building block, ensuring both efficiency and safety in their endeavors.
References
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ResearchGate. (2025). Improved Process for the Preparation of 1-Benzylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]
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Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. [Link]
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National Center for Biotechnology Information. (2023). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. [Link]
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Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
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ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?[Link]
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YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
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PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. [Link]
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YouTube. (2023). Making Aniline HCl. [Link]
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National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
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PubChem. (n.d.). This compound. [Link]
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Science Madness. (2006). Isolation of primary amines as HCL salt problem. [Link]
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National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. [Link]
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ResearchGate. (2025). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. [Link]
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ACS Publications. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]
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ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]
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N-(Azetidin-3-YL)methanesulfonamide Hydrochloride: An Assessment of Publicly Available Biological Data
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the biological activity of N-(Azetidin-3-YL)methanesulfonamide hydrochloride. A comprehensive review of publicly available scientific literature, patent databases, and chemical data repositories was conducted to assemble a detailed profile of this compound. The investigation reveals that while the chemical and physical properties of this compound are well-documented, there is a notable absence of specific, publicly accessible data regarding its biological activity, mechanism of action, and therapeutic applications.
This guide will present the available chemical information for this compound and provide a broader context by discussing the known biological significance of its core chemical motifs: the azetidine ring and the sulfonamide group. It must be emphasized that this contextual information is based on related but distinct chemical entities and should not be directly extrapolated to this compound without dedicated experimental validation. The current knowledge gap precludes the creation of detailed experimental protocols and signaling pathway diagrams for this specific molecule.
Chemical Identity and Properties
This compound is a small molecule containing a four-membered azetidine ring and a methanesulfonamide group.[1][2] Its hydrochloride salt form suggests improved solubility and stability for potential research and development applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₁ClN₂O₂S | PubChem[2] |
| Molecular Weight | 186.66 g/mol | PubChem[2] |
| CAS Number | 1239205-33-4 | AA Blocks[1] |
| Appearance | Solid (predicted) | --- |
| Parent Compound | N-(azetidin-3-yl)methanesulfonamide | PubChem[2] |
The Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug discovery.[3] Its inclusion in molecular design is often driven by the unique structural and physicochemical properties it imparts.
-
Structural Rigidity and Vectorial Projection: The strained four-membered ring provides a rigid scaffold that can orient substituents in well-defined vectors in three-dimensional space. This can lead to improved binding affinity and selectivity for biological targets.
-
Physicochemical Properties: Azetidines are sp³-rich motifs, a characteristic often associated with higher success rates in clinical development.[3] They can enhance properties such as aqueous solubility and metabolic stability compared to more lipophilic or planar ring systems.
-
Novel Chemical Space: The exploration of azetidine-containing compounds allows researchers to access novel chemical space, potentially leading to the discovery of first-in-class therapeutics.
Numerous approved drugs and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders, incorporate the azetidine moiety, highlighting its versatility and importance in modern medicinal chemistry.[3]
The Sulfonamide Group: A Privileged Pharmacophore
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its diverse biological activities.[1] This moiety can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. The general biological activities attributed to compounds containing a sulfonamide group are broad and include:
-
Antimicrobial Activity: The sulfonamide class of antibiotics was among the first discovered and remains clinically relevant.
-
Enzyme Inhibition: Many sulfonamide-containing drugs act as inhibitors of enzymes such as carbonic anhydrases and proteases.
-
Receptor Modulation: The sulfonamide group is present in ligands for a variety of receptors.
The combination of an azetidine ring and a sulfonamide group, as seen in this compound, presents an interesting scaffold for exploring new biological activities. For instance, studies on other azetidinone derivatives containing sulfonamide structures have explored their potential as antibacterial and antioxidant agents.[4][5][6]
Structure-Activity Relationship (SAR) and Potential CNS Activity
While no specific biological data exists for this compound, the structural motifs suggest that it could be a candidate for CNS-targeted libraries. The synthesis of diverse azetidine-based scaffolds is an active area of research for the development of CNS-focused lead-like libraries.[7][8] The inclusion of small, polar, and rigid scaffolds like azetidine is a strategy to improve blood-brain barrier penetration and target CNS receptors.
A patent for a structurally related, though more complex, compound, N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide, describes its potential use in treating metabolic syndrome and visceral obesity, indicating that this general class of compounds has been investigated for biological activity.[9] However, the significant structural differences preclude any direct inference about the activity of this compound.
Knowledge Gaps and Future Directions
Workflow for Biological Characterization
Caption: A generalized workflow for the biological characterization of a novel chemical entity.
Recommended Initial Steps:
-
High-Throughput Screening (HTS): The compound could be screened against a broad panel of biological targets, such as receptors, enzymes, and ion channels, to identify potential biological activities. Given its structure, panels focused on CNS targets would be a logical starting point.
-
Phenotypic Screening: Alternatively, the compound could be evaluated in cell-based phenotypic assays relevant to various diseases (e.g., cancer cell proliferation, neuronal activity, inflammatory responses) to uncover its effects without a pre-defined target.
-
Computational Modeling: In silico docking studies against known protein structures could help to generate hypotheses about potential biological targets that could then be tested experimentally.
Conclusion
This compound represents a chemical entity with potential for biological activity, owing to the presence of the pharmacologically relevant azetidine and sulfonamide motifs. However, a thorough investigation of the current scientific landscape reveals a clear absence of specific data on its biological function. Consequently, it is not possible to provide an in-depth guide on its mechanism of action or established experimental protocols. The information presented herein serves to define the compound's chemical nature and to frame the necessary future research that would be required to unlock its potential biological significance. For researchers and drug development professionals, this compound is a largely unexplored molecule that requires foundational biological screening to determine its place, if any, in therapeutic development.
References
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AA Blocks. (n.d.). Sulfonamines. Retrieved January 10, 2026, from [Link]
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Cheminform. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved January 10, 2026, from [Link]
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ResearchGate. (2012). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved January 10, 2026, from [Link]
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MDPI. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Retrieved January 10, 2026, from [Link]
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N-(Azetidin-3-YL)methanesulfonamide Hydrochloride: A Core Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Ring as a Privileged Scaffold
In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced pharmacological profiles is perpetual. Among the various heterocyclic scaffolds, four-membered nitrogen-containing heterocycles, particularly azetidines, have garnered significant attention.[1] Their unique structural and physicochemical properties, such as high ring strain, sp3-rich character, and conformational rigidity, contribute to improved pharmacokinetic properties, including enhanced solubility and metabolic stability.[1] This makes them highly attractive scaffolds for the design of new therapeutic agents. Natural and synthetic azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, ranging from central nervous system (CNS) modulators to potent anticancer and antibacterial agents.[1] Several FDA-approved drugs, such as baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK inhibitor), incorporate the azetidine motif, highlighting its importance in successful drug design.[1]
This technical guide focuses on a key building block within this class: N-(Azetidin-3-YL)methanesulfonamide hydrochloride . This compound serves as a versatile intermediate and a valuable fragment in the development of novel therapeutics, particularly in the areas of CNS disorders and kinase inhibition. We will delve into its synthesis, physicochemical properties, medicinal chemistry applications, and its role as a strategic tool in fragment-based drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a core scaffold is fundamental to its application in drug design. This compound possesses a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁ClN₂O₂S | [2] |
| Molecular Weight | 186.66 g/mol | [2] |
| CAS Number | 1239205-33-4 | [2] |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
| pKa (Azetidine nitrogen) | ~8-9 (Estimated) | General chemical knowledge |
The presence of a primary sulfonamide and a secondary amine in the azetidine ring provides multiple points for chemical modification, allowing for the exploration of a diverse chemical space. The hydrochloride salt form enhances aqueous solubility, which is advantageous for biological assays and potential formulation development.
Synthesis and Characterization
Proposed Synthetic Pathway
The most logical synthetic route commences with a protected 3-aminoazetidine derivative, which is then sulfonylated, followed by deprotection. A common and effective protecting group for the azetidine nitrogen is the tert-butoxycarbonyl (Boc) group.
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Azetidine in Modern Drug Design: A Technical Guide to Harnessing Ring Strain and Reactivity
Preamble: The Rise of a Strained Scaffold
In the landscape of contemporary drug discovery, the pursuit of molecules with high three-dimensional (3D) character is paramount for achieving superior efficacy and pharmacokinetic profiles. Among the saturated heterocycles, the four-membered azetidine ring has emerged from a niche curiosity to a "privileged scaffold" in medicinal chemistry.[1][2] Its growing prevalence in FDA-approved drugs and clinical candidates is a testament to its unique confluence of properties: a rigid, sp3-rich core that offers well-defined exit vectors, coupled with an inherent ring strain that can be masterfully exploited.[3][4]
This guide provides an in-depth exploration of the azetidine motif, moving beyond a simple catalog of its applications. We will dissect the fundamental principles of its ring strain, analyze the resulting reactivity, and present a framework for how these characteristics can be strategically leveraged by drug development professionals to engineer next-generation therapeutics. We will delve into the causality behind its effects on molecular properties and provide actionable insights for its incorporation into drug design campaigns.
The Energetic Core: Understanding Azetidine Ring Strain
The reactivity and conformational rigidity of azetidine are direct consequences of its significant ring strain.[5][6] This strain is a combination of two primary factors:
-
Angle Strain: The deviation of internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. In the constrained four-membered ring, these angles are severely compressed, leading to orbital overlap that is less than optimal and a higher energy state.
-
Torsional Strain (Pitzer Strain): The eclipsing interactions between adjacent C-H and N-H bonds. To alleviate this, the azetidine ring is not planar; it adopts a puckered conformation.[7] An unsubstituted azetidine in the gas phase exhibits a dihedral angle of approximately 37°.[7]
The magnitude of this strain is critical. Azetidine occupies a "sweet spot" of reactivity—strained enough to enable unique chemical transformations but significantly more stable and easier to handle than the highly reactive three-membered aziridine ring.[8][9]
Data Presentation: Comparative Ring Strain Energies
The strategic value of azetidine is best understood in the context of its cyclic amine homologues and carbocyclic analogue.
| Ring System | Structure | Ring Strain Energy (kcal/mol) | Key Implication in Drug Design |
| Aziridine | C₂H₅N | ~27.7[8] | High reactivity, often too unstable for a core scaffold, used more as a reactive intermediate.[10] |
| Azetidine | C₃H₇N | ~25.4 [8] | Balanced strain and stability; enables controlled reactivity and rigid scaffolding. [2][5] |
| Pyrrolidine | C₄H₉N | ~5.4[8] | Low strain, highly flexible, less defined conformational control compared to azetidine. |
| Cyclobutane | C₄H₈ | ~26.5 | Carbocyclic analogue; similar strain but lacks the crucial nitrogen atom for H-bonding and synthetic handles. |
This table clearly illustrates the unique energetic position of azetidine. Its strain energy is comparable to cyclobutane but lower than the highly labile aziridine, providing a robust yet tunable scaffold.
Caption: Fig 1. Key energetic factors contributing to azetidine's unique properties.
Reactivity as a Function of Strain: The Double-Edged Sword
The stored potential energy in the azetidine ring dictates its chemical behavior. While generally stable, the ring can be opened under appropriate conditions, a property that can be either a liability or a powerful synthetic tool.[8]
Nucleophilic Ring-Opening
The primary strain-releasing reaction is nucleophilic ring-opening.[11] The reaction is typically promoted by activation of the ring nitrogen, which turns it into a better leaving group.
-
Protonation/Lewis Acid Activation: In acidic media, the azetidine nitrogen can be protonated.[4] This enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. This pathway is a critical consideration for drug stability in the acidic environment of the stomach.[4]
-
N-Acylation/N-Sulfonylation: The installation of an electron-withdrawing group on the nitrogen atom also activates the ring for nucleophilic attack. This strategy is frequently employed in synthetic chemistry to convert azetidines into valuable γ-amino alcohol or diamine derivatives.
The propensity for ring-opening is a critical parameter to assess during drug development. A compound that is too labile may decompose before reaching its target or could be opened by biological nucleophiles like glutathione, leading to potential toxicity.[4]
Stability and Handling
Despite its strain, azetidine is markedly more stable than aziridine.[9] This superior stability is the cornerstone of its utility. It allows the azetidine ring to be carried through multi-step syntheses and to exist as a stable core within a final drug molecule, whereas aziridines are often too reactive for this role.[5] This balance is a key tenet of its "privileged" status.
Caption: Fig 2. Exploiting ring strain for synthetic diversification.
Strategic Applications in Drug Design
The physical and chemical properties of azetidine are leveraged in drug design to solve a variety of challenges, from improving potency to fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
A Rigid Scaffold for Pre-organization
One of the most powerful applications of the azetidine ring is as a rigid scaffold.[12] In flexible molecules, a significant entropic penalty must be paid to adopt the correct conformation for binding to a biological target. By incorporating substituents onto the rigid, puckered azetidine core, their relative spatial orientation is pre-organized.[12] This reduction in conformational entropy upon binding can lead to a substantial increase in binding affinity and, consequently, potency.[12] Furthermore, the small size of the ring adds minimal molecular weight, thereby improving ligand efficiency.[4]
A Versatile Bioisostere
Azetidine can serve as a bioisosteric replacement for other common chemical groups, often with advantageous results:
-
gem-Dimethyl Groups: Replacing a gem-dimethyl group with a 3,3-disubstituted azetidine can improve aqueous solubility by replacing two lipophilic methyl groups with a polar nitrogen atom.
-
Piperidines/Pyrrolidines: As a smaller, more rigid analogue, azetidine can be used to probe space in a binding pocket more precisely than its larger, more flexible counterparts. This can lead to enhanced selectivity.[4]
-
Aryl Rings: In some contexts, a substituted azetidine can mimic the vectoral projection of substituents from a phenyl ring while introducing sp³ character, which can improve solubility and metabolic stability.
Modulation of Physicochemical Properties
The inclusion of an azetidine ring has a profound impact on a molecule's properties:
-
Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to carbocyclic analogues.[3]
-
Metabolic Stability: The strained ring can be more resistant to metabolism at adjacent positions compared to a flexible alkyl chain. However, the ring itself can be a site of metabolic ring-opening, a possibility that must be evaluated.[4]
-
Basicity (pKa): The pKa of the azetidine nitrogen is a key determinant of its behavior. This basicity is influenced by ring strain and substitution. Controlling the pKa is crucial for optimizing properties like cell permeability, target engagement, and off-target activities. The pKa of a substituted azetidine can be a critical factor in its stability, as protonation can facilitate decomposition.[4]
Caption: Fig 3. How fundamental properties of azetidine translate to improved drug characteristics.
Case Studies: FDA-Approved Azetidine-Containing Drugs
The successful application of these principles is evident in numerous marketed drugs.[3]
-
Baricitinib (Olumiant): A Janus kinase (JAK) inhibitor. The azetidine ring serves as a rigid linker, positioning the pyrimidine and sulfonyl groups for optimal interaction with the kinase hinge region. Its rigidity is crucial for selectivity among the JAK family enzymes.
-
Cobimetinib (Cotellic): A MEK1/2 inhibitor. The 3-hydroxy-azetidine moiety forms a key hydrogen bond interaction in the allosteric pocket of the enzyme. Its incorporation was a result of optimization to improve pharmacokinetic properties.[1]
-
Azelnidipine (Calblock): A calcium channel blocker. The azetidine-3-ol ester is a critical part of the dihydropyridine pharmacophore, contributing to the drug's potency and duration of action.[1][12]
Experimental Protocols: A Self-Validating System
Trustworthiness in research stems from robust and reproducible methodologies. The following protocols outline key experiments for evaluating azetidine-containing compounds.
Protocol 1: Assessment of Azetidine Stability via Acid-Mediated Ring-Opening
Causality: This protocol is designed to assess the intrinsic chemical stability of an azetidine-containing compound under conditions that mimic the acidic environment of the stomach. The rate of decomposition via protonation-induced ring-opening is a critical parameter for predicting oral bioavailability and shelf-life.[4]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO, Acetonitrile).
-
Reaction Buffer Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 1.2, pH 4.5, pH 7.4) to simulate gastric fluid, intestinal fluid, and blood, respectively. A common buffer for pH 1.2 is 0.1 N HCl.
-
Initiation of Reaction: In a temperature-controlled vial (e.g., 37 °C), add an aliquot of the stock solution to the pre-warmed pH 1.2 buffer to achieve a final concentration of 100 µM. The final percentage of organic solvent should be kept low (<1%) to minimize its effect on pH and stability.
-
Time-Point Sampling: At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h, 4h, 24h), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a solution containing a base (e.g., ammonium hydroxide in acetonitrile) to neutralize the acid and prevent further degradation.
-
Analysis: Analyze the quenched samples by a validated HPLC or LC-MS/MS method. The peak area of the parent compound is monitored over time.
-
Data Interpretation: Plot the natural logarithm of the parent compound concentration versus time. The slope of this line provides the first-order degradation rate constant (k). The half-life (T₁/₂) can then be calculated using the formula: T₁/₂ = 0.693 / k.
-
Self-Validation Control: Run a parallel experiment in the pH 7.4 buffer. A stable compound should show minimal to no degradation at neutral pH, confirming that the observed degradation at low pH is acid-mediated and not due to other factors.
Protocol 2: Conformational Analysis by NMR Spectroscopy
Causality: This protocol uses Nuclear Magnetic Resonance (NMR) spectroscopy to determine the solution-state conformation of the azetidine ring. Understanding the preferred puckering and the pseudo-axial/equatorial orientation of substituents is essential for structure-activity relationship (SAR) studies and computational modeling.[7]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
1D NMR Acquisition: Acquire a standard high-resolution proton (¹H) NMR spectrum. The chemical shifts and coupling constants (J-values) of the azetidine ring protons provide initial conformational clues.
-
2D NMR Acquisition (COSY): Acquire a Correlation Spectroscopy (COSY) spectrum to definitively assign which protons are coupled to each other, confirming the connectivity within the ring.
-
2D NMR Acquisition (NOESY/ROESY): Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. This is the most critical step. Cross-peaks in a NOESY/ROESY spectrum indicate that protons are close in space (< 5 Å).
-
Data Analysis and Interpretation:
-
Analyze the J-couplings from the ¹H NMR. The magnitude of the vicinal (³J) and geminal (²J) coupling constants is dependent on the dihedral angles between the protons, which is a direct reflection of the ring's pucker.
-
Analyze the NOESY/ROESY data. For a 3-substituted azetidine, the observation of a strong NOE between the substituent and one set of ring protons (e.g., the cis-protons at C2 and C4) versus the other can establish its pseudo-axial or pseudo-equatorial orientation. For example, a pseudo-equatorial substituent will show stronger NOEs to the pseudo-axial protons on the same face of the ring.
-
-
Self-Validation Control: The data from ¹H J-couplings and 2D NOESY must be self-consistent. The conformation deduced from through-space NOE data should be geometrically plausible and align with the dihedral angles suggested by the through-bond J-coupling constants.
Conclusion and Future Outlook
The azetidine ring is far more than a simple cyclic amine. It is a sophisticated design element whose inherent strain and rigidity can be strategically harnessed to create drugs with superior properties. Its journey from a synthetic curiosity to a mainstay in medicinal chemistry has been driven by an improved understanding of its fundamental chemistry and the development of robust synthetic methods.[3][13] As drug discovery continues to venture into more complex chemical space and tackle more challenging biological targets, the unique, three-dimensional architecture offered by the azetidine scaffold will undoubtedly secure its role as a cornerstone of modern therapeutic design. The key to its successful application lies not in simply including it, but in understanding and deliberately exploiting the energetic and conformational consequences of its strained four-membered ring.
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. [Link]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]
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The Strategic Intermediate: A Technical Guide to N-(Azetidin-3-YL)methanesulfonamide hydrochloride in Pharmaceutical Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical overview of N-(Azetidin-3-YL)methanesulfonamide hydrochloride, a pivotal intermediate in the synthesis of contemporary pharmaceuticals. We will explore its chemical significance, delineate a comprehensive synthesis strategy with a focus on the rationale behind procedural choices, and detail its crucial role in the production of the Janus kinase (JAK) inhibitor, Baricitinib.
Introduction: The Azetidine Moiety in Modern Drug Design
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional structure offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profile of drug candidates. This compound serves as a prime example of a functionalized azetidine building block, designed for efficient incorporation into complex molecular architectures.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₁₁ClN₂O₂S | [1] |
| Molecular Weight | 186.66 g/mol | [1] |
| CAS Number | 1239205-33-4 | [1] |
| Appearance | White to off-white solid (typical) | General chemical supplier information |
| Purity (Typical) | ≥97% | [2], [3] |
Synthesis of this compound: A Strategic Approach
The synthesis of this intermediate is a multi-step process that requires careful control of protecting groups and reaction conditions to achieve high yield and purity. The following protocol is a representative synthesis strategy based on established methodologies for the preparation of substituted azetidines.
Overall Synthesis Workflow
The synthesis can be logically divided into three key stages:
-
Formation of a protected 3-aminoazetidine precursor.
-
Sulfonylation of the 3-amino group.
-
Deprotection to yield the final hydrochloride salt.
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An In-Depth Technical Guide to the Safety and Hazards of N-(Azetidin-3-YL)methanesulfonamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azetidin-3-YL)methanesulfonamide hydrochloride is a key building block in contemporary drug discovery, valued for its utility in synthesizing a range of biologically active molecules. As with any reactive chemical intermediate, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures associated with this compound, grounded in authoritative safety data.
Section 1: Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. These properties influence its behavior under various laboratory conditions and are critical for designing appropriate storage and handling protocols.
| Property | Value | Source |
| Molecular Formula | C4H11ClN2O2S | [1][2] |
| Molecular Weight | 186.66 g/mol | [1] |
| CAS Number | 1239205-33-4 | [1][2] |
| Appearance | Solid | [3] |
| Storage Temperature | Inert atmosphere, Room Temperature |
Section 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
GHS Pictogram:
Signal Word: Warning[1][2][4]
Hazard Statements:[1][2]
-
H302: Harmful if swallowed.[1]
Hazard Classes and Categories:[1]
-
Acute Toxicity, Oral (Category 4) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [1][4]
Section 3: Safe Handling and Storage Protocols
Adherence to rigorous handling and storage procedures is essential to minimize exposure risks and maintain the chemical's integrity.
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind the requirement for specific engineering controls and PPE lies in the compound's identified hazards. To mitigate the risk of inhalation, skin, and eye contact, the following measures are mandated:
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control airborne concentrations.[4][5]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact, which can lead to serious irritation.[4][6]
-
Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact and subsequent irritation.[4][5][7] Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after handling.[5][7]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator is recommended.[5]
Caption: A logical workflow for the safe handling of this compound.
Storage Requirements
To ensure stability and prevent accidental release, this compound should be stored under the following conditions:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4][5]
-
Environment: Store in a cool, dry place away from incompatible substances.[4] The compound should be stored under an inert atmosphere.
-
Incompatibilities: Keep away from strong oxidizing agents.[8]
Section 4: First-Aid and Emergency Procedures
In the event of exposure or accidental release, immediate and appropriate action is critical.
First-Aid Measures
The following first-aid measures are recommended based on the route of exposure:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5] |
Accidental Release Measures
A systematic approach to spill management is crucial to prevent wider contamination and exposure.
Caption: Step-by-step protocol for responding to a spill of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.[4][5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
Section 5: Toxicological Information
While comprehensive toxicological data for this compound is not extensively published, the GHS classification provides a clear indication of its primary toxicological concerns.
-
Acute Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][4]
Further toxicological studies would be required to fully elucidate the long-term effects and other potential hazards of this compound.
Section 6: Disposal Considerations
All waste materials, including the compound itself and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[4][5] It is recommended to use a licensed professional waste disposal service.[5]
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An In-depth Technical Guide to N-(Azetidin-3-YL)methanesulfonamide Hydrochloride: A Privileged Scaffold for Modern Drug Discovery
Executive Summary: In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. N-(Azetidin-3-YL)methanesulfonamide hydrochloride emerges as a compound of significant interest, wedding the favorable pharmacokinetic properties of the strained azetidine ring with the versatile hydrogen-bonding capabilities of the methanesulfonamide group. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and its profound potential as a key building block in targeted therapies, particularly in the realm of kinase inhibition. We explore the causality behind its design and application, offering field-proven insights into its analytical characterization and role in constructing next-generation therapeutics.
Introduction: The Strategic Union of Azetidine and Methanesulfonamide
The pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore unique chemical spaces. Within this pursuit, certain structural motifs have consistently proven to be advantageous. The azetidine ring, a four-membered nitrogen-containing heterocycle, is one such "privileged" scaffold.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) and three-dimensional, sp³-rich character confer a unique conformational rigidity that can enhance binding to biological targets, improve metabolic stability, and increase aqueous solubility compared to more traditional, flatter aromatic rings.[1][3] The incorporation of azetidine moieties is a validated strategy in FDA-approved drugs such as the kinase inhibitor baricitinib, highlighting the scaffold's value in modern drug discovery.[1][4]
Complementing the azetidine core is the methanesulfonamide functional group. The sulfonamide group is a classic pharmacophore, renowned for its ability to act as a hydrogen bond donor and acceptor, enabling strong and specific interactions with protein targets.[5] The methyl substituent provides a simple, non-bulky appendage. Methanesulfonamide and its derivatives are integral components of numerous therapeutic agents and are widely used as reagents in the synthesis of medicinally important compounds.[6]
The title compound, this compound, therefore represents a highly valuable and versatile building block. It synergistically combines the desirable drug-like properties of the azetidine scaffold with the proven target-engaging capabilities of the methanesulfonamide group, making it an ideal starting point for library synthesis and lead optimization campaigns across various therapeutic areas, including oncology, inflammation, and infectious diseases.[7][8]
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is critical for its application in synthesis and drug design. This compound is a solid at room temperature, typically supplied as a crystalline powder.[9][10] Its key identifiers and computed properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1239205-33-4 | [9][11] |
| Molecular Formula | C₄H₁₁ClN₂O₂S | [11] |
| Molecular Weight | 186.66 g/mol | [9][11] |
| IUPAC Name | N-(azetidin-3-yl)methanesulfonamide;hydrochloride | [11] |
| SMILES | CS(=O)(=O)NC1CNC1.Cl | [11] |
| InChIKey | VXUBWFLFNHLFSM-UHFFFAOYSA-N | [11] |
| Form | Solid | |
| Purity | Typically ≥97% | [9][10] |
This data represents a compilation from publicly available chemical databases and supplier information.
Synthesis and Purification: A Proposed Protocol
Proposed Synthetic Workflow
The synthesis involves two primary stages: sulfonylation of a protected 3-aminoazetidine intermediate, followed by acidic deprotection to yield the final hydrochloride salt. This approach ensures high selectivity and simplifies purification.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Materials:
-
1-Boc-3-aminoazetidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (4M solution in 1,4-dioxane)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step 1: Synthesis of tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate
-
Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 1-Boc-3-aminoazetidine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (TEA) or DIPEA (1.5 eq) dropwise. The use of a non-nucleophilic organic base is crucial to scavenge the HCl generated during the reaction without competing in the sulfonylation.
-
Sulfonylation: While maintaining the temperature at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic, and slow addition prevents temperature spikes that could lead to side reactions.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure protected intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Deprotection Setup: Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Acidification: To this solution, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 eq) at room temperature. The tert-butyloxycarbonyl (Boc) protecting group is highly labile under strong acidic conditions, releasing isobutylene and CO₂ gas.
-
Precipitation: Stir the mixture at room temperature for 1-3 hours. The hydrochloride salt of the deprotected amine is typically insoluble in the reaction medium and will precipitate out as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a non-polar solvent like diethyl ether to remove any residual dioxane and organic impurities.
-
Drying: Dry the resulting white solid under vacuum to yield the final product, this compound, with high purity.
Role as a Privileged Scaffold in Kinase Inhibitor Design
The true value of this compound lies in its application as a versatile building block for creating more complex, biologically active molecules. Its structure is particularly well-suited for the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[13][14]
Causality in Design:
-
The Azetidine Nitrogen (N1): The secondary amine of the azetidine ring provides a key vector for diversification. It can be readily functionalized with various aromatic or heterocyclic rings, which often serve to occupy the ATP-binding pocket of a target kinase. This modification is crucial for tuning selectivity and potency.
-
The Sulfonamide Moiety: The -SO₂NH- group is a powerful pharmacophore. The NH proton acts as a hydrogen bond donor, while the sulfonyl oxygens are potent hydrogen bond acceptors. This allows the moiety to form a "hinge-binding" interaction, a common and critical anchor point for many kinase inhibitors within the ATP-binding site.
A prime example of a relevant target is Fms-like tyrosine kinase 3 (FLT3), which is frequently mutated in Acute Myeloid Leukemia (AML).[13] Inhibitors targeting FLT3 often utilize scaffolds that can be derived from N-(Azetidin-3-YL)methanesulfonamide.
Illustrative FLT3 Signaling Pathway and Inhibition
Derivatives of N-(Azetidin-3-YL)methanesulfonamide can be designed to act as ATP-competitive inhibitors, blocking the aberrant signaling cascade that drives cancer cell proliferation and survival.
Caption: Inhibition of the FLT3 signaling cascade by a derivative.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of this compound is paramount for its use in research and development. A suite of standard analytical techniques should be employed for comprehensive characterization.[15]
| Analytical Technique | Purpose and Expected Information |
| ¹H and ¹³C NMR | Confirms the chemical structure. Expected signals would include those for the azetidine ring protons, the methyl group of the sulfonamide, and exchangeable amine/amide protons. |
| Mass Spectrometry (MS) | Confirms the molecular weight and elemental composition. Expect to observe the molecular ion corresponding to the free base [M+H]⁺. |
| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the compound. A primary peak corresponding to the product should be observed, with purity typically calculated as a percentage of the total peak area. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the presence of key functional groups. Expect characteristic stretches for N-H (amine and sulfonamide), S=O (sulfonyl), and C-H bonds. |
| Elemental Analysis | Provides the percentage composition of C, H, N, Cl, and S, which should match the theoretical values for the molecular formula. |
This table outlines the standard QC methods for chemical building blocks of this type.
Conclusion and Future Perspectives
This compound is more than a simple chemical reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its unique combination of a conformationally constrained azetidine ring and a versatile sulfonamide moiety provides a robust platform for the development of highly specific and potent therapeutic agents. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the utility of this and related scaffolds is set to expand, offering a promising avenue for addressing unmet medical needs in oncology and beyond. Future work will likely focus on developing diverse libraries based on this core and exploring its application against a wider range of biological targets.
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An In-Depth Technical Guide to N-(Azetidin-3-YL)methanesulfonamide hydrochloride: From Discovery to Synthetic Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Azetidin-3-YL)methanesulfonamide hydrochloride is a heterocyclic compound featuring a strained four-membered azetidine ring coupled with a methanesulfonamide moiety. While not a widely commercialized drug, its structural motifs are of significant interest in medicinal chemistry. The azetidine ring, a bioisostere for various functional groups, offers a unique three-dimensional scaffold that can favorably influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a comprehensive overview of the available scientific and patent literature concerning the discovery, synthesis, and potential biological relevance of this compound, offering insights for its application in drug discovery and development.
Introduction: The Significance of the Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain and non-planar geometry provide a rigid framework that can pre-organize substituents for optimal interaction with biological targets, often leading to enhanced binding affinity and selectivity.[1] Furthermore, the incorporation of an azetidine moiety can improve physicochemical properties such as solubility and metabolic stability, crucial parameters in the development of orally bioavailable drugs.[1] Several FDA-approved drugs, including the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[1]
The sulfonamide functional group is another cornerstone of medicinal chemistry, present in a wide array of antibacterial, diuretic, and anticancer agents. The combination of an azetidine ring with a sulfonamide group, as seen in N-(Azetidin-3-YL)methanesulfonamide, presents a compelling structural framework for the exploration of novel therapeutic agents.
Discovery and Historical Context
The specific discovery and detailed historical development of this compound are not extensively documented in publicly accessible scientific literature. Its emergence is primarily linked to its role as a chemical intermediate in the synthesis of more complex molecules, as evidenced by its appearance in chemical supplier catalogs and patent literature.
The compound, identified by the CAS number 1239205-33-4, is often cited in the context of building blocks for combinatorial chemistry and fragment-based drug discovery.[3] This suggests that its initial synthesis was likely driven by the need for novel, structurally diverse small molecules for high-throughput screening campaigns aimed at identifying new drug leads. While a singular "discovery" event is not apparent, its existence is a testament to the ongoing exploration of the chemical space around the azetidine scaffold.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1239205-33-4 | [4] |
| Molecular Formula | C₄H₁₁ClN₂O₂S | [4] |
| Molecular Weight | 186.66 g/mol | [5] |
| IUPAC Name | N-(azetidin-3-yl)methanesulfonamide;hydrochloride | [4] |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥97% | [5] |
Synthesis and Manufacturing
General Synthetic Approach
The synthesis of this compound would logically proceed through a two-step sequence: the synthesis of a protected 3-aminoazetidine precursor, followed by sulfonylation and deprotection.
A potential synthetic workflow is outlined below:
Figure 1: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol based on established synthetic transformations.[3]
Step 1: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate
-
To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in dichloromethane (DCM), add a solution of ammonia in methanol (excess).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify by flash column chromatography (silica gel, gradient elution with DCM/methanol) to yield tert-butyl 3-aminoazetidine-1-carboxylate.
Step 2: Synthesis of tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate
-
Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1 equivalent) and triethylamine (1.5 equivalents) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate.
Step 3: Synthesis of this compound
-
Dissolve tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate (1 equivalent) in a solution of hydrochloric acid in 1,4-dioxane (4 M, excess).
-
Stir the mixture at room temperature for 2-4 hours.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Potential Biological Activity and Therapeutic Applications
Direct studies on the biological activity of this compound are not prominently reported. However, the structural components of the molecule suggest potential areas of therapeutic interest.
The azetidine sulfonamide scaffold is explored in various drug discovery programs. For instance, derivatives of azetidine have shown promise as antibacterial agents.[6][7] The rigid azetidine core can orient substituents to effectively interact with bacterial enzymes.
Furthermore, azetidine-containing compounds are being investigated as inhibitors of various enzymes and receptors implicated in a range of diseases, from cancer to neurological disorders. The synthesis of libraries of 3-aminoazetidine derivatives has been a strategy for the discovery of triple reuptake inhibitors for the treatment of depression.[3]
Given its nature as a versatile chemical building block, this compound is likely utilized in the synthesis of larger, more complex molecules that are then screened for a wide array of biological activities. Its true therapeutic potential may lie in the novel compounds that can be generated from it.
Future Perspectives
The future utility of this compound will be dictated by the continued interest in the azetidine scaffold in drug discovery. As synthetic methodologies for the functionalization of azetidines become more sophisticated, this compound and its derivatives will likely be employed in the generation of increasingly complex and diverse chemical libraries.
Key areas for future investigation include:
-
Elucidation of a definitive, scalable synthetic route: A robust and well-documented synthesis would enhance its accessibility for researchers.
-
Systematic biological screening: A comprehensive evaluation of the compound's activity against a panel of biological targets could uncover novel therapeutic applications.
-
Exploration in fragment-based screening: Its small size and defined three-dimensional structure make it an ideal candidate for fragment-based approaches to drug discovery.
Conclusion
This compound represents a confluence of two important pharmacophores: the azetidine ring and the sulfonamide group. While its own discovery and history are not well-defined in the public domain, its value as a chemical intermediate in the synthesis of novel compounds for drug discovery is clear. The principles of its synthesis are well-grounded in established organic chemistry, and its structural features suggest a potential for biological activity that warrants further exploration. As the demand for novel, three-dimensional chemical scaffolds continues to grow, this compound and similar building blocks will remain valuable tools for medicinal chemists and drug discovery scientists.
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of N-(Azetidin-3-YL)methanesulfonamide hydrochloride
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of N-(Azetidin-3-YL)methanesulfonamide hydrochloride, a valuable azetidine-based building block for drug discovery and medicinal chemistry.[1][2] The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible results. The two-step synthesis involves the selective sulfonylation of N-Boc-3-aminoazetidine followed by an acid-mediated deprotection to yield the target hydrochloride salt. This guide includes detailed methodologies, reaction parameter tables, mechanistic insights, safety protocols, and characterization guidelines.
Introduction and Significance
Azetidines are strained four-membered nitrogen-containing heterocycles that have emerged as privileged scaffolds in modern medicinal chemistry.[1] Their unique three-dimensional structure and favorable physicochemical properties make them attractive bioisosteres for other cyclic and acyclic moieties. This compound serves as a key intermediate, providing a versatile handle for further functionalization in the synthesis of complex pharmaceutical agents.
The synthetic strategy detailed herein is predicated on a logical two-step sequence:
-
Selective N-Sulfonylation: The primary amino group of commercially available tert-butyl 3-aminoazetidine-1-carboxylate is reacted with methanesulfonyl chloride. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the azetidine ring's secondary amine, preventing undesired side reactions.[3]
-
Boc Deprotection and Salt Formation: The Boc group is subsequently removed under acidic conditions using hydrochloric acid, which concurrently protonates the azetidine nitrogen to form the stable and readily handled hydrochloride salt.[4][5]
This protocol has been designed to be self-validating, with clear explanations for each step to empower the researcher to troubleshoot and adapt the procedure as needed.
Overall Reaction Scheme
The synthesis proceeds via the formation of a protected intermediate followed by deprotection and salt formation.
Caption: Overall two-step synthesis of the target compound.
Materials, Reagents, and Instrumentation
Reagents
| Reagent | CAS No. | Purity | Supplier | Notes |
| tert-butyl 3-aminoazetidine-1-carboxylate | 193269-78-2 | ≥97% | Commercial | Starting Material |
| Methanesulfonyl chloride (MsCl) | 124-63-0 | ≥99% | Commercial | Corrosive, Lachrymator |
| Triethylamine (TEA) | 121-44-8 | ≥99.5% | Commercial | Distill from CaH₂ if needed |
| Dichloromethane (DCM), anhydrous | 75-09-2 | ≥99.8% | Commercial | Reaction Solvent |
| Hydrochloric acid, 4M in 1,4-Dioxane | 7647-01-0 | 4.0 M | Commercial | Deprotection Reagent |
| Methanol (MeOH), ACS Grade | 67-56-1 | ≥99.8% | Commercial | Solvent |
| Ethyl Acetate (EtOAc), ACS Grade | 141-78-6 | ≥99.5% | Commercial | Extraction/Washing Solvent |
| Diethyl Ether (Et₂O), ACS Grade | 60-29-7 | ≥99% | Commercial | Precipitation/Washing Solvent |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | N/A | Commercial | Drying Agent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | N/A | Lab Prepared | Workup |
| Brine (Saturated aq. NaCl) | 7647-14-5 | N/A | Lab Prepared | Workup |
Instrumentation
-
Magnetic stirrers with stirring bars
-
Round-bottom flasks and standard glassware
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer (¹H, ¹³C)
-
LC-MS (Liquid Chromatography-Mass Spectrometry) system
Detailed Experimental Protocol
Part A: Synthesis of tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate (Protected Intermediate)
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq., e.g., 10.0 g).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 volumes, e.g., 100 mL).
-
Base Addition: Add triethylamine (TEA, 1.5 eq.) to the solution. TEA acts as an acid scavenger, neutralizing the HCl generated during the reaction, which prevents the protonation of the starting amine and drives the reaction to completion.[6]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the highly reactive methanesulfonyl chloride.
-
Sulfonylation: Add methanesulfonyl chloride (MsCl, 1.1 eq.) dropwise to the cold solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride.[7][8][9]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 50% EtOAc/Hexanes as eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup - Quenching: Carefully quench the reaction by adding deionized water (50 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often a white to off-white solid or a thick oil. This intermediate can typically be used in the next step without further purification.
Part B: Synthesis of this compound (Final Product)
-
Setup: Dissolve the crude tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate (1.0 eq.) from Part A in methanol (MeOH, 5-10 volumes).
-
Deprotection: To the stirred solution at room temperature, add a solution of 4 M HCl in 1,4-dioxane (4.0-5.0 eq.). The strong acid protonates the carbonyl oxygen of the Boc group, initiating its cleavage to form a stable tert-butyl cation, isobutylene, and carbon dioxide, liberating the free secondary amine.[4][10]
-
Reaction and Precipitation: Stir the reaction at room temperature for 3-6 hours. The hydrochloride salt of the product is often insoluble in the reaction mixture and will precipitate as a white solid.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the protected intermediate is fully consumed.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If the product remains in solution, concentrate the mixture in vacuo.
-
Purification/Washing: Wash the collected solid with cold diethyl ether or ethyl acetate to remove non-polar impurities.[11] Recrystallization from a solvent system like isopropanol/ether can be performed if higher purity is required.[11]
-
Drying: Dry the final product, a white crystalline solid, under high vacuum to a constant weight.
Workflow Visualization and Key Parameters
Caption: Step-by-step experimental workflow diagram.
Table of Reaction Parameters
| Parameter | Part A: Sulfonylation | Part B: Deprotection | Rationale |
| Stoichiometry | |||
| Substrate | 1.0 eq. | 1.0 eq. | Basis for calculation |
| MsCl | 1.1 eq. | - | Ensures complete consumption of starting amine |
| TEA | 1.5 eq. | - | Scavenges HCl byproduct effectively |
| HCl (4M in Dioxane) | - | 4.0 - 5.0 eq. | Sufficient excess to drive deprotection to completion |
| Conditions | |||
| Solvent | Anhydrous DCM | Methanol | Good solubility for reactants; MeOH facilitates workup |
| Temperature | 0 °C to RT | Room Temperature | Controls initial exotherm; mild conditions prevent side reactions |
| Reaction Time | 2 - 4 hours | 3 - 6 hours | Typical duration for completion, verify with TLC/LC-MS |
Characterization
-
¹H NMR: The proton NMR spectrum should confirm the presence of the methanesulfonyl methyl group (singlet, ~3.0 ppm), azetidine ring protons, and the absence of the tert-butyl signal (~1.4 ppm) from the Boc group.
-
¹³C NMR: The carbon spectrum should show the expected shifts for the azetidine carbons and the methylsulfonyl carbon, and confirm the absence of the Boc carbonyl and quaternary carbons.
-
LC-MS: Mass spectrometry should confirm the molecular weight of the protonated free base [M+H]⁺. (Expected C₄H₁₀N₂O₂S, MW: 150.20).
-
Appearance: White to off-white crystalline solid.[12]
Safety and Hazard Information
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Methanesulfonyl Chloride (MsCl): Highly corrosive, a lachrymator, and moisture-sensitive.[8] Handle with extreme care in a fume hood. Reacts exothermically with water and alcohols.
-
Triethylamine (TEA): Flammable liquid with a strong odor. Irritating to the respiratory system and skin.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrochloric Acid (in Dioxane): Highly corrosive. Causes severe skin burns and eye damage.[13] Handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Sulfonylation (Part A) | Inactive MsCl (hydrolyzed); Insufficient TEA; Low quality starting material. | Use fresh MsCl from a sealed bottle. Ensure TEA is in sufficient excess (1.5 eq.). Verify purity of starting amine. |
| Low Yield in Part A | Product loss during aqueous workup. | Be careful during separations. Perform a back-extraction of the aqueous layers with DCM to recover any dissolved product. |
| Incomplete Deprotection (Part B) | Insufficient HCl; Short reaction time. | Add an additional equivalent of HCl solution. Extend the reaction time, monitoring by LC-MS. |
| Product is an Oil/Gummy Solid | Residual solvent or impurities. | Triturate the crude product with diethyl ether to induce crystallization. If that fails, consider purification by recrystallization or chromatography.[11][15] |
| Final Product is Hygroscopic | Inherent property of some hydrochloride salts. | Dry thoroughly under high vacuum, possibly with gentle heating (e.g., 40 °C). Store in a desiccator over a drying agent. |
References
- Organic Syntheses Procedure. (n.d.). Methanesulfinyl Chloride. Organic Syntheses.
-
Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]
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Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chemeurope.com. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(1), 129-133. Retrieved from [Link]
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ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pharmaceutical Intermediates: The Role of Sulfur Trioxide Triethylamine Complex. Retrieved from [Link]
- Google Patents. (2008). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).
- Google Patents. (n.d.). Method for removing salt from hydrochloride-1-amido glycolyurea.
-
African Rock Art. (n.d.). This compound. Retrieved from [Link]
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ChemUniverse. (n.d.). This compound. Retrieved from [Link]
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Oak Ridge National Laboratory. (2018). Purification of Chloride Salts for Concentrated Solar Power Applications. Retrieved from [Link]
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Ruji Biology. (n.d.). This compound. Retrieved from [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]
-
ResearchGate. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]
- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
-
Wit Pharma. (n.d.). N-(azetidin-3-yl)methanesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). Azetidin-3-one Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Retrieved from [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-Ylidene)Acetates. Retrieved from [Link]
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N-functionalization of N-(Azetidin-3-YL)methanesulfonamide hydrochloride
An Application Guide to the N-Functionalization of N-(Azetidin-3-YL)methanesulfonamide Hydrochloride
Authored by: A Senior Application Scientist
Abstract
The azetidine motif is a highly valued scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and conformational rigidity.[1][2] this compound serves as a versatile building block, presenting a secondary amine on the strained four-membered ring that is ripe for synthetic elaboration. This guide provides a comprehensive overview and detailed protocols for the N-functionalization of this key intermediate. We will delve into three primary transformations: N-alkylation via reductive amination, N-arylation through palladium-catalyzed cross-coupling, and N-acylation. The underlying principles, experimental causality, and practical execution of these methods are detailed to empower researchers in drug discovery and development to leverage this scaffold effectively.
Foundational Principles: Reactivity and Pre-reaction Considerations
The synthetic utility of this compound hinges on the nucleophilicity of the secondary nitrogen within the azetidine ring. Unlike the nitrogen of the methanesulfonamide group, which is deactivated by the adjacent electron-withdrawing sulfonyl group, the ring nitrogen is a potent nucleophile ready to engage with various electrophiles.[3]
However, the starting material is supplied as a hydrochloride salt.[4] In this form, the azetidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, a critical and universal first step in any N-functionalization protocol is the neutralization of this salt with a suitable base to liberate the free secondary amine. This is typically achieved with a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent.
Figure 1: General workflow for the N-functionalization of this compound.
Protocol I: N-Alkylation via Reductive Amination
Reductive amination is a robust and highly versatile method for the N-alkylation of secondary amines.[5] The reaction proceeds in a two-step, one-pot sequence: the initial formation of an iminium ion intermediate between the amine and a carbonyl compound (an aldehyde or ketone), followed by its immediate reduction to the target tertiary amine.[1][6]
Causality of Reagent Selection: The choice of reducing agent is critical for success. We recommend Sodium Triacetoxyborohydride (NaBH(OAc)₃) for several key reasons:
-
Mildness and Selectivity: It is a gentle reducing agent that selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[1][5] This prevents the wasteful formation of alcohols from the carbonyl starting material.
-
Operational Simplicity: It is stable in anhydrous solvents and does not require strictly acidic or basic conditions, tolerating a wide range of functional groups.[7]
Figure 2: Simplified mechanism of reductive amination.
Detailed Step-by-Step Protocol: N-Alkylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Solvation: Suspend the solid in a suitable anhydrous aprotic solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), to a concentration of approximately 0.1-0.2 M.
-
Neutralization: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 - 1.2 equiv) and stir the mixture at room temperature for 15-20 minutes.
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.0 - 1.2 equiv). For less reactive carbonyls, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate iminium ion formation.[1] Stir for an additional 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equiv) portion-wise. The reaction may be mildly exothermic.[1]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to yield the pure N-alkylated product.
Data Summary: Representative N-Alkylation Reactions
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | 90-95 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCE | 6 | 85-90 |
| 3 | Acetone | NaBH(OAc)₃ | DCM | 8 | 80-88 |
| 4 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 5 | 92-97 |
| Yields are illustrative and may vary based on specific substrate and reaction scale.[5] |
Protocol II: N-Arylation via Palladium-Catalyzed Cross-Coupling
For the introduction of aromatic or heteroaromatic moieties, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the gold standard.[8] This methodology allows for the formation of a C-N bond between the azetidine nitrogen and an aryl halide (bromide, chloride) or triflate.
Causality of Reagent Selection:
-
Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂) and a specialized phosphine ligand. Bulky, electron-rich phosphine ligands like t-BuXPhos or RuPhos are highly effective as they promote the crucial reductive elimination step and stabilize the active Pd(0) species.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the azetidine nitrogen in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.
Figure 3: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Detailed Step-by-Step Protocol: N-Arylation
-
Preparation: To a flame-dried Schlenk tube or vial, add the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1-2 mol%), the phosphine ligand (e.g., t-BuXPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv).
-
Reagent Addition: Add the aryl or heteroaryl halide (1.0 equiv) followed by this compound (1.2 equiv). Note: The base used in the catalytic cycle is sufficient to neutralize the hydrochloride salt in situ.
-
Solvation: Add anhydrous, degassed solvent (e.g., toluene or 2-MeTHF) via syringe.[8] The reaction concentration is typically 0.1 M.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by LC-MS. The reaction times can range from 4 to 24 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated azetidine.
Protocol III: N-Acylation
N-acylation provides a direct route to introduce amide functionalities. This is a straightforward and high-yielding transformation typically accomplished using acylating agents like acyl chlorides or anhydrides.
Causality of Reagent Selection:
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. The choice depends on the desired acyl group and substrate stability.
-
Base: A non-nucleophilic base, such as TEA or DIPEA, is required to act as a scavenger for the HCl or carboxylic acid byproduct generated during the reaction.[9]
Detailed Step-by-Step Protocol: N-Acylation
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) in an anhydrous solvent like DCM or THF.
-
Neutralization: Add a base such as TEA or DIPEA (2.2 - 2.5 equiv). One equivalent neutralizes the starting material, and the second equivalent scavenges the acid byproduct.
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride or anhydride (1.0 - 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor completion by TLC or LC-MS.
-
Workup:
-
Quench the reaction with water or a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the product via flash column chromatography if necessary.
References
- BenchChem. (2025).
- Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 2-(4-Ethylphenyl)azetidine. BenchChem.
- Hartnett, J. R., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
- Kaabi, A., et al. (2022).
- Sperandio, O., et al. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues.
- Oriental Journal of Chemistry. (2016).
- Zhang, M., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Virginia Tech.
- Wikipedia. (2023).
- Rosen, B. R., et al. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Chemistry Portal.
- PubChem. This compound.
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Application Notes and Protocols: Strategic Coupling Reactions with N-(Azetidin-3-YL)methanesulfonamide Hydrochloride
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools in this endeavor, offering unique three-dimensional structures that can improve key drug-like properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and conformational rigidity can confer a range of benefits, including improved metabolic stability, enhanced solubility, and better receptor selectivity when incorporated into bioactive molecules.[1][3] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, underscoring its clinical relevance and therapeutic potential.[1][3]
N-(Azetidin-3-YL)methanesulfonamide hydrochloride (CAS No: 1239205-33-4) is a versatile building block that combines the desirable properties of the azetidine core with a methanesulfonamide moiety.[4][5] This bifunctional nature opens up a wide array of possibilities for synthetic elaboration, allowing for its incorporation into diverse molecular architectures. This guide provides detailed application notes and protocols for two of the most critical transformations involving this reagent: Palladium-catalyzed Buchwald-Hartwig amination for the formation of C-N bonds and standard amide coupling for the construction of peptide-like linkages. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical execution.
Chemical Properties and Handling
-
Molecular Formula: C₄H₁₀N₂O₂S · HCl[4]
-
Molecular Weight: 186.66 g/mol [4]
-
Appearance: Typically a solid.
-
Key Structural Features: A secondary amine within the azetidine ring and a secondary sulfonamide. The secondary amine is the primary site for the coupling reactions discussed herein.
-
Handling as a Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the azetidine nitrogen is protonated. To render it nucleophilic for coupling reactions, at least one equivalent of a non-nucleophilic base must be added to the reaction mixture to generate the free amine in situ.[6][7] Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Part 1: Buchwald-Hartwig Amination with Aryl Halides
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl (pseudo)halides and amines. This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it an indispensable tool in drug discovery.[8]
Mechanistic Rationale & Key Considerations
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[9]
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Critical Parameters for Success:
-
Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective choices. They are reduced in situ to the active Pd(0) species.[9][10]
-
Ligand Selection: The choice of phosphine ligand is crucial. For coupling secondary cyclic amines, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands are often superior.[11] They promote both the oxidative addition and the final reductive elimination steps.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃), particularly for base-sensitive substrates.[9][10]
-
Solvent: Anhydrous, aprotic solvents are necessary. Toluene and 1,4-dioxane are frequently used, as they are capable of dissolving the various components of the reaction and are stable at the required temperatures.[8]
Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol describes a general procedure for the N-arylation of this compound with a representative aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Addition of Reagents: Add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (2.4 mmol, 2.4 equiv). Note: The excess base is to both neutralize the hydrochloride salt and facilitate the catalytic cycle.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl azetidine derivative.
Data and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Aryl Halide | Ar-I > Ar-Br > Ar-Cl | Reactivity decreases down the series. For Ar-Cl, more active catalyst systems (e.g., using a more electron-rich ligand) may be required.[10] |
| Catalyst Loading | 1-5 mol% Pd | Lower loading can lead to incomplete conversion. Higher loading may be necessary for unreactive substrates but increases cost. |
| Base | NaOtBu (2.4 equiv) | Must be strong and non-nucleophilic. If yields are low due to substrate degradation, consider a weaker base like Cs₂CO₃.[9] |
| Temperature | 80-110 °C | Lower temperatures may result in slow or incomplete reactions. Higher temperatures can lead to catalyst decomposition. |
| Solvent | Toluene, Dioxane | Must be anhydrous and deoxygenated. Failure to do so can deactivate the catalyst. |
Part 2: Amide Bond Formation
Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[12] It provides a robust method to link this compound with a wide variety of carboxylic acids, enabling the synthesis of novel scaffolds for structure-activity relationship (SAR) studies.
Chemical Principles & Reagent Selection
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[13] Therefore, the carboxylic acid must be "activated" to make it more electrophilic. This is achieved using a coupling reagent.
Caption: Workflow for Amide Coupling with an Amine Hydrochloride Salt.
Common Coupling Reagents:
-
Carbodiimides (EDC, DCC): These reagents form a highly reactive O-acylisourea intermediate.[13] EDC is often preferred for its water-soluble urea byproduct, which simplifies purification.[14]
-
Onium Salts (HATU, HBTU, PyBOP): These reagents, typically used with a non-nucleophilic base, convert carboxylic acids into activated esters in situ.[15] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective, known for fast reaction times and high yields, even with sterically hindered substrates.[13]
Protocol: HATU-Mediated Amide Coupling
This protocol provides a reliable method for coupling a generic carboxylic acid with this compound using HATU.
Materials:
-
This compound
-
Carboxylic acid (e.g., Benzoic acid)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reagent Solution: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv) and HATU (1.1 mmol, 1.1 equiv) in anhydrous DMF (5 mL).
-
Base Addition: Add DIPEA (3.0 mmol, 3.0 equiv) to the solution. Stir for 5-10 minutes at room temperature to allow for the formation of the activated ester. Note: One equivalent of DIPEA neutralizes the amine hydrochloride, and the additional equivalents act as the base for the coupling reaction.
-
Amine Addition: Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC.
Product Characterization
The successful synthesis of the coupled products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the formation of the new C-N or C(O)-N bond. For ¹H NMR of azetidine derivatives, the signals for the ring protons are often complex due to their diastereotopicity.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, verifying its elemental composition.
-
Purity Analysis: HPLC is essential to determine the purity of the final compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel chemical entities. The protocols provided for Buchwald-Hartwig amination and amide coupling offer reliable and adaptable methods for its incorporation into a wide range of molecular scaffolds. By understanding the underlying principles of these reactions and carefully selecting the appropriate reagents and conditions, researchers can effectively leverage this building block to accelerate their drug discovery programs. The unique combination of the strained azetidine ring and the sulfonamide moiety provides a rich platform for the development of next-generation therapeutics.[1]
References
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
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Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
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Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]
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Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society. [Link]
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Hydrochloride salt of amine. (2023). Reddit. [Link]
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Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. (2019). The Journal of Organic Chemistry. [Link]
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Sequential C–S and S–N Coupling Approach to Sulfonamides. ResearchGate. [Link]
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Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Pubs.acs.org. [Link]
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This compound. PubChem. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2023). National Institutes of Health. [Link]
- Semi-solid systems containing azetidine derivatives.
- Azetidine compounds, compositions and methods of use.
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Amide Synthesis. Fisher Scientific. [Link]
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Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. [Link]
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An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography or distillation. ScienceDirect. [Link]
- Azetidinone derivatives as β-lactamase inhibitors.
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Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. [Link]
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Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed. [Link]
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Amine and HCl - salt formation reaction. (2022). YouTube. [Link]
- Pharmaceutical compositions containing azetidine derivatives, novel azetidine derivatives and preparation thereof.
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]
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Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities. National Institutes of Health. [Link]
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Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. ResearchGate. [Link]
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Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
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Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. MDPI. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. Esa-ipb.pt. [Link]
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An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). National Institutes of Health. [Link]
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Recent Advances in Acyl Suzuki Cross-Coupling. (2019). MDPI. [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Institutes of Health. [Link]
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Application Notes and Protocols: N-(Azetidin-3-YL)methanesulfonamide Hydrochloride in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Azetidinyl-Methanesulfonamide Scaffold
In the landscape of modern kinase inhibitor design, the pursuit of novel scaffolds that confer both potent and selective target engagement alongside favorable pharmacokinetic profiles is paramount. The N-(Azetidin-3-YL)methanesulfonamide moiety has emerged as a privileged structural motif, adeptly balancing the demands of drug discovery. The inherent value of this building block lies in the synergistic combination of its two key components: the azetidine ring and the methanesulfonamide group.
Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly utilized in medicinal chemistry to impart desirable properties. Their rigid, three-dimensional nature can enhance binding affinity and metabolic stability, while also improving solubility and other pharmacokinetic parameters.[1] The incorporation of an azetidine ring can provide a vector for exiting the binding site towards the solvent front, a common strategy for achieving kinase selectivity.
Complementing the azetidine is the methanesulfonamide group, a versatile functional group in drug design. It can act as a hydrogen bond donor and acceptor, crucial for anchoring a molecule within a kinase's active site.[2] Furthermore, the methanesulfonamide group can serve as a bioisostere for other functionalities, potentially improving a compound's overall drug-like properties.[2] The hydrochloride salt form of N-(Azetidin-3-YL)methanesulfonamide ensures improved solubility and ease of handling in synthetic protocols.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of N-(Azetidin-3-YL)methanesulfonamide hydrochloride in the synthesis of kinase inhibitors, with a focus on practical, field-proven protocols and the rationale behind experimental choices.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 1239205-33-4 | PubChem |
| Molecular Formula | C₄H₁₁ClN₂O₂S | PubChem |
| Molecular Weight | 186.66 g/mol | PubChem |
| IUPAC Name | N-(azetidin-3-yl)methanesulfonamide;hydrochloride | PubChem |
| SMILES | CS(=O)(=O)NC1CNC1.Cl | PubChem |
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in kinase inhibitor synthesis is its role as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. Typically, the secondary amine of the azetidine ring displaces a leaving group, most commonly a halogen, on an electron-deficient heteroaromatic ring system, a core feature of many kinase inhibitors.
The general workflow for this transformation is depicted below:
Caption: General workflow for SNAr coupling.
Detailed Application Protocol: Synthesis of a JAK Inhibitor Precursor
This protocol details the synthesis of a key intermediate for Janus Kinase (JAK) inhibitors, such as Baricitinib, by coupling a protected azetidine derivative with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This specific example illustrates the common challenges and solutions in utilizing azetidine-based building blocks.
Rationale: The direct use of this compound in SNAr reactions can be challenging due to the presence of two nucleophilic sites (the secondary amine and the sulfonamide nitrogen). Therefore, protection of one of these sites is often a prudent synthetic strategy. In many published syntheses, a precursor to the final N-(Azetidin-3-YL)methanesulfonamide is used, such as a protected 3-aminoazetidine, which is later functionalized. The following protocol is a representative example of the key coupling step.
Reaction Scheme:
(Note: This scheme depicts the coupling of a related azetidine precursor, a common strategy in multi-step syntheses of complex kinase inhibitors.)
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
tert-butyl 3-(cyanomethyl)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (as a representative protected azetidine nucleophile)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or 2-Methoxyethanol
Procedure:
-
Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF or 2-methoxyethanol, add the protected azetidine derivative (1.1 eq) and potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Outcome: The desired coupled product, a key intermediate in the synthesis of several JAK inhibitors. Subsequent deprotection and functionalization steps would yield the final N-(Azetidin-3-YL)methanesulfonamide-containing kinase inhibitor.
Characterization of the Coupled Product
The successful synthesis of the coupled product can be confirmed by standard analytical techniques:
-
¹H NMR: Will show characteristic peaks for the pyrrolo[2,3-d]pyrimidine core and the azetidine moiety.
-
LC-MS: Will confirm the molecular weight of the desired product.
-
HPLC: Can be used to assess the purity of the final compound.
Role in Kinase Inhibition: A Structural Perspective
The N-(azetidin-3-yl)methanesulfonamide moiety plays a crucial role in the binding of inhibitors to the kinase active site. The sulfonamide group often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The azetidine ring can be positioned to interact with specific residues in the active site or to project out towards the solvent-exposed region, which can be exploited to enhance selectivity.
The following diagram illustrates the hypothetical binding mode of a kinase inhibitor containing the N-(azetidin-3-yl)methanesulfonamide scaffold within the ATP-binding pocket of a kinase, such as JAK1.
Caption: Hypothetical binding mode in a kinase active site.
Exemplary Kinase Inhibitors and Biological Activity
The utility of the N-(Azetidin-3-YL)methanesulfonamide scaffold is demonstrated by its incorporation into several clinical candidates and approved drugs.
| Kinase Inhibitor | Target(s) | IC₅₀ | Reference |
| Baricitinib | JAK1, JAK2 | JAK1: 5.9 nM, JAK2: 5.7 nM | [2] |
| AZD4205 (Golidocitinib) | JAK1 | 73 nM | [3] |
Conclusion
This compound is a valuable and versatile building block in the synthesis of kinase inhibitors. Its unique combination of a rigid, three-dimensional azetidine ring and a hydrogen-bonding methanesulfonamide group provides a powerful tool for medicinal chemists to design potent, selective, and drug-like kinase inhibitors. The synthetic protocols and strategic considerations outlined in this document provide a solid foundation for the successful application of this important scaffold in drug discovery programs.
References
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Cui, H., et al. (2018). A green and facile synthesis of intermediate 3 for Baricitinib. ResearchGate. [Link]
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Williams, N. K., et al. (2009). The structures of JAK-specific inhibitors complexed to the JAK1 and JAK2 protein tyrosine kinase domains. PubMed. [Link]
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Flower, T.F., et al. (2024). 8S85: Crystal structure of JAK1 JH1 domain in complex with an inhibitor. RCSB PDB. [Link]
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Su, Q., et al. (2020). 6SM8: Human jak1 kinase domain in complex with inhibitor. RCSB PDB. [Link]
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Ma, E., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]
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Taha, M. O., & Daoud, S. (2021). Design and Synthesis of New JAK1 Inhibitors based on Sulfonamide-Triazine Conjugates. ResearchGate. [Link]
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Balaji, T., et al. (2013). Scheme 30. Selective nucleophilic aromatic substitution to furnish pyrimidines bridged with a chloroquine analogue. ResearchGate. [Link]
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D'Auria, M., & Zampella, A. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]
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Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
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Singh, U. P., & Gahtori, P. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
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Konc, J., et al. (2013). LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models. PubMed. [Link]
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Mohamed, P. R., et al. (2019). A. Upadacitinib modeled in the crystal structure of JAK1. ResearchGate. [Link]
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Słoczyńska, K., et al. (2024). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. PubMed Central. [Link]
-
PubChem. (n.d.). [3-(4-{2-[3,5-difluoro-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)-1-(ethanesulfonyl)azetidin-3-yl]acetonitrile. PubChem. [Link]
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Abrams, T. J., et al. (2004). SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity. PubMed. [Link]
- Google Patents. (n.d.). Piperidin-4-yl azetidine derivatives as jak1 inhibitors.
-
Lee, H., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. [Link]
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Brown, D. G., & Lister, T. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]
-
Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. PubMed. [Link]
-
ChemBK. (2022). 1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyriMidin-4-yl)-1H-pyrazol-1-yl]-3-azetidineacetonitrile Request for Quotation. ChemBK. [Link]
-
Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
-
Le-Gutierrez, F., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. PubMed Central. [Link]
-
Veeprho. (n.d.). 2-(3-(4-(7-nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(propylsulfonyl)azetidin-3-yl)acetonitrile. Veeprho. [Link]
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Nakashima, K., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. [Link]
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Application Note: Strategic Diversification of N-(Azetidin-3-YL)methanesulfonamide Hydrochloride for Compound Library Development
Abstract
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates.[1][2][3] This four-membered nitrogen-containing heterocycle offers unique structural constraints and exit vectors compared to larger saturated rings.[3] N-(Azetidin-3-YL)methanesulfonamide hydrochloride is a versatile bifunctional building block, presenting a secondary amine on the azetidine ring for diverse functionalization. This document provides a detailed guide for researchers and drug development professionals on leveraging this building block to construct a diverse small-molecule library. We present validated, step-by-step protocols for key diversification reactions, including reductive amination, amide coupling, and the Ugi multi-component reaction, complete with insights into experimental design, reaction monitoring, and library quality control.
Introduction: The Strategic Value of the Azetidine Scaffold
The incorporation of small, strained ring systems is a powerful strategy in drug design to limit conformational flexibility and enhance binding affinity.[4] Azetidine, the smallest nitrogen-containing saturated heterocycle with reasonable chemical stability, has emerged as a vital motif in numerous FDA-approved drugs, including baricitinib and cobimetinib, where it enhances metabolic stability and receptor selectivity.[1][4]
This compound (Figure 1) is an ideal starting point for library synthesis. It features:
-
A rigid azetidine core to provide structural constraint.
-
A nucleophilic secondary amine (pKa of the free base is typically ~8-9) that serves as a prime handle for diversification.
-
A stable methanesulfonamide group that can act as a hydrogen bond donor and improve aqueous solubility.
This guide details robust methodologies to exploit the reactivity of the secondary amine, enabling the rapid generation of novel chemical entities for high-throughput screening.[5]
Figure 1: Structure of this compound
-
IUPAC Name: N-(azetidin-3-yl)methanesulfonamide;hydrochloride[6]
-
CAS Number: 1239205-33-4[7]
-
Molecular Formula: C₄H₁₁ClN₂O₂S[6]
-
Molecular Weight: 186.66 g/mol [6]
Overall Library Synthesis Workflow
The construction of a high-quality compound library is a systematic process involving scaffold preparation, diversification, purification, and rigorous quality control. The workflow outlined below ensures the integrity and utility of the final compound collection.
Caption: High-level workflow for library construction.
Core Protocols: Diversification Chemistry
Prior to use in the following protocols, the hydrochloride salt must be neutralized to the free base to unmask the nucleophilic secondary amine. A standard method is to dissolve the salt in a suitable solvent and treat it with a mild aqueous base like sodium bicarbonate, followed by extraction with an organic solvent.
Protocol 1: N-Alkylation via Reductive Amination
Scientific Rationale: Reductive amination is a powerful and reliable method for forming C-N bonds, avoiding the over-alkylation issues common with direct alkylation using alkyl halides.[8] The reaction proceeds in one pot by forming an intermediate iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a selective hydride reagent.[8] Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild, moisture-tolerant, and preferentially reduces the iminium ion over the starting carbonyl compound.[8]
Caption: Reductive amination reaction pathway.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-(Azetidin-3-YL)methanesulfonamide free base (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the aldehyde or ketone (1.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. A mild acid like acetic acid (0.1 eq) can be added to catalyze iminium ion formation.[8]
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).[9]
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.[9]
Protocol 2: N-Acylation via Amide Coupling
Scientific Rationale: Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[10] This protocol utilizes a coupling agent to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by the azetidine's secondary amine.[10] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), provide a mild and efficient method for generating amides with minimal side reactions and racemization.[11]
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to form the activated ester.
-
Amine Addition: Add a solution of N-(Azetidin-3-YL)methanesulfonamide free base (1.0 eq) in DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by LC-MS until complete (typically 1-4 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or preparative HPLC.
Protocol 3: Ugi Four-Component Reaction (Ugi-4CR)
Scientific Rationale: Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to generate complex molecules. The Ugi reaction is a cornerstone of MCR chemistry, ideal for rapidly building molecular diversity.[12][13] By using the N-(Azetidin-3-YL)methanesulfonamide as the amine component, a diverse library of α-acylamino-carboxamides can be synthesized with four points of diversity.[14]
Step-by-Step Methodology:
-
Reaction Setup: In a vial, combine the aldehyde or ketone (1.0 eq), N-(Azetidin-3-YL)methanesulfonamide free base (1.0 eq), and a carboxylic acid (1.0 eq) in a solvent like methanol (MeOH).
-
Iminium/Oxonium Formation: Stir the mixture at room temperature for 30 minutes.
-
Isocyanide Addition: Add the isocyanide component (1.0 eq) to the mixture. The reaction is often exothermic.
-
Reaction Monitoring: Seal the vial and stir at room temperature or with gentle heating (40-50 °C). Monitor the reaction by LC-MS over 24-48 hours until the starting materials are consumed.
-
Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by preparative HPLC without an aqueous workup, which is advantageous for library synthesis.
Data Presentation: Reaction Conditions Summary
The following table summarizes the general conditions for the diversification reactions, providing a quick reference for experimental planning.
| Parameter | Protocol 1: Reductive Amination | Protocol 2: Amide Coupling | Protocol 3: Ugi-4CR |
| Reaction Type | N-Alkylation | N-Acylation | α-Acylamino-carboxamide formation |
| Key Reagents | Aldehyde/Ketone, NaB(OAc)₃H | Carboxylic Acid, HATU, DIPEA | Aldehyde/Ketone, Carboxylic Acid, Isocyanide |
| Solvent | DCM or DCE | Anhydrous DMF | Methanol (MeOH) |
| Temperature | Room Temperature | Room Temperature | Room Temperature to 50 °C |
| Typical Time | 2-16 hours | 1-4 hours | 24-48 hours |
| Purification | Silica Gel Chromatography | Prep-HPLC or Silica Chromatography | Preparative HPLC |
Library Quality Control (QC)
The integrity of a compound library is paramount for generating reliable screening data.[15][16] Each synthesized compound must be subjected to a rigorous QC process to confirm its identity, purity, and concentration before being plated for biological assays.
| Technique | Information Obtained | Typical Acceptance Criteria |
| LC-MS | Identity (Molecular Weight), Purity (% Area Under Curve) | Correct [M+H]⁺ observed, Purity ≥ 90% |
| ¹H NMR | Structural Confirmation | Spectrum consistent with proposed structure |
| CLND/ELSD | Quantification | Concentration within ±20% of target |
Analytical Protocol Overview:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput analysis.[16] A rapid gradient method is used to separate the product from impurities, with UV detection providing a purity assessment and the mass spectrometer confirming the molecular weight of the desired compound.[17]
-
NMR (Nuclear Magnetic Resonance): For a representative subset of the library (~5-10%), ¹H NMR should be performed to provide unambiguous structural confirmation.[17][18] Automated systems with flow cells can be used for higher throughput analysis of solution-state samples.[17]
-
Quantification: For accurate biological testing, compound concentrations must be known. Detectors like Chemiluminescent Nitrogen Detectors (CLND) or Evaporative Light Scattering Detectors (ELSD) can be coupled to the LC system for quantification, as UV response can be highly variable between different compounds.[16]
Conclusion
This compound is a high-value, commercially available building block that serves as an excellent starting point for the synthesis of diverse and medicinally relevant compound libraries.[4] The protocols detailed in this application note—reductive amination, amide coupling, and the Ugi reaction—are robust, scalable, and provide access to a wide range of chemical space. By adhering to these well-validated synthetic procedures and implementing rigorous analytical quality control, research organizations can efficiently generate high-quality compound collections to fuel their drug discovery pipelines. The inherent sp³-rich, conformationally constrained nature of the azetidine core makes libraries derived from this scaffold particularly attractive for identifying novel therapeutic agents.[3]
References
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Lowe, J. T., Lee, M. D., 4th, Akella, L. B., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187–7211. Available at: [Link]
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Kyranos, J. N., & Vouros, P. (2002). Chapter 27. Existing and emerging strategies for the analytical characterization and profiling of compound libraries. In ResearchGate. Available at: [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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Genc, N., Bektas, H., Göktaş, O., et al. (2013). Synthesis and Biological Evaluation of New 2-azetidinones With Sulfonamide Structures. Molecules, 18(4), 4140–4150. Available at: [Link]
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Lowe, J. T., Lee, M. D., 4th, Akella, L. B., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed. Available at: [Link]
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Genc, N., Bektas, H., Göktaş, O., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. ResearchGate. Available at: [Link]
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Kyranos, J. N., Cai, H., Zhang, B., & Goetzinger, W. K. (2001). High-throughput techniques for compound characterization and purification. Current Opinion in Drug Discovery & Development, 4(6), 719–728. Available at: [Link]
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D'Amato, N., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]
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ChemHelpASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available at: [Link]
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Frontier Laboratories. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. Available at: [Link]
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K-L. Yu, et al. (2012). Bifunctional building blocks in the Ugi-azide condensation reaction: A general strategy toward exploration of new molecular diversity. PubMed Central. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. VTechWorks. Available at: [Link]
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Broad Institute. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Available at: [Link]
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D'Amato, N., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health. Available at: [Link]
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Nuzhdin, A., et al. (2017). Synthesis of secondary amines by reductive amination of aldehydes with nitroarenes over supported copper catalysts in a flow reactor. Semantic Scholar. Available at: [Link]
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Ghorai, M. K., et al. (2021). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. National Institutes of Health. Available at: [Link]
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Lowe, J. T., et al. (2012). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Available at: [Link]
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Donohoe, T. J., et al. (2019). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. ResearchGate. Available at: [Link]
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Singh, H., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
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Donohoe, T. J., et al. (2024). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. Available at: [Link]
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Sipes, N. S., et al. (2017). Analytical Quality Evaluation of the Tox21 Compound Library. ACS Publications. Available at: [Link]
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Meggers, E., et al. (2018). Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]
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Meggers, E., et al. (2018). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. ResearchGate. Available at: [Link]
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Zsom, L., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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Dömling, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Procter, D. J., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed. Available at: [Link]
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Ugi multicomponent based library and isolated yields. ResearchGate. Available at: [Link]
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Dudley, G. B., et al. (2014). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. PubMed Central. Available at: [Link]
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Enamine & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
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Application Notes and Protocols for Parallel Synthesis Utilizing N-(Azetidin-3-YL)methanesulfonamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the application of N-(Azetidin-3-YL)methanesulfonamide hydrochloride as a versatile scaffold in parallel synthesis for the generation of diverse chemical libraries. We will delve into the strategic considerations for library design, detailed experimental protocols for derivatization, and best practices for purification and characterization in a high-throughput setting.
Introduction: The Azetidine-Sulfonamide Scaffold in Modern Drug Discovery
The azetidine motif has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2] As a four-membered nitrogen-containing heterocycle, it imparts a degree of conformational rigidity and a three-dimensional character to molecules, which can lead to improved metabolic stability and pharmacokinetic profiles.[3] The incorporation of an azetidine ring can be a strategic approach to navigate novel chemical space and develop drug candidates with enhanced properties.[1]
This compound presents a particularly attractive building block for library synthesis. It features a secondary amine on the azetidine ring, providing a readily accessible point for diversification. The methanesulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to target engagement. The inherent properties of this scaffold make it a valuable starting point for the development of focused libraries targeting a wide range of biological targets, including enzymes and G-protein coupled receptors (GPCRs).[3]
Strategic Pathways for Library Diversification
Parallel synthesis with this compound allows for the rapid generation of a multitude of analogs by systematically varying substituents around the core scaffold. The primary avenues for diversification involve reactions at the secondary amine of the azetidine ring. Two highly effective and commonly employed reactions in parallel synthesis are N-acylation and reductive amination.
Below is a workflow diagram illustrating the key stages of a parallel synthesis campaign starting from this compound.
Caption: General workflow for parallel synthesis using this compound.
Experimental Protocols for Parallel Synthesis
The following protocols are designed for execution in a parallel format, such as in 96-well plates, and can be adapted for automated liquid handling systems.
General Considerations for Parallel Reactions
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and intermediates.
-
Solvent Choice: Anhydrous solvents are crucial for the success of these reactions. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and 1,2-Dichloroethane (DCE) are common choices.
-
Stoichiometry: In parallel synthesis, it is common to use a slight excess of the diversifying reagent (e.g., carboxylic acid, aldehyde) to drive the reaction to completion.
-
Temperature Control: Reaction blocks with heating and cooling capabilities are essential for maintaining consistent reaction conditions across all wells.
Protocol 1: Parallel N-Acylation of N-(Azetidin-3-YL)methanesulfonamide
This protocol describes the formation of an amide bond between the azetidine nitrogen and a library of carboxylic acids.
Reaction Scheme:
Materials and Reagents:
| Reagent | Supplier Example | Purpose |
| This compound | Commercially available | Starting scaffold |
| Carboxylic Acid Library (0.2 M in DMF) | Commercially available | Diversifying building blocks |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Commercially available | Peptide coupling agent |
| DIPEA (N,N-Diisopropylethylamine) | Commercially available | Non-nucleophilic base |
| Anhydrous DMF | Commercially available | Reaction solvent |
| Anhydrous DCM | Commercially available | Solvent for work-up |
Step-by-Step Protocol (per well in a 96-well plate):
-
Preparation of the Scaffold Solution: Prepare a 0.1 M stock solution of this compound in anhydrous DMF. Add 1.1 equivalents of DIPEA to this stock solution to neutralize the hydrochloride salt and liberate the free amine.
-
Dispensing Reagents:
-
To each well of a 96-well reaction plate, add 100 µL of the carboxylic acid solution (0.2 M in DMF, 1.2 equivalents).
-
Add 100 µL of the N-(Azetidin-3-YL)methanesulfonamide free-base solution (0.1 M in DMF, 1.0 equivalent).
-
Add 120 µL of a 0.2 M solution of HATU in anhydrous DMF (1.2 equivalents).
-
Add 50 µL of a 0.4 M solution of DIPEA in anhydrous DMF (1.0 equivalent).
-
-
Reaction Incubation: Seal the reaction plate and shake at room temperature for 12-16 hours.
-
Reaction Quenching and Work-up:
-
Add 500 µL of saturated aqueous sodium bicarbonate solution to each well to quench the reaction.
-
Extract the product by adding 1 mL of DCM to each well, sealing the plate, and shaking vigorously.
-
Allow the layers to separate and carefully remove the organic (bottom) layer using a liquid handler.
-
Repeat the extraction with another 1 mL of DCM.
-
Combine the organic extracts and evaporate the solvent under a stream of nitrogen or in a centrifugal evaporator.
-
Protocol 2: Parallel Reductive Amination of N-(Azetidin-3-YL)methanesulfonamide
This protocol details the formation of a new carbon-nitrogen bond between the azetidine nitrogen and a library of aldehydes or ketones.
Reaction Scheme:
Materials and Reagents:
| Reagent | Supplier Example | Purpose |
| This compound | Commercially available | Starting scaffold |
| Aldehyde/Ketone Library (0.2 M in DCE) | Commercially available | Diversifying building blocks |
| Sodium triacetoxyborohydride (STAB) | Commercially available | Reducing agent |
| Acetic Acid (glacial) | Commercially available | Catalyst |
| Anhydrous 1,2-Dichloroethane (DCE) | Commercially available | Reaction solvent |
| Saturated aqueous sodium bicarbonate | Commercially available | Quenching agent |
| Dichloromethane (DCM) | Commercially available | Extraction solvent |
Step-by-Step Protocol (per well in a 96-well plate):
-
Preparation of the Scaffold Suspension: To each well, add a suspension of this compound (1.0 equivalent) in anhydrous DCE.
-
Dispensing Reagents:
-
Add 100 µL of the aldehyde/ketone solution (0.2 M in DCE, 1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 5 µL).
-
-
Imine Formation: Seal the plate and shake at room temperature for 1-2 hours to allow for imine formation.
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 equivalents) as a solid or a freshly prepared slurry in DCE to each well.
-
Reseal the plate and shake at room temperature for 12-16 hours.
-
-
Reaction Quenching and Work-up:
-
Carefully add 500 µL of saturated aqueous sodium bicarbonate solution to each well to quench the reaction and any remaining reducing agent.
-
Extract the product with DCM as described in the N-acylation protocol (Section 3.2, step 4).
-
High-Throughput Purification and Analysis
Purification is a critical yet often bottleneck-inducing step in parallel synthesis.[4] Automated high-performance liquid chromatography (HPLC) is the method of choice for high-throughput purification of compound libraries.
Purification Workflow
Caption: A typical workflow for automated high-throughput purification.
Table of Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 19 x 50 mm, 5 µm |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or trifluoroacetic acid |
| Gradient | 5-95% B over 5-10 minutes |
| Flow Rate | 20-40 mL/min |
| Detection | UV (e.g., 214 nm and 254 nm) and Mass Spectrometry (MS) |
| Fractionation | Triggered by target mass-to-charge ratio (m/z) |
Quality Control and Characterization
Each purified compound should be subjected to quality control analysis to confirm its identity and purity.
-
LC-MS: A rapid analytical LC-MS run is typically performed on each purified sample to confirm the molecular weight and assess purity (ideally >95%).
-
NMR: For a representative subset of the library, ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the structure and isomeric purity.
Conclusion
This compound is a highly valuable and versatile building block for the parallel synthesis of diverse chemical libraries. The protocols outlined in this guide for N-acylation and reductive amination provide robust and adaptable methods for generating large numbers of novel compounds in a high-throughput manner. The unique properties of the azetidine-sulfonamide scaffold, combined with the power of parallel synthesis, offer a compelling strategy for accelerating hit identification and lead optimization in drug discovery programs.[3]
References
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Lowe, J. T., Lee, M. D., 4th, Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., Duvall, J. R., Gerard, B., Holson, E. B., Joliton, A., Kesavan, S., Lemercier, B. C., Liu, H., Marié, J. C., Mulrooney, C. A., Muncipinto, G., Welzel-O'Shea, M., Panko, L. M., Rowley, A., Suh, B. C., … Marcaurelle, L. A. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187–7211. [Link]
-
Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]
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ResearchGate. (2025). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]
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ACS Publications. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
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PubMed. (2012, September 7). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed. [Link]
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Synthesis. (n.d.). Synthesis of N-Methyl Secondary Amines. Thieme. [Link]
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ACS Publications. (2023, May 31). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters. [Link]
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National Center for Biotechnology Information. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PubMed Central. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ChemRxiv. (2016, April 28). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]
-
ResearchGate. (2025). Practical Acid-Catalyzed Acylation of Sulfonamides with Carboxylic Acid Anhydrides. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
-
ResearchGate. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate. [Link]
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MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
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ResearchGate. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers. [Link]
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PubMed. (2018, February 2). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed. [Link]
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Application Notes and Protocols for N-(Azetidin-3-YL)methanesulfonamide hydrochloride in CNS Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(Azetidin-3-YL)methanesulfonamide hydrochloride as a potential therapeutic agent for central nervous system (CNS) disorders. This document outlines the scientific rationale, key physicochemical properties, and detailed protocols for in vitro and in vivo evaluation.
Introduction: The Scientific Rationale
The pursuit of novel chemical entities for the treatment of CNS disorders is a cornerstone of modern medicinal chemistry. This compound emerges as a compound of significant interest due to its structural features, which are prevalent in known CNS-active molecules. The incorporation of an azetidine ring, a strained four-membered heterocycle, can impart favorable pharmacokinetic properties such as improved metabolic stability, solubility, and receptor binding affinity.[1] Furthermore, the sulfonamide moiety is a versatile functional group found in a wide array of therapeutic agents, and its derivatives have shown promise as enzyme and ion channel inhibitors, as well as receptor ligands in the CNS.[2]
While the specific molecular target of this compound is yet to be fully elucidated, its structural resemblance to known inhibitors of monoamine transporters—such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—provides a strong rationale for its investigation as a modulator of monoaminergic neurotransmission.[] Dysregulation of these neurotransmitter systems is a well-established pathophysiological hallmark of numerous psychiatric and neurodegenerative disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
This guide, therefore, presents a structured framework for the systematic evaluation of this compound, from initial in vitro characterization of its interaction with monoamine transporters to in vivo assessment of its potential anxiolytic and antidepressant-like effects in established rodent models.
Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is fundamental for experimental design, including formulation and dose selection.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁ClN₂O₂S | [4] |
| Molecular Weight | 186.66 g/mol | [4] |
| CAS Number | 1239205-33-4 | [4] |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥97% | Commercially Available |
In Vitro Evaluation: Targeting Monoamine Transporters
The initial phase of characterizing a novel CNS compound involves determining its affinity and functional activity at plausible molecular targets. Based on the structural alerts within this compound, the primary hypothesized targets are the monoamine transporters.
Protocol 1: Radioligand Binding Assays for SERT, DAT, and NET
Principle: Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[5] This assay measures the ability of this compound to displace a known high-affinity radioligand from its binding site on SERT, DAT, or NET expressed in cell membranes. The resulting inhibition constant (Ki) is a quantitative measure of the compound's binding affinity.[6]
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines (e.g., HEK293) stably expressing human SERT, DAT, or NET.[7][8]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes and a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) at a concentration near its Kd.
-
Non-specific Binding: Total binding components plus a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT) to saturate the binding sites.
-
Test Compound: Total binding components plus varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[6]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[9]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Protocol 2: Neurotransmitter Uptake Inhibition Assay
Principle: This functional assay measures the ability of this compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the corresponding transporter.[11][12] A reduction in substrate uptake in the presence of the test compound indicates inhibitory activity.
Experimental Workflow:
Caption: Workflow for Neurotransmitter Uptake Assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., HEK293) stably expressing hSERT, hDAT, or hNET in 96-well plates and allow them to form a confluent monolayer.[11]
-
Compound Pre-incubation: Wash the cells with buffer and then pre-incubate them with various concentrations of this compound or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.[13]
-
Initiate Uptake: Add a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, [³H]norepinephrine for NET) to each well and incubate for a short period (e.g., 1-10 minutes) to measure the initial rate of uptake.[7][14]
-
Terminate Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of substrate taken up using a liquid scintillation counter or a fluorescence plate reader if a fluorescent substrate is used.[15]
-
Data Analysis:
-
Determine the percentage of inhibition of uptake for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vivo Evaluation: Behavioral Pharmacology
Following in vitro characterization, the next crucial step is to assess the effects of this compound on CNS-related behaviors in animal models. The following protocols are standard for evaluating potential anxiolytic and antidepressant-like properties.[16][17]
Protocol 3: Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
Principle: The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.[18][19] Animals are placed in a novel, open arena, and their exploratory behavior is monitored. A compound that reduces the time spent in the center of the arena or decreases overall locomotion may have anxiogenic or sedative effects, respectively. Conversely, an increase in central activity without significant changes in overall locomotion can suggest anxiolytic-like effects.[20]
Step-by-Step Methodology:
-
Apparatus: A square arena (e.g., 50 x 50 cm for mice) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone by video tracking software.[18]
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.[19]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test.
-
Test Procedure:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set duration (e.g., 5-10 minutes).[18]
-
Record the session using an overhead video camera.
-
-
Data Analysis: Use video tracking software to analyze the following parameters:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: An exploratory behavior that can be affected by CNS-active compounds.
-
Protocol 4: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Principle: The EPM is a widely used and validated test for assessing anxiety-like behavior in rodents.[21][22][23] The maze consists of two open arms and two enclosed arms. The natural tendency of rodents is to spend more time in the enclosed, safer arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[24]
Step-by-Step Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.
-
Acclimation and Drug Administration: As described in the Open Field Test protocol.
-
Test Procedure:
-
Data Analysis: Analyze the video recordings for:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic-like effect.
-
Protocol 5: Forced Swim Test (FST) for Antidepressant-Like Activity
Principle: The FST is a common screening tool for potential antidepressant compounds.[25][26] Animals are placed in an inescapable cylinder of water. After initial escape-oriented behaviors, they adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[27]
Step-by-Step Methodology:
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[26]
-
Acclimation and Drug Administration: As previously described. Multiple days of drug administration may be required for some classes of antidepressants.
-
Test Procedure:
-
Data Analysis: The primary measure is the duration of immobility , defined as the time the animal spends floating with only minor movements necessary to keep its head above water. A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.
Data Interpretation and Further Steps
The collective data from these in vitro and in vivo assays will provide a comprehensive initial profile of this compound.
-
In Vitro: High affinity (low Ki) and potent inhibition (low IC₅₀) at SERT and/or NET would strongly suggest a mechanism of action relevant to the treatment of depression and anxiety disorders.
-
In Vivo: A desirable profile would include an increase in open-arm exploration in the EPM and a decrease in immobility in the FST, without significant confounding effects on general locomotion in the OFT.
Positive results from this initial screening cascade would warrant further investigation, including more complex behavioral models, pharmacokinetic studies to assess brain penetration, and off-target liability screening to evaluate the compound's safety profile.
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Elevated plus maze protocol. (2023). protocols.io. [Link]
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Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). Bio-protocol. [Link]
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Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. (2014). JoVE. [Link]
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The Forced Swim Test as a Model of Depressive-like Behavior. (2014). JoVE. [Link]
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Forced Swim Test v.3. University of Iowa IACUC. [Link]
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Animal models of anxiety and anxiolytic drug action. PubMed. [Link]
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Locomotion Activity Measurement in an Open Field for Mice. (2016). Bio-protocol. [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]
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Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. (2022). Frontiers in Behavioral Neuroscience. [Link]
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PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. (2005). Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology. [Link]
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Azetidine derivatives with CNS activity. ResearchGate. [Link]
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A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC - NIH. [Link]
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In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
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A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists. PubMed. [Link]
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Application Note: N-(Azetidin-3-YL)methanesulfonamide hydrochloride for Fragment-Based Screening Campaigns
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern hit-identification strategies, offering an efficient alternative to traditional high-throughput screening.[1][2] This approach relies on identifying small, low-complexity molecules that bind with high ligand efficiency to a biological target, serving as starting points for rational drug design. This application note details the use of N-(Azetidin-3-YL)methanesulfonamide hydrochloride, a superior-quality fragment, in FBDD campaigns. We explore the rationale behind its selection, highlighting the strategic advantages conferred by its sp³-rich azetidine core and its versatile methanesulfonamide moiety.[3][4][5] Furthermore, we provide detailed, field-proven protocols for its application in a typical biophysical screening cascade, including primary screening by Surface Plasmon Resonance (SPR) and hit validation using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Strategic Value of this compound in FBDD
The success of an FBDD campaign is fundamentally linked to the quality of the fragment library.[6] Ideal fragments are not merely small molecules; they are information-rich tools that probe a target's binding landscape and provide clear vectors for chemical evolution. This compound embodies these principles, making it an exemplary candidate for screening against a wide array of protein targets.
Its structure is a deliberate combination of two highly valued chemotypes in medicinal chemistry:
-
The Azetidine Scaffold: This four-membered, saturated nitrogen heterocycle provides a conformationally rigid, three-dimensional (3D) core.[3][4] Unlike flat, aromatic rings, its sp³-rich character allows for more precise and complex interactions within a protein binding pocket.[3][7] The azetidine ring is known to improve critical pharmacokinetic properties such as solubility and metabolic stability while offering well-defined exit vectors for subsequent fragment growing or linking strategies.[4][7]
-
The Methanesulfonamide Group: This functional group is a stalwart in drug design, capable of acting as both a hydrogen bond donor and acceptor.[5] Its stability and utility as a bioisosteric replacement for groups like carboxylic acids or phenols make it a powerful tool for establishing key binding interactions.[5] Numerous approved drugs, particularly kinase inhibitors, leverage the sulfonamide moiety for target recognition and affinity.[5][8]
This fragment's low molecular weight and favorable physicochemical profile ensure compliance with the "Rule of Three," maximizing its potential for efficient binding and subsequent optimization.[1][9]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N-(azetidin-3-yl)methanesulfonamide;hydrochloride | PubChem[10] |
| CAS Number | 1239205-33-4 | ChemUniverse, PubChem[10][11] |
| Molecular Formula | C₄H₁₁ClN₂O₂S | PubChem[10] |
| Molecular Weight | 186.66 g/mol | PubChem[10] |
| Canonical SMILES | CS(=O)(=O)NC1CNC1.Cl | PubChem[10] |
Designing an Integrated Fragment Screening Cascade
Detecting the weak binding affinities typical of fragments (high µM to mM) necessitates the use of sensitive biophysical techniques.[12][13] A single method is rarely sufficient; a multi-step cascade is essential to identify true hits and eliminate experimental artifacts or false positives.[14] A robust workflow validates initial hits with orthogonal techniques before committing resources to structural biology and medicinal chemistry.
Caption: A typical FBDD workflow.
Experimental Protocols
The following protocols provide a framework for screening this compound. They should be optimized based on the specific protein target and available instrumentation.
Protocol 3.1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a high-sensitivity, high-throughput technique ideal for primary screening, measuring binding events in real-time.[12][15]
Principle: The target protein is immobilized on a sensor chip. The binding of the fragment to the protein causes a change in the refractive index at the surface, which is detected as a response signal.
Materials:
-
Biacore™ series instrument (or equivalent)
-
CM5 sensor chip
-
Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)
-
Target protein (≥95% purity)
-
This compound (≥97% purity)
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: e.g., 10 mM Sodium Acetate, pH 5.0
-
Anhydrous DMSO
Methodology:
-
Chip Preparation and Target Immobilization:
-
Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 5,000-10,000 Response Units). The choice of a lower pH buffer facilitates pre-concentration of the protein on the negatively charged carboxymethylated dextran surface.
-
Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to serve as a control for bulk refractive index changes and non-specific binding.
-
-
Fragment Sample Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
For the primary screen, prepare a working concentration (e.g., 200 µM) in running buffer. The final DMSO concentration should be matched across all samples and kept low (≤1%) to avoid protein denaturation. A DMSO calibration curve is recommended for accurate subtraction of solvent effects.
-
-
Screening Assay:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Perform several buffer-only injections (blanks) to ensure system stability and to facilitate double-referencing.
-
Inject the 200 µM fragment solution over the reference and target flow cells (e.g., 60-second contact time, 180-second dissociation time).
-
Regenerate the surface if necessary with a short pulse of a mild buffer (e.g., low pH glycine or high salt solution), ensuring the target's activity is not compromised.
-
-
Data Analysis:
-
Process the data by subtracting the reference flow cell signal and a buffer blank injection (double-referencing).
-
A positive "hit" is identified by a clear, concentration-dependent binding response that is significantly above the noise level of the assay.
-
Protocol 3.2: Hit Validation via Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique used to confirm binding and provide low-resolution epitope mapping.[14][15]
Principle: The protein is selectively saturated with radiofrequency pulses. If a fragment is bound, this saturation is transferred from the protein to the fragment's protons. The difference between a spectrum with and without protein saturation reveals which protons of the fragment are in close proximity to the protein, confirming interaction.
Materials:
-
NMR Spectrometer (≥600 MHz) equipped with a cryoprobe
-
High-quality NMR tubes
-
Deuterated Buffer: e.g., 50 mM Phosphate Buffer in 99.9% D₂O, pD 7.4, 150 mM NaCl
-
Target protein
-
This compound
Methodology:
-
Sample Preparation:
-
Prepare a sample containing the target protein (e.g., 10-50 µM) and the fragment (e.g., 1-2 mM) in the deuterated buffer. The ~100-fold excess of fragment ensures that the protein is saturated.
-
Prepare a control sample containing only the fragment at the same concentration to acquire a reference spectrum.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H reference spectrum of the fragment-only sample.
-
For the protein-fragment sample, set up the STD experiment. This involves acquiring two interleaved spectra:
-
On-resonance spectrum: A selective saturation pulse is applied to a region where only protein resonances appear (e.g., -1.0 ppm).
-
Off-resonance spectrum: The saturation pulse is applied to a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
Use a saturation time of ~2 seconds and acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process both the on- and off-resonance spectra identically.
-
Calculate the difference spectrum (STD spectrum) by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
Only signals from the binding fragment will appear in the STD spectrum. The relative intensity of the signals indicates which protons are in closest contact with the protein surface. A clear signal in the STD spectrum validates the fragment as a true binder.
-
Structural Characterization and Hit Progression
The ultimate validation for an FBDD hit comes from high-resolution structural data, most commonly from X-ray crystallography.[1][12] This provides irrefutable proof of binding and reveals the precise binding mode, which is critical for the subsequent hit-to-lead phase.
Caption: High-level workflow for structural elucidation.
Once a co-crystal structure is obtained, the exit vectors provided by the this compound fragment can be exploited. Medicinal chemists can then rationally design new analogues by "growing" the fragment to interact with adjacent pockets or by "linking" it to other nearby fragments to dramatically increase affinity and selectivity.[15]
Conclusion
This compound is a high-quality, versatile fragment for FBDD. Its combination of a 3D-rich azetidine core and a proven hydrogen-bonding methanesulfonamide group provides an excellent starting point for discovering novel chemical matter against challenging targets. By employing a rigorous and integrated screening cascade, researchers can confidently identify and validate its interactions, paving the way for efficient, structure-guided lead optimization.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). Vertex AI Search.
- Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic.
- Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
- Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry. (n.d.). Benchchem.
- Fragment Screening | Drug Discovery. (n.d.).
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Semantic Scholar.
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013). PNAS.
- An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter.
- Fragment Based Drug Design: A Review. (2024). International Journal of Pharmaceutical Sciences.
- Biophysics for Successful Drug Discovery Programs. (n.d.). Eurofins Discovery.
- Application of Fragment-Based Drug Discovery to Vers
- Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). PMC.
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025).
- Biophysical screening in fragment-based drug design: a brief overview. (2019). Bioscience Horizons.
- This compound [P43465]. (n.d.). ChemUniverse.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
- This compound. (n.d.). Ruji Biology.
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- Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). Journal of Medicinal Chemistry.
- Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. (2023). PubMed.
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A Comprehensive Guide to the Boc Protection of N-(Azetidin-3-YL)methanesulfonamide Hydrochloride for Pharmaceutical Research
This document provides a detailed protocol and application notes for the Boc protection of N-(Azetidin-3-YL)methanesulfonamide hydrochloride, a critical transformation in the synthesis of advanced pharmaceutical intermediates. The azetidine ring is a highly valued structural motif in medicinal chemistry, known for enhancing the pharmacological properties of drug candidates.[1] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability across a range of reaction conditions and the mild methods available for its removal.[2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, and practical advice for a successful synthesis.
The "Why": Strategic Importance of Boc Protection
The secondary amine within the azetidine ring of N-(Azetidin-3-YL)methanesulfonamide is nucleophilic and can lead to undesired side reactions in subsequent synthetic steps. The introduction of the Boc group effectively masks this reactivity.[2] This is achieved by converting the amine into a carbamate, which significantly reduces its nucleophilicity and basicity.[2] The choice of di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent is advantageous due to its commercial availability, stability, and the clean nature of the reaction, which primarily yields volatile byproducts like tert-butanol and carbon dioxide.[3][4]
The starting material is provided as a hydrochloride salt to improve its stability and handling.[5] A key aspect of this protocol is the in situ neutralization of this salt to liberate the free amine, which is essential for the reaction to proceed.
Unveiling the "How": The Reaction Mechanism
The Boc protection of an amine is a nucleophilic acyl substitution reaction.[6] The process is initiated by the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.[2] This attack forms a transient tetrahedral intermediate.[2] The intermediate then collapses, leading to the elimination of a tert-butyl carbonate leaving group, which subsequently decomposes into tert-butanol and carbon dioxide gas.[2][3] The presence of a base, such as triethylamine, facilitates the reaction by deprotonating the protonated amine intermediate.[4]
Figure 1. A comprehensive workflow of the Boc protection process.
Detailed Experimental Protocol
This protocol is optimized for a standard laboratory-scale synthesis.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 1239205-33-4 | 186.66 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 1.1 - 1.2 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.2 - 2.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| Deionized Water | 7732-18-5 | 18.02 | - |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | - |
| Brine (Saturated NaCl Solution) | N/A | N/A | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Necessary Equipment
-
Round-bottom flask with a magnetic stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and consumables
Step-by-Step Synthesis Procedure
-
Preparation : In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Cooling : Cool the suspension to 0 °C using an ice-water bath with continuous stirring.
-
Base Addition : Slowly add triethylamine (2.2 - 2.5 eq) to the cooled suspension. The first equivalent neutralizes the hydrochloride salt, and the excess acts as a base for the subsequent reaction.
-
Reagent Addition : Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction : Allow the reaction mixture to gradually warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up :
-
Upon completion, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification : The crude product can be purified by column chromatography on silica gel if necessary, using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Anticipated Results and Characterization
The expected product, tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate, is typically obtained as a white to off-white solid with yields often exceeding 90%.
Table 2. Key Analytical Parameters
| Analysis | Expected Outcome |
| ¹H NMR | Signals corresponding to the Boc group protons (singlet around 1.4 ppm), azetidine ring protons, and the methyl protons of the sulfonamide group. |
| ¹³C NMR | Resonances for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the azetidine ring and the methanesulfonamide moiety. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the product. |
| Purity (HPLC) | Typically >95% after purification. |
Troubleshooting and Expert Recommendations
-
Incomplete Reaction : If the reaction stalls, consider adding a slight excess of (Boc)₂O or extending the reaction time. Ensure the triethylamine is of high purity and anhydrous.
-
Low Yield : Inefficient extraction can lead to lower yields. Ensure thorough extraction of the aqueous layer.
-
Side Product Formation : To minimize the formation of urea byproducts, maintain a low reaction temperature during the addition of (Boc)₂O.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially harmful solvent. Handle with care.
-
Triethylamine is corrosive and should be handled with caution.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before commencing work.
References
- Vertex AI Search. (n.d.). Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.
- Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- Vertex AI Search. (n.d.). Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
- PubChem. (n.d.). This compound.
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Application Notes & Protocols: A Guide to the Deprotection of N-(Azetidin-3-YL)methanesulfonamide Derivatives
Abstract
The azetidine ring is a privileged structural motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity.[1][2][3][4] The methanesulfonyl (Ms) group is a robust and highly stable protecting group for the azetidine nitrogen, resistant to a wide array of synthetic conditions, which makes it invaluable in complex, multi-step syntheses.[5] However, this exceptional stability presents a significant challenge at the deprotection stage, often necessitating harsh reaction conditions that can compromise sensitive functional groups within the target molecule.[5][6] This guide provides a comprehensive overview of established and emerging methodologies for the cleavage of the N-S bond in N-(Azetidin-3-YL)methanesulfonamide hydrochloride and its derivatives. We will explore the mechanistic underpinnings of each protocol, offer detailed, step-by-step experimental procedures, and discuss the critical parameters for successful deprotection, enabling researchers to make informed decisions for their specific synthetic challenges.
The Challenge: Stability of the N-Methanesulfonyl Bond
The N-methanesulfonyl group significantly reduces the nucleophilicity and basicity of the azetidine nitrogen due to the strong electron-withdrawing nature of the sulfonyl moiety.[5] This delocalization of the nitrogen's lone pair of electrons creates a highly stable N-S bond that is resistant to cleavage by many common reagents, including strongly acidic and basic conditions that would readily cleave other protecting groups like Boc or Cbz.[5][6] Therefore, successful deprotection requires specific chemical strategies that can effectively activate and cleave this bond. The choice of method is critical and depends heavily on the overall molecular architecture and the tolerance of other functional groups.
Caption: General workflow for selecting a deprotection strategy.
Reductive Cleavage Protocols
Reductive methods are among the most common for cleaving robust sulfonamides. These approaches typically involve powerful reducing agents that can donate electrons to the sulfonyl group, weakening the N-S bond and leading to its scission.
Mechanism of Reductive Cleavage
The general mechanism involves the transfer of electrons from a reducing agent (e.g., a dissolving metal or a hydride) to the sulfonamide. This generates a radical anion intermediate, which then fragments to release the amine and a sulfinate salt.
Caption: Simplified mechanism of reductive sulfonamide cleavage.
Protocol 2.1.1: Deprotection using Lithium Aluminium Hydride (LiAlH₄)
LiAlH₄ is a potent reducing agent capable of cleaving methanesulfonamides.[6] However, its high reactivity limits its use to substrates lacking reducible functional groups such as esters, amides, nitriles, or ketones.
Principle: The hydride reagent attacks the sulfur atom, leading to the cleavage of the N-S bond.
Reagents & Materials:
-
N-(Azetidin-3-YL)methanesulfonamide derivative (1.0 eq)
-
Lithium aluminium hydride (LiAlH₄, 4.0 - 10.0 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Round-bottom flask, reflux condenser, nitrogen/argon atmosphere setup
-
Ice bath, heating mantle
-
Sodium sulfate, potassium sodium tartrate (Rochelle's salt) solution
-
Standard work-up and purification supplies
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (use excess, e.g., 5 eq) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the N-Ms-azetidine derivative in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension. Note: If starting with the hydrochloride salt, pre-neutralization with a non-nucleophilic base may be required, or additional LiAlH₄ will be consumed.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to days depending on the substrate.
-
Quenching (Fieser workup): Once the reaction is complete, cool the mixture to 0 °C. Cautiously and sequentially add H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Work-up: Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or crystallization to yield the deprotected azetidine.
Safety: LiAlH₄ is a highly reactive, water-sensitive reagent. Handle with extreme care under an inert atmosphere. The quenching process is highly exothermic and generates hydrogen gas.
Protocol 2.1.2: Deprotection using Dissolving Metal Reduction (Birch-type Conditions)
This classic method uses an alkali metal in liquid ammonia and is effective for cleaving sulfonamides. It is generally milder than LiAlH₄ with respect to some functional groups but requires specialized equipment.
Principle: Solvated electrons generated from the metal in liquid ammonia reduce the sulfonamide, leading to N-S bond cleavage.
Reagents & Materials:
-
N-(Azetidin-3-YL)methanesulfonamide derivative (1.0 eq)
-
Sodium (Na) or Lithium (Li) metal (10-20 eq)
-
Anhydrous liquid ammonia (NH₃)
-
Anhydrous THF or diethyl ether
-
Dry ice/acetone condenser
-
Ammonium chloride (NH₄Cl) for quenching
Procedure:
-
Setup: In a flask equipped with a dry ice condenser and under an inert atmosphere, condense ammonia gas at -78 °C.
-
Dissolution: Add the N-Ms-azetidine derivative dissolved in a minimal amount of anhydrous THF.
-
Metal Addition: Add small pieces of sodium or lithium metal to the stirred solution. The formation of a persistent deep blue color indicates an excess of the metal and solvated electrons.
-
Reaction: Maintain the reaction at -78 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Quenching: Quench the reaction by the careful addition of solid ammonium chloride or methanol until the blue color disappears.
-
Work-up: Allow the ammonia to evaporate overnight. Dissolve the residue in water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Acidic Hydrolysis Protocols
While methanesulfonamides are stable to many acidic conditions, cleavage can be forced under high temperatures and strong acid concentrations.[7] This method is only suitable for robust molecules that can withstand these harsh conditions. The azetidine ring itself can be susceptible to ring-opening under certain acidic conditions, which is a key consideration.[8][9]
Protocol 3.1.1: Hydrolysis with Concentrated HBr/Acetic Acid
Principle: Protonation of the sulfonamide followed by nucleophilic attack of a bromide ion on the sulfur atom or direct hydrolysis facilitated by the strong acid promotes cleavage of the S-N bond.
Reagents & Materials:
-
N-(Azetidin-3-YL)methanesulfonamide derivative (1.0 eq)
-
Hydrobromic acid (48% aqueous or 33% in acetic acid)
-
Phenol (as a scavenger, optional)
-
Sealed tube or high-pressure reaction vessel
Procedure:
-
Setup: Combine the N-Ms-azetidine derivative and a solution of HBr in acetic acid (or aqueous HBr) in a sealed tube. Phenol can be added as a scavenger for any reactive byproducts.
-
Reaction: Heat the sealed tube to a high temperature (e.g., 100-140 °C) for several hours. Monitor the reaction carefully.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a strong base (e.g., NaOH or Na₂CO₃ solution) at 0 °C.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent.
-
Purification: Combine the organic layers, dry, and concentrate. Purify the product via standard methods.
Method Comparison and Selection
The optimal deprotection strategy is highly dependent on the substrate. The following table summarizes the key characteristics of the described methods to aid in selection.
| Method | Reagents | Conditions | Pros | Cons |
| LiAlH₄ Reduction | LiAlH₄, THF | Reflux, 4-48 h | Effective and well-established. | Not chemoselective; reduces many other functional groups (esters, amides, ketones). Requires anhydrous conditions. |
| Dissolving Metal | Na or Li, liq. NH₃ | -78 °C, 1-4 h | Milder than LiAlH₄; tolerates some functional groups. | Requires specialized low-temperature equipment. Not compatible with reducible groups like alkynes. |
| Acidic Hydrolysis | Conc. HBr or H₂SO₄ | 100-140 °C, 2-24 h | Simple reagent setup. | Extremely harsh conditions; low functional group tolerance. Risk of substrate degradation or azetidine ring-opening.[8][9] |
References
-
Wikipedia. Methanesulfonyl chloride. Wikipedia. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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Singh, U. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
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Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
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Boreen, L. A., Arnold, A. W., & McNeill, K. (2004). Photochemical Fate of Sulfa Drugs in the Aquatic Environment: Sulfa Drugs Containing Five-Membered Heterocyclic Groups. Environmental Science & Technology. [Link]
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Gaunt, M. J. et al. (2018). Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination for the synthesis of functionalized azetidines. Angewandte Chemie International Edition. [Link]
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Fairweather, K. A. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
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Gaertner, R. (1951). The Cleavage of Azetidines by Acyl Chlorides. Journal of the American Chemical Society. [Link]
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Duncton, M. A. J. (2011). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. [Link]
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Determining the Solubility of N-(Azetidin-3-YL)methanesulfonamide hydrochloride in DMSO: An Application Note
Introduction: The Critical Role of Solubility in Preclinical Research
N-(Azetidin-3-YL)methanesulfonamide hydrochloride is a small molecule of interest in contemporary drug discovery, characterized by its azetidine and methanesulfonamide moieties.[1][2][3] Its hydrochloride salt form suggests an intent to improve aqueous solubility and stability. However, for the vast majority of in vitro high-throughput screening (HTS) and cell-based assays, initial stock solutions are almost universally prepared in dimethyl sulfoxide (DMSO).[4][5][6] DMSO's reputation as a "universal solvent" stems from its ability to dissolve a wide array of both polar and nonpolar compounds, a critical attribute when working with diverse chemical libraries.[4][5][7][8]
Understanding the precise solubility of a compound in DMSO is not a trivial procedural step; it is a cornerstone of reliable and reproducible experimental data. An inaccurate estimation of solubility can lead to compound precipitation in assays, resulting in misleadingly low potency, or the use of excessively high DMSO concentrations, which can introduce solvent-induced artifacts and cellular toxicity.[6] This application note provides a detailed protocol for the accurate determination of the solubility of this compound in DMSO, grounded in best practices for ensuring data integrity in a research and drug development setting.
Physicochemical Properties Overview
A foundational understanding of the compound and solvent is paramount for designing a robust experimental protocol.
This compound:
| Property | Value | Source |
| Molecular Formula | C4H11ClN2O2S | PubChem[1] |
| Molecular Weight | 186.66 g/mol | PubChem[1] |
| CAS Number | 1239205-33-4 | ChemUniverse[2] |
| Appearance | Solid (predicted) | Sigma-Aldrich[9] |
Dimethyl Sulfoxide (DMSO):
| Property | Value | Source |
| Molecular Formula | (CH3)2SO | PubChem[10] |
| Molecular Weight | 78.13 g/mol | PubChem[10] |
| Type | Polar aprotic solvent | Wikipedia[4] |
| Key Features | Miscible with water and a wide range of organic solvents.[4][5] Excellent solvent for both polar and nonpolar compounds.[4][5] |
The hydrochloride salt of the parent compound, N-(azetidin-3-yl)methanesulfonamide, is expected to enhance its polarity. This, combined with the polar aprotic nature of DMSO, suggests that the compound should exhibit favorable solubility. However, empirical determination is essential as theoretical predictions can be imprecise.
Experimental Workflow for Solubility Determination
The following workflow is designed to establish a reliable and reproducible measurement of the solubility of this compound in DMSO.
Figure 1. A step-by-step workflow for determining the maximum solubility of a compound in DMSO.
Detailed Protocol
This protocol is designed to determine the thermodynamic equilibrium solubility of this compound in anhydrous DMSO at room temperature.
Materials and Equipment
-
This compound (purity ≥97%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
2.0 mL microcentrifuge tubes
-
Calibrated positive displacement micropipettes
-
Vortex mixer
-
Benchtop microcentrifuge (capable of >10,000 x g)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry), or a UV-Vis Spectrophotometer
-
Appropriate solvent for dilution (e.g., Methanol or Acetonitrile)
Procedure
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 5-10 mg of this compound into a 2.0 mL microcentrifuge tube. The exact mass must be recorded.
-
Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to the tube. This initial volume should be chosen to likely create a slurry or a supersaturated solution.
-
Vortex the mixture vigorously for 2-5 minutes.[11] The goal is to facilitate the dissolution of the compound.
-
Visually inspect the solution. If all the compound has dissolved, add a small, pre-weighed increment (e.g., 1-2 mg) of the compound and repeat the vortexing step. Continue this process until a fine precipitate remains, indicating that the solution is supersaturated.
-
-
Equilibration:
-
Incubate the supersaturated solution at a constant room temperature (e.g., 25°C) for at least 24 hours.[11] This step is crucial for allowing the solution to reach thermodynamic equilibrium.
-
During the incubation period, ensure gentle, periodic agitation (e.g., slow rotation or occasional gentle inversion) to prevent the settling of the solid material from biasing the supernatant concentration.
-
-
Separation of Undissolved Solid:
-
Following equilibration, centrifuge the tube at a high speed (e.g., 12,000 - 15,000 x g) for 10-15 minutes.[11] This will create a compact pellet of the undissolved solid at the bottom of the tube.
-
The objective is to obtain a clear supernatant that represents the saturated solution.
-
-
Quantification of Solute Concentration:
-
Carefully aspirate a precise volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet. Using a positive displacement pipette is recommended for accuracy with DMSO.
-
Dilute the collected supernatant with a suitable solvent in which this compound is highly soluble and which is compatible with the chosen analytical method (e.g., dilute 50 µL of supernatant into 950 µL of methanol for a 1:20 dilution).
-
Determine the concentration of the compound in the diluted sample using a pre-validated analytical method such as HPLC or UV-Vis spectroscopy. A standard curve of the compound in the same diluent must be prepared for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the DMSO supernatant by factoring in the dilution.
-
Solubility (in mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
-
Solubility can also be expressed in molarity (M) using the molecular weight of the compound (186.66 g/mol ).
-
Data Interpretation and Best Practices
-
Kinetic vs. Thermodynamic Solubility: The described protocol measures thermodynamic solubility, which is the true equilibrium solubility. Kinetic solubility, often measured in high-throughput settings, typically involves adding a DMSO stock to an aqueous buffer and can yield higher, but less stable, solubility values.[12][13]
-
Importance of Anhydrous DMSO: DMSO is hygroscopic. Absorbed water can significantly alter its solvent properties and affect the solubility of the test compound. Always use high-purity, anhydrous DMSO from a freshly opened bottle or one that has been properly stored.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a consistent temperature throughout the experiment, especially during equilibration, is critical for reproducibility.
-
Potential for DMSO to Affect Biological Assays: While an excellent solvent, DMSO is not inert in biological systems.[6] It is recommended to keep the final concentration of DMSO in cell-based assays below 0.5%, and ideally below 0.1%, to minimize off-target effects. Knowing the maximum solubility allows for the preparation of highly concentrated stock solutions, which facilitates achieving low final DMSO concentrations in assays.
Conclusion
This application note provides a comprehensive and robust protocol for the experimental determination of the solubility of this compound in DMSO. By adhering to these detailed steps, researchers can generate accurate and reliable solubility data, which is fundamental for the successful design and interpretation of subsequent in vitro and in vivo studies in the drug discovery pipeline.
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications. Retrieved from [Link]
-
MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
-
National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound [P43465]. Retrieved from [Link]
-
African Rock Art. (n.d.). This compound. Retrieved from [Link]
-
American Elements. (n.d.). Azetidines. Retrieved from [Link]
-
Wit Pharma. (n.d.). N-(azetidin-3-yl)methanesulfonamide CAS NO.1056056-12-2. Retrieved from [Link]
-
MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
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- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
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- 13. moglen.law.columbia.edu [moglen.law.columbia.edu]
Application Note: A Guide to the Optimization of Reaction Conditions for the Synthesis of N-(Azetidin-3-YL)methanesulfonamide hydrochloride
Introduction: The Significance of the Azetidine Scaffold
Azetidines, strained four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry.[1][2] Their unique three-dimensional geometry and ability to serve as bioisosteres for other common chemical groups make them attractive components in the design of novel therapeutics. N-(Azetidin-3-YL)methanesulfonamide hydrochloride is a key building block, providing a versatile scaffold for further chemical elaboration in drug discovery programs.[3]
The synthesis of this compound, while conceptually straightforward, involves the formation of a sulfonamide bond on a strained and multifunctional core. This process is sensitive to a range of reaction parameters that can significantly impact yield, purity, and the formation of undesirable byproducts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic optimization of this reaction. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for troubleshooting common issues, ensuring a robust and reproducible synthesis.
The Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively accomplished via a two-step sequence involving a protected azetidine intermediate. This strategy is essential to ensure chemoselectivity.
Overall Reaction Scheme:
Caption: Overall two-step synthetic workflow.
The core of this synthesis is the reaction between an amine and a sulfonyl chloride.[4][5] A protecting group strategy is paramount because 3-aminoazetidine contains two nucleophilic nitrogen atoms: the primary exocyclic amine (at C3) and the secondary endocyclic amine (of the ring). The ring nitrogen must be masked to prevent it from competing in the sulfonylation reaction. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of sulfonylation and its facile removal under acidic conditions, which conveniently aligns with the formation of the final hydrochloride salt.[6]
Deep Dive: Critical Parameters for Optimization
The success of the sulfonylation step hinges on the careful control of several interdependent parameters. Understanding their roles is key to maximizing yield and minimizing impurities.
The Role of the Base: More Than a Proton Sponge
The reaction of an amine with methanesulfonyl chloride generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to allow the reaction to proceed to completion. The choice of base, however, is not trivial.
-
Causality: The base prevents the protonation of the starting amine, ensuring it remains a competent nucleophile. However, the newly formed sulfonamide product has an acidic N-H proton. In the presence of a strong base, this proton can be removed, creating a nucleophilic sulfonamide anion. This anion can then attack a second molecule of methanesulfonyl chloride, leading to the formation of an undesired di-sulfonylated byproduct.[7]
-
Optimization Strategy:
-
Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are often preferred over less hindered bases like triethylamine (TEA). The bulkiness of DIPEA can disfavor the deprotonation of the already sterically encumbered sulfonamide intermediate.
-
Weaker Bases: In some cases, a weaker base such as pyridine can be used to further minimize di-sulfonylation, as it is less capable of deprotonating the sulfonamide.[7]
-
Stoichiometry: Typically, 1.1 to 1.5 equivalents of the base are sufficient to neutralize the generated HCl and drive the reaction forward.
-
Solvent Selection: The Reaction Medium
The solvent must dissolve the reactants and intermediates but should not participate in the reaction.
-
Causality: Aprotic solvents are universally employed for this transformation.[7] Protic solvents like alcohols or water would readily react with the highly electrophilic methanesulfonyl chloride.
-
Optimization Strategy:
-
Dichloromethane (DCM): An excellent first choice due to its high solvency for a wide range of organic compounds and its inert nature.
-
Tetrahydrofuran (THF) & Acetonitrile (MeCN): Viable alternatives that can influence reaction kinetics based on their polarity and ability to solvate intermediates. A screening of these solvents can sometimes lead to improved outcomes.
-
Temperature and Addition Rate: Taming Reactivity
The sulfonylation reaction is typically exothermic. Uncontrolled temperature can lead to a host of side reactions and product degradation.
-
Causality: The rate of reaction is highly temperature-dependent. High local concentrations of the highly reactive methanesulfonyl chloride, coupled with elevated temperatures, dramatically increase the likelihood of di-sulfonylation and other side reactions.[7]
-
Optimization Strategy:
-
Initial Cooling: The reaction should always be initiated at a reduced temperature, typically 0 °C using an ice-water bath.
-
Slow, Dropwise Addition: This is arguably the most critical parameter for success. Methanesulfonyl chloride should be added slowly and dropwise to the solution of the amine and base over a period of 30-60 minutes. This strategy maintains a low, steady-state concentration of the sulfonylating agent, ensuring it reacts preferentially with the more nucleophilic primary amine rather than the sulfonamide anion intermediate.[7]
-
Warming to Ambient Temperature: After the addition is complete, the reaction is often allowed to slowly warm to room temperature and stirred for several hours to ensure it proceeds to completion.
-
Experimental Protocols
Protocol: Systematic Optimization of Sulfonylation
This protocol outlines a systematic approach to optimizing the reaction conditions using a matrix of common variables. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for a single optimization experiment.
Table 1: Optimization Matrix and Results
| Entry | Solvent | Base | Temp (°C) | Yield of Intermediate (%) | Purity (LC-MS, %) | Notes |
| 1 | DCM | TEA | 0 → RT | 85 | 90 | Baseline. Minor di-sulfonylation observed. |
| 2 | DCM | DIPEA | 0 → RT | 94 | >98 | Optimal. Cleaner reaction profile. |
| 3 | THF | DIPEA | 0 → RT | 91 | 97 | Slightly lower yield than DCM. |
| 4 | MeCN | DIPEA | 0 → RT | 88 | 96 | Good, but DCM remains superior. |
| 5 | DCM | Pyridine | 0 → RT | 75 | >98 | Slower reaction rate, incomplete conversion. |
| 6 | DCM | DIPEA | RT | 70 | 80 | Significant increase in byproduct formation. |
Data presented is illustrative for guidance purposes.
The results clearly indicate that the combination of DCM as the solvent and DIPEA as the base , with careful temperature control, provides the optimal conditions for the synthesis of the protected intermediate.
Protocol: Optimized Synthesis of this compound
This protocol is based on the findings from the optimization study.
Step 1: Synthesis of N-Boc-N-(azetidin-3-yl)methanesulfonamide
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-3-aminoazetidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the solution.
-
Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate syringe or dropping funnel, prepare a solution of methanesulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours, or until LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-N-(azetidin-3-yl)methanesulfonamide as a solid or oil.
Step 2: Deprotection and Salt Formation
-
Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) in a minimal amount of methanol or 1,4-dioxane.
-
Acidification: To the stirred solution, add a solution of hydrogen chloride (4.0 M in 1,4-dioxane, 3-4 eq) dropwise at room temperature.
-
Precipitation: Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate as a white solid. Monitor the deprotection by LC-MS.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or the reaction solvent to remove any residual impurities.
-
Drying: Dry the solid under high vacuum to afford this compound in high purity.
Conclusion
The synthesis of this compound is a process that demands careful control over key reaction parameters to achieve high yield and purity. This application note has demonstrated that a systematic optimization approach, focusing on the interplay between base, solvent, temperature, and addition rate, is critical for success. The use of a sterically hindered base like DIPEA in an aprotic solvent such as DCM, combined with slow reagent addition at 0 °C, effectively minimizes the formation of the di-sulfonylated byproduct. The subsequent acid-mediated deprotection provides a direct and efficient route to the final hydrochloride salt. By following the principles and protocols outlined herein, researchers can confidently and reproducibly synthesize this valuable chemical building block for applications in drug discovery and development.
References
- The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. PubMed.
- Technical Support Center: Sulfonylation of Primary Amines. BenchChem.
- Optimization of the sulfamide synthesis. ResearchGate.
- Technical Support Center: Optimization of Sulfonamide Synthesis. BenchChem.
- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications.
- An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. ACS Publications.
- Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl). Google Patents.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
- Aromatic Sulfonamides. Journal of Synthetic Chemistry.
- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. NIH.
- A new, efficient and green N-sulfonylation of amines using microwave. RSC Advances.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.
- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. NIH.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
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Application Notes and Protocols for the Analytical Characterization of N-(Azetidin-3-YL)methanesulfonamide hydrochloride
Abstract
This document provides a comprehensive technical guide detailing robust analytical methodologies for the characterization of N-(Azetidin-3-YL)methanesulfonamide hydrochloride (CAS: 1239205-33-4), a key heterocyclic building block in pharmaceutical development. We present a multi-faceted strategy employing orthogonal techniques to ensure unambiguous identification, accurate quantification, and purity assessment. The protocols are designed for researchers, analytical scientists, and quality control professionals, emphasizing the scientific rationale behind procedural choices, in alignment with modern regulatory expectations outlined by the International Council for Harmonisation (ICH).[1][2][3] Methodologies covered include High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and potentiometric titration.
Introduction and Compound Overview
This compound is a small, polar molecule featuring a strained four-membered azetidine ring, a methanesulfonamide functional group, and a hydrochloride salt moiety.[4] Its structure presents unique analytical challenges, most notably the absence of a significant UV-absorbing chromophore, rendering conventional HPLC-UV analysis impractical for sensitive quantification.
This guide establishes a suite of validated analytical procedures to form a complete quality control strategy. The causality behind each method selection is discussed, ensuring that the chosen techniques are not only effective but also scientifically justified and "fit for purpose" as mandated by ICH Q2(R2) and Q14 guidelines.[2][5][6][7]
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for effective method development.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁ClN₂O₂S | [4][8] |
| Molecular Weight | 186.66 g/mol | [4][8] |
| CAS Number | 1239205-33-4 | [4][8] |
| Appearance | White to off-white solid | Assumed from typical small molecule hydrochlorides |
| Solubility | Soluble in water, methanol; sparingly soluble in acetonitrile | Inferred from polar structure |
Handling and Storage: The compound is expected to be hygroscopic. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent moisture uptake and degradation. Standard personal protective equipment should be worn, as the compound is classified as an irritant.[4]
Chromatographic Analysis for Assay and Impurity Profiling
Core Challenge: The primary analytical hurdle is the molecule's lack of a UV chromophore, making detection and quantification by standard HPLC-UV methods highly insensitive and unreliable.
Expert Rationale: To overcome this, a universal detector that does not rely on spectrophotometric properties is required. We have selected Charged Aerosol Detection (CAD) for its high sensitivity and near-uniform response for non-volatile analytes, making it ideal for both assay and impurity analysis. Furthermore, due to the compound's polar and cationic nature (as a hydrochloride salt), achieving adequate retention on traditional reversed-phase columns can be challenging. An ion-pairing agent is introduced into the mobile phase to neutralize the charge and enhance retention, allowing for effective separation.[9]
Protocol 2.1: HPLC-CAD Method for Assay and Purity
This protocol describes a robust isocratic reversed-phase HPLC method using an ion-pairing agent for the quantitative determination of this compound.
Experimental Workflow for HPLC-CAD Analysis
Caption: Workflow for HPLC-CAD analysis.
Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC or UHPLC system with a Charged Aerosol Detector | CAD is necessary due to the lack of a UV chromophore. |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 3.5 µm | Industry-standard stationary phase for small molecules. |
| Mobile Phase | 0.1% (v/v) Heptafluorobutyric Acid (HFBA) in Water:Acetonitrile (90:10) | HFBA acts as an ion-pairing agent to improve retention of the polar analyte.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjustable based on concentration and sensitivity. |
| CAD Settings | Evaporation Temp: 35 °C, Nitrogen Gas: 35 psi | Optimize for signal-to-noise ratio. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any late-eluting impurities. |
Procedure:
-
Mobile Phase Preparation: Carefully prepare the mobile phase as described in the table. Filter and degas prior to use.
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Sample Solution (1.0 mg/mL): Prepare the test sample in the same manner as the Standard Solution.
-
System Suitability: Equilibrate the system until a stable baseline is achieved. Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the Standard and Sample solutions in duplicate.
-
Calculation (Assay): Assay (% w/w) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard
Structural Confirmation and Identification
For unequivocal confirmation of identity, a combination of mass spectrometry and NMR spectroscopy is the authoritative approach.
Protocol 3.1: Identity Confirmation by LC-MS
Expert Rationale: LC-MS provides molecular weight data, which is a critical identity test. By coupling the HPLC method to a mass spectrometer, we can confirm the mass of the parent molecule. The expected mass for the protonated free base (C₄H₁₀N₂O₂S) is calculated to be ~151.05 Da.
Instrument Parameters:
| Parameter | Recommended Condition |
| LC System | Use conditions similar to Protocol 2.1, replacing HFBA with 0.1% Formic Acid for MS compatibility. |
| MS Detector | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Mass Range | 50 - 300 m/z |
| Expected Ion | [M+H]⁺ = ~151.1 m/z |
Protocol 3.2: Structural Elucidation by NMR Spectroscopy
Expert Rationale: NMR is the gold standard for structural elucidation, providing detailed information about the chemical environment of each atom. ¹H and ¹³C NMR spectra serve as a definitive fingerprint of the molecule.
Workflow for Structural Confirmation
Caption: Orthogonal approach for structural confirmation.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Data Interpretation (Expected Resonances):
Absolute Quantification by Potentiometric Titration
Expert Rationale: As an orthogonal, non-chromatographic technique, potentiometric titration provides an absolute measure of the assay based on the stoichiometry of an acid-base reaction. This method quantifies the hydrochloride salt content directly and is an excellent complementary technique to HPLC for assay determination.
Protocol 4.1: Non-Aqueous Acid-Base Titration
-
Principle: The hydrochloride salt of the amine behaves as an acid in a non-aqueous solvent and can be titrated with a strong base, such as tetrabutylammonium hydroxide (TBAH).
-
Reagents:
-
Titrant: 0.1 N Tetrabutylammonium hydroxide (TBAH) in a suitable solvent (e.g., isopropanol).
-
Solvent: Glacial Acetic Acid or a suitable non-aqueous solvent mixture.
-
-
Procedure:
-
Accurately weigh approximately 100 mg of the sample into a beaker.
-
Dissolve in 50 mL of the chosen solvent.
-
Immerse a calibrated pH electrode suitable for non-aqueous titrations.
-
Titrate with 0.1 N TBAH, recording the potential (mV) versus the volume of titrant added.
-
Determine the equivalence point from the point of maximum inflection on the titration curve.
-
-
Calculation: Assay (% w/w) = (V × N × MW) / (W × 10) Where V = Volume of titrant (mL), N = Normality of titrant, MW = Molecular Weight (186.66), W = Weight of sample (g).
Method Validation Strategy (ICH Q2(R2) Framework)
Any analytical method intended for quality control in a regulated environment must be validated to demonstrate its suitability.[2][3][12] The HPLC-CAD method (Protocol 2.1) should be validated according to ICH Q2(R2) guidelines.
Relationship of Key Validation Parameters
Caption: Interdependence of ICH validation parameters.
Summary of Validation Tests for HPLC Assay Method:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte. | Peak purity analysis; no interference from placebo or known impurities at the analyte retention time. |
| Linearity | To show a direct proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery of spiked samples at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: Overall RSD ≤ 2.0%. |
| Range | The interval over which the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision data. |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | Assay results remain within specification when parameters (e.g., flow rate ±10%, column temp ±5°C) are deliberately varied. |
Conclusion
The analytical characterization of this compound requires a scientifically-grounded, multi-technique approach. The lack of a UV chromophore necessitates the use of universal detection methods like HPLC-CAD for reliable quantification. This should be complemented by orthogonal techniques such as LC-MS and NMR for absolute structural confirmation and potentiometric titration for an independent, non-chromatographic assay. By following the detailed protocols and validation framework presented, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data that meets global regulatory standards.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks.
- Q14 Analytical Procedure Development March 2024. (2024). U.S. Food and Drug Administration (FDA).
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- FDA Guidance for Industry: Q14 Analytical Procedure Development. (n.d.). gmp-compliance.org.
- This compound. (n.d.). PubChem.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency (EMA).
- Q14 Analytical Procedure Development. (n.d.). U.S. Food and Drug Administration (FDA).
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy.
- FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
- This compound [P43465]. (n.d.). ChemUniverse.
- This compound. (n.d.). African Rock Art.
- Azetidine(503-29-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025). ResearchGate.
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Application Notes & Protocols: Strategic Synthesis of Baricitinib Intermediates Utilizing N-(Azetidin-3-YL)methanesulfonamide Precursors
Abstract
Baricitinib, a selective and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), represents a significant therapeutic advance in the management of autoimmune disorders, most notably rheumatoid arthritis.[1][2] Its chemical architecture features a critical azetidine sulfonamide moiety, which is instrumental in defining its pharmacokinetic profile and binding affinity.[3][4][5][6] This document provides a detailed guide for researchers and drug development professionals on the synthesis of key Baricitinib intermediates. We will explore the prevalent and industrially optimized synthetic routes, focusing on the construction of the 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile core structure. While the title compound, N-(Azetidin-3-YL)methanesulfonamide hydrochloride, is a valid chemical entity, this guide will detail the more established process of its in situ generation and subsequent elaboration, a strategy that offers greater flexibility and control in large-scale synthesis.
Introduction: Baricitinib and the JAK-STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a cornerstone of cytokine-mediated immune response.[7][8] Dysregulation of this pathway is a key factor in the pathophysiology of numerous inflammatory and autoimmune diseases.[9] Cytokines, upon binding to their receptors, trigger the phosphorylation and activation of JAKs, which in turn phosphorylate STAT proteins. Activated STATs then dimerize, translocate to the nucleus, and modulate the transcription of inflammatory genes.
Baricitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking this signaling cascade and reducing the production of pro-inflammatory cytokines.[1][2][9] The unique sp³-rich azetidine ring within its structure enhances metabolic stability and solubility, making it a highly attractive scaffold in modern drug design.[5][6]
Figure 1: Mechanism of Baricitinib in the JAK-STAT Pathway.
Retrosynthetic Analysis and Strategy
The synthesis of Baricitinib can be logically dissected into three primary fragments: the pyrrolo[2,3-d]pyrimidine core (A), the pyrazole linker (B), and the azetidine-acetonitrile side chain (C). The key bond formations involve a Suzuki coupling between fragments A and B, followed by a crucial aza-Michael addition to connect the resulting structure with fragment C.
Sources
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- 2. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
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N-(Azetidin-3-YL)methanesulfonamide hydrochloride scale-up synthesis
Application Note & Protocol
Topic: Scale-Up Synthesis of N-(Azetidin-3-YL)methanesulfonamide hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a valuable building block in medicinal chemistry. The synthesis of azetidine-containing compounds presents unique challenges due to the inherent ring strain of the four-membered heterocycle.[1] This guide details a robust and scalable two-step synthetic sequence starting from commercially available N-Boc-3-aminoazetidine. We will first describe the mesylation reaction, followed by an acidic deprotection to yield the target compound as a stable hydrochloride salt. This application note emphasizes process safety, particularly the handling of methanesulfonyl chloride, and outlines in-process controls and final product quality control measures. The provided protocol is designed to be a self-validating system, ensuring both safety and reproducibility in a larger-scale laboratory or pilot plant setting.
Introduction
Azetidines are a critical class of saturated four-membered nitrogen-containing heterocycles that serve as important intermediates and structural motifs in a wide range of biologically active compounds.[2] Their incorporation into drug candidates can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. This compound, in particular, is a versatile intermediate used in the synthesis of various pharmaceutical agents.
The primary challenge in scaling up azetidine synthesis lies in managing the ring strain, which can lead to undesired side reactions or decomposition.[1] Therefore, developing a scalable, safe, and efficient synthetic route is crucial for advancing drug development programs that utilize this scaffold. This guide presents a field-proven, two-step approach that addresses these challenges through careful selection of reagents, solvents, and reaction conditions suitable for multi-gram to kilogram-scale production.
Synthetic Strategy and Process Optimization
The chosen synthetic route is a two-step process starting from the commercially available and stable precursor, tert-butyl 3-aminoazetidine-1-carboxylate. This strategy involves:
-
Mesylation: Reaction of the primary amine with methanesulfonyl chloride (MsCl) to form the sulfonamide.
-
Deprotection/Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group and concurrent formation of the hydrochloride salt.
Diagram of the Synthetic Workflow
Caption: Mechanism of sulfonamide formation.
Deprotection and Salt Formation
The final step involves removing the Boc protecting group and isolating the product as its hydrochloride salt.
-
Rationale for Reagent Selection:
-
HCl in an Organic Solvent: A solution of HCl in a solvent like 1,4-dioxane or isopropanol is ideal for this transformation. It provides the acidic conditions necessary for Boc deprotection and simultaneously forms the hydrochloride salt of the product amine. This method avoids aqueous conditions, which can complicate isolation. The product often precipitates directly from the reaction mixture, simplifying purification. [3]
-
Process Safety and Hazard Analysis
Scaling up chemical reactions requires a thorough understanding of potential hazards.
Hazard Identification: Methanesulfonyl Chloride (MsCl)
Methanesulfonyl chloride is the primary hazard in this synthesis. It is classified as:
-
Acutely Toxic: Fatal if inhaled and toxic if swallowed or in contact with skin. [4][5][6]* Corrosive: Causes severe skin burns and eye damage. [7]* Water-Reactive: Reacts with water, sometimes violently, to produce methanesulfonic acid and corrosive hydrogen chloride gas. [8]
Risk Mitigation and Control Measures
-
Personal Protective Equipment (PPE): A full set of PPE is mandatory, including chemical-resistant gloves (nitrile or neoprene), safety goggles and a face shield, and a chemical-resistant apron or lab coat. [8]* Engineering Controls: All operations involving MsCl must be conducted in a certified chemical fume hood with adequate ventilation to prevent inhalation of vapors. [8]Emergency showers and eyewash stations must be readily accessible.
-
Spill Response: Small spills can be absorbed with an inert material like vermiculite or sand. Large spills require evacuation and response by trained personnel. A neutralizing agent, such as sodium bicarbonate, should be available for decontamination. [8]* Storage: MsCl should be stored in a cool, dry, well-ventilated area away from water, bases, and oxidizing agents in a tightly sealed, corrosion-resistant container. [8][7]
Analytical Quality Control
Rigorous analytical testing ensures the identity and purity of the final product.
| Analysis Type | Method | Purpose | Expected Result |
| In-Process Control (IPC) | Thin-Layer Chromatography (TLC) or LC-MS | Monitor the consumption of starting material during the mesylation reaction. | Complete disappearance of the N-Boc-3-aminoazetidine spot/peak. |
| Identity Confirmation | ¹H NMR, ¹³C NMR Spectroscopy | Confirm the chemical structure of the final product. | Spectra consistent with the structure of this compound. |
| Molecular Weight | Mass Spectrometry (MS) | Verify the molecular weight of the free base. | [M+H]⁺ corresponding to the molecular formula C₄H₁₀N₂O₂S. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Quantify the purity of the final product. | ≥97% purity. [9] |
Detailed Scale-Up Protocol
This protocol describes the synthesis on a 100 g scale of the starting material, tert-butyl 3-aminoazetidine-1-carboxylate.
Step 1: Mesylation of tert-butyl 3-aminoazetidine-1-carboxylate
-
Reactor Setup: Equip a 5 L, 3-necked, round-bottom flask with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a 250 mL dropping funnel. Place the flask in an ice/water bath.
-
Reagent Charging: Charge the flask with tert-butyl 3-aminoazetidine-1-carboxylate (100.0 g, 0.58 mol, 1.0 eq.) and dichloromethane (DCM, 2.0 L).
-
Base Addition: Add triethylamine (TEA, 121.5 mL, 0.87 mol, 1.5 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0-5 °C with stirring.
-
MsCl Solution Preparation: In a separate flask, prepare a solution of methanesulfonyl chloride (MsCl, 53.6 mL, 0.69 mol, 1.2 eq.) in DCM (200 mL).
-
Controlled Addition of MsCl: Transfer the MsCl solution to the dropping funnel and add it dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture back to 10-15 °C.
-
Slowly add 1 M aqueous HCl solution (500 mL) to quench the reaction and neutralize excess TEA.
-
Separate the organic layer.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate as an oil or solid.
-
Step 2: Deprotection and Hydrochloride Salt Formation
-
Reactor Setup: Use the same or a similar clean, dry reactor setup.
-
Dissolution: Dissolve the crude product from Step 1 in isopropanol (IPA, 1.0 L).
-
Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add a 4 M solution of HCl in 1,4-dioxane (approx. 435 mL, 1.74 mol, 3.0 eq.) with vigorous stirring. A white precipitate should form.
-
Crystallization/Precipitation: Stir the resulting slurry at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold isopropanol (2 x 200 mL) and then with diethyl ether (2 x 200 mL) to facilitate drying.
-
Drying: Dry the solid product in a vacuum oven at 40-50 °C to a constant weight.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Quantity | Expected Yield |
| tert-butyl 3-aminoazetidine-1-carboxylate | C₈H₁₆N₂O₂ | 172.22 | Starting Material | 100.0 g | N/A |
| This compound | C₄H₁₁ClN₂O₂S | 186.66 | Final Product | N/A | 85-95 g (78-88% over two steps) |
Expected Analytical Data for Final Product:
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, D₂O): δ 4.40-4.30 (m, 1H), 4.25-4.15 (m, 4H), 3.05 (s, 3H).
-
Mass Spec (ESI+): m/z = 151.1 [M+H]⁺ for the free base (C₄H₁₀N₂O₂S).
-
Purity (HPLC): ≥ 97%.
Conclusion
This application note provides a detailed, safe, and scalable protocol for the synthesis of this compound. By implementing careful temperature control, controlled reagent addition, and appropriate safety measures for handling methanesulfonyl chloride, this procedure can be reliably executed on a large scale. The outlined analytical methods provide the necessary checkpoints to ensure the production of high-quality material suitable for further use in drug discovery and development programs.
References
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
- Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). HoriazonChemical.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl) - Google Patents. (n.d.). Google Patents.
- This compound. (n.d.). PubChem.
- Methanesulfonyl Chloride SDS Safety Data Sheet. (n.d.). American Molecules.
- Methanesulfonyl chloride - SAFETY DATA SHEET. (2024). Fisher Scientific.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). Frontiers.
- Azetidine synthesis. (n.d.). Organic Chemistry Portal.
- SAFETY DATA SHEET - Methanesulfonyl Chloride. (2024). FUJIFILM Wako.
- SAFETY DATA SHEET - Methanesulfonyl chloride. (2025). Merck Millipore.
- Synthesis of Azetidines. (2011). Progress in Chemistry.
- This compound. (n.d.). ChemUniverse.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). NIH.
- Process for synthesis of azetidine and novel intermediates therefor. (1990). Google Patents.
- Synthesis of azetidine derivatives. (2000). Google Patents.
- How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). (2017). ResearchGate.
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- 8. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 9. chemuniverse.com [chemuniverse.com]
Troubleshooting & Optimization
Troubleshooting N-(Azetidin-3-YL)methanesulfonamide hydrochloride synthesis
Answering the user's request.## Technical Support Center: Synthesis of N-(Azetidin-3-YL)methanesulfonamide hydrochloride
Welcome to the technical support guide for the synthesis of this compound (CAS: 1239205-33-4).[1][2][3] This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize this synthesis effectively.
I. Synthetic Strategy Overview
The most common and reliable synthetic route to this compound proceeds via a two-step sequence starting from a commercially available, nitrogen-protected 3-aminoazetidine derivative. The tert-butoxycarbonyl (Boc) group is the most frequently used protecting group for this purpose due to its stability under the conditions of the first step and its clean removal under acidic conditions, which directly yields the desired hydrochloride salt.[4][5]
The overall transformation is as follows:
-
N-Mesylation: Reaction of tert-butyl 3-aminoazetidine-1-carboxylate with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.
-
Deprotection and Salt Formation: Acid-mediated removal of the Boc protecting group, which concurrently forms the hydrochloride salt of the final product.
Below is a visual representation of this synthetic workflow.
Caption: General two-step synthesis of this compound.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, categorized by reaction stage.
Part A: N-Mesylation of Boc-3-Aminoazetidine
Q1: My mesylation reaction is sluggish or incomplete. What are the likely causes?
A1: Incomplete conversion is typically due to issues with reagent quality, stoichiometry, or temperature.
-
Reagent Quality: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis. Use a fresh bottle or a recently opened one stored under inert gas. The base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), should be anhydrous.
-
Stoichiometry: While a slight excess of MsCl (1.1-1.2 eq.) is standard, ensure your base is present in sufficient quantity (at least 2.2 eq.) to scavenge the HCl generated during the reaction and to deprotonate the amine starting material.
-
Temperature: The reaction is typically started at 0°C and allowed to warm to room temperature.[6] If the reaction stalls, gentle heating (e.g., to 40°C) can sometimes drive it to completion, but this should be monitored carefully by TLC or LC-MS to avoid side reactions.
Q2: I am observing a significant amount of a di-mesylated byproduct. How can I prevent this?
A2: The formation of a di-mesylated product, N-(1-mesylazetidin-3-yl)-N-mesylmethanesulfonamide, is highly unlikely if you are starting with the N-Boc protected azetidine, as the Boc group effectively shields the ring nitrogen. If you are using a different starting material, such as azetidin-3-amine dihydrochloride, both nitrogen atoms are nucleophilic. The primary amine is more nucleophilic and will react preferentially, but protecting the ring nitrogen is the most robust strategy to ensure selectivity.
Q3: The workup for the mesylation step is problematic, leading to product loss. What is a reliable procedure?
A3: The primary byproduct is triethylammonium hydrochloride, which is an insoluble salt. A standard and effective workup involves:
-
Quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and MsCl.
-
Separating the organic layer.
-
Washing the organic layer sequentially with water and then brine to remove the salt and other aqueous-soluble impurities.
-
Drying the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating in vacuo. The crude product is typically a stable solid or oil that can be taken directly to the next step.[6]
Part B: Boc Deprotection and Salt Formation
Q4: My Boc deprotection is not going to completion. What can I do?
A4: Incomplete deprotection is common and usually related to the choice of acid or the presence of water.
-
Acid Choice & Stoichiometry: A strong acid is required.[4] The most effective reagents are anhydrous solutions of HCl, such as 4M HCl in 1,4-dioxane or ethereal HCl. A large excess (5-10 equivalents or using the acid solution as the solvent) is necessary to drive the reaction to completion. While trifluoroacetic acid (TFA) can also be used, it will yield the TFA salt, requiring an additional salt-exchange step.[7]
-
Anhydrous Conditions: The presence of water can hydrolyze the Boc group but may not efficiently promote the reaction. Strictly anhydrous conditions are recommended for clean and complete conversion.[7]
-
Reaction Time: These reactions are typically fast (1-4 hours at room temperature), but monitor by TLC or LC-MS until the starting material is fully consumed.[4][7]
Q5: I am observing unexpected byproducts after the deprotection step. What are they and how can I avoid them?
A5: The primary electrophilic byproduct of Boc deprotection is the tert-butyl cation (t-Bu⁺).[8][9] This cation can alkylate nucleophilic sites on your molecule or in the reaction mixture.
-
Side Reaction: The most likely side reaction is the alkylation of the sulfonamide nitrogen, leading to N-tert-butyl-N-(azetidin-3-yl)methanesulfonamide.
-
Mitigation Strategy: This side reaction can be minimized by using a solvent that can act as a scavenger for the t-butyl cation. Anisole or thioanisole are common scavengers. However, for this specific substrate, ensuring a sufficiently high concentration of HCl often protonates the product as it forms, deactivating it towards alkylation. Running the reaction at room temperature or below also disfavors this side reaction.
The diagram below illustrates the deprotection mechanism and the potential side reaction pathway.
Caption: Boc deprotection mechanism and potential t-butyl cation side reaction.
Part C: Purification and Analysis
Q6: How do I best purify the final this compound product?
A6: The final product is a salt and is often crystalline.
-
Precipitation/Trituration: After the deprotection is complete, the product often precipitates directly from the reaction mixture (e.g., from dioxane). If not, adding a less polar co-solvent like diethyl ether or methyl tert-butyl ether (MTBE) can induce precipitation. The resulting solid can be collected by filtration, washed with the non-polar solvent, and dried under vacuum.
-
Recrystallization: For higher purity, recrystallization can be performed. Common solvent systems include isopropanol/methanol mixtures or ethanol/water. The goal is to dissolve the solid in a minimal amount of the more polar solvent while hot and then induce crystallization by cooling or adding the less polar anti-solvent.
Q7: What are the expected analytical characteristics for the final product?
A7: A pure sample of this compound should conform to the following specifications.
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to the methanesulfonyl methyl group (singlet, ~3.0 ppm), and azetidine ring protons (multiplets, ~3.8-4.5 ppm). The NH and NH₂⁺ protons may be broad or exchange with D₂O. |
| Mass Spec (ESI+) | Calculated [M+H]⁺ for C₄H₁₀N₂O₂S: 151.05. Found: ~151.1. |
| Purity (HPLC) | Typically >97% for research use.[2] |
| Appearance | White to off-white solid. |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate
-
To a round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of starting material).
-
Add triethylamine (2.2-2.5 eq.) and cool the solution to 0°C in an ice bath.
-
Add methanesulfonyl chloride (1.1-1.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer once more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often used without further purification.
Protocol 2: Synthesis of this compound
-
Dissolve the crude tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate (1.0 eq.) from the previous step in a minimal amount of an anhydrous solvent such as ethyl acetate or methanol.
-
To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) at room temperature.
-
Stir the mixture at room temperature for 2-6 hours. A white precipitate should form.[7]
-
Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.
-
Upon completion, if a thick slurry has formed, add diethyl ether or MTBE to facilitate filtration.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with diethyl ether or MTBE to remove any non-polar impurities.
-
Dry the solid in a vacuum oven at 40-50°C to a constant weight to afford this compound.
IV. Troubleshooting Workflow
If you encounter low yield or purity, follow this logical troubleshooting guide.
Caption: A logical workflow for troubleshooting common synthesis issues.
V. References
-
Google Patents. (n.d.). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-. Retrieved from
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis of azetidine derivatives. Retrieved from
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Arkat USA, Inc. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. Retrieved from [Link]
-
BEPLS. (n.d.). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Retrieved from [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(10), 1184. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound [P43465]. Retrieved from [Link]
-
Ruji Biology. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Retrieved from
-
ResearchGate. (2020). Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47588-47613. Retrieved from [Link]
-
Wit Pharma. (n.d.). N-(azetidin-3-yl)methanesulfonamide CAS NO.1056056-12-2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. Retrieved from [Link]
-
Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives. Retrieved from
-
Organic Chemistry Portal. (2001). N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2846-2857. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Regulatory Updates and Analytical Methodologies for Nitrosamine Impurities Detection in Sartans, Ranitidine, Nizatidine, and Metformin along with Sample Preparation Techniques. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products. Retrieved from [Link]
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Technical Support Center: N-(Azetidin-3-YL)methanesulfonamide hydrochloride
Welcome to the technical support guide for N-(Azetidin-3-YL)methanesulfonamide hydrochloride (CAS: 1239205-33-4). This document is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. It provides troubleshooting guidance and answers to frequently asked questions regarding potential side reactions and unexpected experimental outcomes.
This guide is structured to address two distinct areas of concern: first, the immediate chemical handling hazards as defined by the Globally Harmonized System (GHS), and second, the potential for pharmacology-driven side effects that may be observed in in vitro or in vivo experimental models. The latter is based on an analysis of the compound's structural motifs—the azetidine ring and the methanesulfonamide group—which are present in numerous clinically relevant molecules.[1][2][3]
Part 1: Troubleshooting Handling and Formulation Issues
This section addresses the direct chemical hazards associated with this compound. These are not pharmacological side effects but are critical for safe laboratory practice and for distinguishing between a chemical exposure event and a biological response in your model.
Frequently Asked Questions (FAQs) - Handling and Safety
Question: My animal model (or cell culture) is showing signs of irritation immediately after administration. Is this an expected pharmacological reaction?
Answer: Not necessarily. This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, immediate inflammatory or irritant responses at the site of administration (e.g., skin redness, respiratory distress after inhalation, or localized cell death in culture) may be a direct result of the compound's caustic properties rather than a specific pharmacological mechanism.
Troubleshooting Steps:
-
Review Your Formulation: Ensure the compound is fully solubilized and that the pH of the final vehicle is within a physiologically acceptable range. The hydrochloride salt can create an acidic solution.
-
Vehicle Controls: Always run a parallel experiment with the vehicle alone to rule out effects from the solvent, pH, or other excipients.
-
Refine Administration Protocol: For in vivo studies, ensure the administration technique is minimally invasive and does not cause physical trauma that could be confounded with chemical irritation. For in vitro work, ensure adequate mixing and dilution to avoid high localized concentrations.
Question: We observed acute toxicity (e.g., lethargy, mortality) in our animal models shortly after oral administration. What could be the cause?
Answer: This compound is classified by GHS as "Harmful if swallowed".[4] The observed effects could be a manifestation of acute oral toxicity. It is crucial to differentiate this from a specific, on-target pharmacological effect that might occur at lower, therapeutically relevant doses.
Troubleshooting Workflow for Acute Toxicity
Caption: Workflow for troubleshooting acute toxicity.
Part 2: Anticipating and Identifying Pharmacological Side Reactions
While no clinical trial data exists for this compound, its structural components are well-studied in medicinal chemistry. The azetidine scaffold and the methanesulfonamide group are key components of many approved drugs.[1][3][5] Understanding the roles of these moieties can help researchers anticipate potential biological effects.
Structural Component Analysis
| Component | Role in Approved Drugs & Known Biological Activities | Potential for Side Reactions |
| Azetidine Ring | A rigid scaffold used to improve metabolic stability and binding affinity.[1][6] Found in drugs targeting CNS receptors, kinases, and used as antibacterial and anticancer agents.[2][5] Examples include baricitinib (JAK inhibitor) and cobimetinib (MEK inhibitor).[1] | Due to its presence in a wide array of bioactive molecules, off-target effects could be diverse, potentially including modulation of kinase or neurotransmitter pathways. |
| Methanesulfonamide Group | A key pharmacophore that often acts as a hydrogen bond donor/acceptor.[3] Present in kinase inhibitors (e.g., Pazopanib), COX-2 inhibitors (e.g., Celecoxib), and anticonvulsants.[3][7] Some sulfonamides can act as carbonic anhydrase inhibitors.[8] | Potential for off-target inhibition of kinases or cyclooxygenases. Risk of common sulfonamide-class effects, though typically associated with arylamine-containing sulfonamides (which this compound lacks).[9] |
Frequently Asked Questions (FAQs) - Experimental Observations
Question: We are using this compound in a kinase assay and are seeing inhibition of unrelated kinases. Is this expected?
Answer: Yes, this is a plausible off-target effect. The methanesulfonamide moiety is a well-known feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase domain.[3] While your primary target may be different, the structural motif could have an affinity for the ATP-binding site of other kinases.
Protocol for Assessing Kinase Selectivity:
-
Primary Screening: Screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a broad panel of kinases.
-
Dose-Response Analysis: For any kinases inhibited by >50% in the primary screen, perform a full dose-response curve to determine the IC50 value.
-
Data Interpretation: Compare the IC50 for your primary target to the IC50 values for the off-target kinases. A >10-fold selectivity window is generally considered a good starting point.
Question: Our in vivo CNS study is showing unexpected behavioral effects (e.g., sedation, hyperactivity). Could this compound be responsible?
Answer: This is possible. The azetidine ring is a component of several CNS-active agents, including muscarinic antagonists and modulators of GABA receptors.[1][10][11] Its rigid structure is well-suited for interaction with neurotransmitter receptors and transporters.[10] The observed behavioral effects could be due to unanticipated modulation of these or other CNS targets.
Decision Pathway for Investigating Unexpected CNS Effects
Caption: Decision pathway for investigating CNS effects.
Question: We've noted mild diuretic effects in our animal models. Is there a basis for this?
Answer: Yes. Some sulfonamide-containing molecules are known to act as carbonic anhydrase inhibitors, a mechanism famously used in diuretic drugs.[8] While this compound may not have been designed for this purpose, inhibition of carbonic anhydrase (particularly in the kidneys) is a potential off-target effect that could lead to increased urine output.
Troubleshooting Steps:
-
Monitor Electrolytes: If diuresis is observed, monitor serum electrolytes (especially potassium and bicarbonate) as carbonic anhydrase inhibition can lead to metabolic acidosis and hypokalemia.[8]
-
In Vitro Validation: Test the compound directly in a carbonic anhydrase enzymatic assay (e.g., against CA-II) to confirm or refute this hypothesis.
-
Control for Fluid Balance: In efficacy studies, ensure that any diuretic effect is accounted for, as dehydration and electrolyte imbalance can be significant confounding variables.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). RSC Medicinal Chemistry. [Link]
-
Azetidines of pharmacological interest. (2021). Archiv der Pharmazie. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Europe PMC. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). MDPI. [Link]
-
Relevance and chemistry of azetidines and ABBs. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and biological activity of some novel azetidinones. (n.d.). ResearchGate. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]
-
AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. (n.d.). IIP Series. [Link]
-
BIOACTIVE AZETIDINONE: A REVIEW. (n.d.). TIJER. [Link]
-
Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. (n.d.). PMC. [Link]
-
Novel, broad-spectrum anticonvulsants containing a sulfamide group: advancement of N-((benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990) into human clinical studies. (2009). Journal of Medicinal Chemistry. [Link]
-
Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. (n.d.). PMC. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. (2023). Molecules. [Link]
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Technical Support Center: Chromatographic Purification of N-(Azetidin-3-YL)methanesulfonamide Hydrochloride Derivatives
Welcome to the technical support guide for the chromatographic purification of N-(Azetidin-3-YL)methanesulfonamide hydrochloride and its derivatives. This class of molecules, characterized by a polar, basic azetidine ring and its hydrochloride salt form, presents unique challenges in purification that require carefully considered strategies.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles to empower researchers in their purification endeavors.
Part 1: Troubleshooting Common Purification Issues
This section addresses the most common problems encountered during the chromatographic purification of polar amine hydrochloride salts. Each issue is presented in a question-and-answer format, explaining the root cause and providing actionable solutions.
Q1: My peak is severely tailing on a standard silica gel column during flash chromatography. What is causing this and how can I fix it?
Answer:
Peak tailing with basic compounds like azetidine derivatives on standard silica is a classic problem.[2] The root cause is the strong interaction between the basic nitrogen of your azetidine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3][4][5] This secondary interaction is often non-uniform, leading to a "tail" as the molecules slowly and unevenly elute from the column.
Solutions:
-
Mobile Phase Modification (Base Additive): The most common solution is to "deactivate" the acidic silanols by adding a small amount of a competing base to your mobile phase.[2][6][7]
-
Action: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the eluent. The additive, being a small base, will preferentially interact with the silanol groups, effectively masking them from your compound and resulting in a more symmetrical peak shape.[4][6][7]
-
Causality: By neutralizing the active sites on the silica, you promote a purification mechanism based primarily on polarity rather than strong acid-base interactions, leading to improved chromatography.
-
-
Use of Amino-Functionalized Silica: For particularly stubborn cases, switching to a different stationary phase is highly effective.
-
Action: Use a pre-packed column with aminopropyl-functionalized silica (NH2 column).[2]
-
Causality: These columns have a bonded phase that is basic in nature, which repels basic analytes and prevents the strong interactions that cause tailing. This often provides excellent peak shape without the need for mobile phase modifiers.[2]
-
-
Aqueous Normal Phase (HILIC): For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[8]
-
Action: Use a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high percentage of organic solvent (like acetonitrile) and a small percentage of water.[8][9]
-
Causality: HILIC separates compounds based on their partitioning into a water-enriched layer on the surface of the stationary phase. This is ideal for compounds that are too polar for traditional reversed-phase and interact too strongly with normal-phase silica.[8]
-
Q2: I'm attempting a reversed-phase HPLC purification, but my hydrochloride salt derivative has poor retention and an asymmetric peak shape. What should I do?
Answer:
This is a multi-faceted issue common with polar hydrochloride salts in reversed-phase (RP-HPLC). The problems stem from the compound's high polarity, its ionic state, and potential interactions with the stationary phase.
Solutions:
-
Mobile Phase pH Control & Buffering: The pH of your mobile phase is critical.[4][5] For a basic amine, you need to control its ionization state and that of the residual silanols on the C18 column.
-
Low pH (Acidic Modifier): Adding an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) ensures that residual silanols on the stationary phase are protonated (neutral), minimizing secondary interactions that cause tailing.[4][10] It also ensures your basic amine is consistently in its protonated, charged form.
-
High pH (Basic Modifier): Alternatively, operating at a high pH (e.g., using ammonium hydroxide or triethylamine at pH 9-10) will deprotonate your amine, making it neutral and more hydrophobic.[7] This increases retention on the C18 column.[7][11] Caution: This approach requires a pH-stable column designed for high pH operation to prevent dissolution of the silica backbone.[12]
-
-
Choice of Acidic Modifier (TFA vs. Formic Acid):
-
TFA: Acts as an ion-pairing agent. The trifluoroacetate anion pairs with your protonated amine, increasing its hydrophobicity and retention. This often yields very sharp peaks.[13][14] However, TFA is a strong ion-pairing agent and can be difficult to remove from the final product. It also significantly suppresses the signal in mass spectrometry (LC-MS).[13][15][16]
-
Formic Acid: A weaker acid that primarily works by keeping the mobile phase pH low.[13] It is MS-friendly and easier to remove during workup. It may not provide the same peak-sharpening effect as TFA but is often sufficient.[10][15]
-
-
Use of Modern, End-Capped Columns: Not all C18 columns are the same.
-
Action: Employ a modern, high-purity silica column that is thoroughly end-capped or features a polar-embedded phase.[5]
-
Causality: End-capping replaces most of the accessible silanol groups with inert trimethylsilyl groups, reducing the sites available for unwanted secondary interactions.[3][5] Polar-embedded phases provide additional shielding for basic compounds.[5]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to more specific questions that researchers may have during method development and execution.
Q1: Can I directly inject my this compound salt for purification, or should I free-base it first?
Answer: You can often purify the salt directly, which is generally preferred to avoid an extra chemical step. For reversed-phase HPLC, dissolving the salt in the mobile phase or a water/organic mixture is standard. For normal-phase flash chromatography, direct injection can be problematic due to poor solubility in non-polar solvents. In this case, you might dissolve the sample in a small amount of methanol or DMSO before loading, or use a solid-loading technique where the sample is adsorbed onto silica gel.
Q2: What are the advantages of using Supercritical Fluid Chromatography (SFC) for these compounds?
Answer: SFC is an excellent, often superior, technique for purifying polar, basic compounds like azetidine derivatives.[17][18]
-
Orthogonality: SFC operates on a normal-phase principle, providing a different selectivity compared to RP-HPLC.[17] This is highly advantageous for separating closely related impurities.
-
Speed: The low viscosity of supercritical CO2 allows for much faster separations and column equilibration compared to HPLC.[18]
-
Solvent Reduction: SFC primarily uses CO2, significantly reducing the consumption of organic solvents, making it a "greener" technique.[18]
-
Direct Injection of Salts: Many amine salts that are insoluble in typical normal-phase solvents are soluble in the methanol co-solvent used in SFC, allowing for direct purification without prior conversion to the free base.[19]
Q3: My compound is not UV active. What detection methods can I use for preparative chromatography?
Answer: If your derivative lacks a suitable chromophore for UV detection, you have several excellent alternatives:
-
Evaporative Light Scattering Detector (ELSD): This is a nearly universal detector that is not dependent on the optical properties of the analyte. It is gradient-compatible and a common choice for preparative HPLC of non-UV active compounds.
-
Mass Spectrometry (MS): For preparative LC-MS, a portion of the eluent is split to a mass spectrometer. This provides highly specific detection and allows you to collect fractions based on the mass-to-charge ratio of your target compound.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another universal detector that provides a response proportional to the mass of the analyte.
Part 3: Data & Protocols
Table 1: Mobile Phase Modifier Selection Guide for HPLC
| Modifier | Concentration | Mechanism of Action | Pros | Cons |
| Formic Acid (FA) | 0.05 - 0.1% | Lowers mobile phase pH (~2.7) to suppress silanol ionization.[4][13] | MS-friendly, volatile, good for general purpose use.[15][16] | May not provide sufficient peak shape for very basic compounds. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Lowers pH and acts as an ion-pairing agent with protonated amines.[10][13] | Excellent peak shape for basic compounds, highly volatile.[14][16] | Suppresses MS signal, can be difficult to remove from the product.[13][16] |
| Ammonium Hydroxide | Adjust to pH 9-10 | Raises mobile phase pH to neutralize basic analytes, increasing their hydrophobicity.[7] | Increases retention for basic compounds, MS-compatible. | Requires a pH-stable column, can be less efficient for some compounds. |
| Triethylamine (TEA) | 0.1 - 1% | Acts as a competing base to mask silanol groups.[4] Also used to adjust pH in RP. | Effective at improving peak shape.[7] | Can suppress MS signal, non-volatile, may complicate workup. |
Protocol 1: General Method for RP-HPLC Purification
This protocol provides a robust starting point for developing a purification method for a novel this compound derivative.
-
Column Selection: Start with a modern, C18 stationary phase (e.g., 5 µm particle size) with high surface area and robust end-capping. A column dimension of 19 x 150 mm is suitable for purifying 50-150 mg of material.
-
Sample Preparation: Dissolve the hydrochloride salt in a minimum volume of a solvent mixture that mimics the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Ensure complete dissolution. If solubility is poor, DMSO can be used, but minimize the injection volume.
-
Mobile Phase Preparation:
-
Solvent A: Purified Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
Degas both solvents thoroughly before use.
-
-
Gradient Development (Scouting Run):
-
Flow Rate: 20 mL/min.
-
Gradient: Start with a fast, broad gradient to determine the approximate elution time of your compound.
-
0-2 min: 5% B
-
2-12 min: 5% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 5% B
-
15-20 min: 5% B (Re-equilibration)
-
-
-
Optimization & Preparative Run:
-
Based on the scouting run, create a shallower gradient centered around the elution point of your target compound to maximize resolution from impurities. For example, if your compound eluted at 40% B, an optimized gradient might be 30% to 50% B over 15 minutes.
-
Inject the prepared sample onto the equilibrated column and begin the run.
-
-
Fraction Collection: Collect fractions based on the UV trace (e.g., at 210 or 220 nm for compounds without a strong chromophore) or other detector signal.
-
Post-Purification Analysis & Work-up:
-
Analyze the collected fractions by analytical LC-MS to confirm purity and identify the correct fractions to pool.
-
Combine the pure fractions. The bulk of the organic solvent (acetonitrile) can be removed via rotary evaporation.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product, typically as a formic acid salt. If the original HCl salt is required, further salt-formation steps would be necessary.
-
Part 4: Visualized Workflows
Diagram 1: Troubleshooting Peak Tailing in HPLC
This flowchart provides a logical sequence for diagnosing and solving peak tailing issues, a common problem with basic amine compounds.
Caption: A decision tree for troubleshooting HPLC peak tailing.
Diagram 2: General Purification Strategy Workflow
This diagram outlines a systematic approach to developing a purification method for a novel azetidine derivative.
Caption: Workflow for purification method development.
References
-
A Case Study of Using Thar SFC-MS Prep 30® to Purify Polar, Basic Pharmaceutical Relevant Compounds. (2008). LCGC International. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. (n.d.). MicroSolv Technology Corporation. [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. [Link]
-
What Causes Peak Tailing in HPLC? (2023). Chrom Tech, Inc. [Link]
-
Schwartz, N. (2014). Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). PubMed. [Link]
-
Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. (2017). National Institutes of Health (NIH). [Link]
-
TFA vs. Formic Acid. (2010). Chromatography Forum. [Link]
-
Systematic evaluation of mobile phase additives for the LC–MS characterization of therapeutic proteins. (2022). ResearchGate. [Link]
- Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl). (2008).
-
Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012). Kinesis. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft. [Link]
-
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters Corporation. [Link]
-
HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne ISCO. [Link]
-
Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. (2008). ResearchGate. [Link]
-
How Good is SFC for Polar Analytes? (2015). Chromatography Today. [Link]
-
HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. (n.d.). SIELC. [Link]
-
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019). ResearchGate. [Link]
-
Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America. [Link]
-
This compound [P43465]. (n.d.). ChemUniverse. [Link]
-
This compound. (n.d.). Ruji Biology. [Link]
-
This compound. (n.d.). PubChem. [Link]
- Additives for reversed-phase HPLC mobile phases. (2005).
-
Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]
-
Liophilic Mobile Phase Additives in Reversed Phase HPLC. (2011). ResearchGate. [Link]
-
SUPERCRITICAL FLUID CHROMATOGRAPHY. (n.d.). Agilent. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). (2019). Royal Society of Chemistry. [Link]
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- 1. This compound | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
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- 9. labex.hu [labex.hu]
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- 12. agilent.com [agilent.com]
- 13. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TFA vs. Formic Acid - Chromatography Forum [chromforum.org]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. researchgate.net [researchgate.net]
N-(Azetidin-3-YL)methanesulfonamide Hydrochloride: A Technical Guide to Acidic Stability
Introduction: This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals investigating the stability of N-(Azetidin-3-YL)methanesulfonamide hydrochloride under acidic conditions. This guide offers troubleshooting solutions, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in an acidic environment?
A1: The chemical structure of this compound contains two key functional groups susceptible to degradation in acidic conditions: a sulfonamide linkage and a strained azetidine ring. The primary stability concerns are the acid-catalyzed hydrolysis of the sulfonamide bond and the potential for the opening of the four-membered azetidine ring.[1][2][3][4] The rate and extent of degradation are influenced by factors such as pH, temperature, and the specific acid used.
Q2: What are the likely degradation products that could form under acidic stress?
A2: Based on the structure, two main degradation pathways are anticipated. The first is the hydrolysis of the N-S bond of the sulfonamide, which would yield azetidin-3-amine and methanesulfonic acid.[1] The second pathway involves the acid-mediated opening of the azetidine ring, which is susceptible to nucleophilic attack due to ring strain.[2][3][4][5] This can result in a variety of ring-opened products, depending on the nucleophiles present in the solution.
Q3: I'm observing an unexpected peak in my HPLC analysis after preparing my sample in an acidic mobile phase. What could be the cause?
A3: The appearance of a new peak in your chromatogram is a strong indication of on-column or in-solution degradation. This is likely a degradation product resulting from the acidic conditions of your mobile phase. To identify this unknown peak, it is highly recommended to use mass spectrometry (LC-MS) to determine its mass-to-charge ratio (m/z) and compare it to the theoretical masses of potential degradants.
Q4: How can I mitigate the degradation of this compound during my experiments?
A4: To minimize degradation, careful control of experimental parameters is essential. If the protocol allows, adjusting the pH to a less acidic or neutral range can significantly improve stability.[6] If acidic conditions are unavoidable, conducting experiments at reduced temperatures will slow the rate of degradation. It is also best practice to prepare solutions fresh and analyze them promptly to minimize the exposure time to acidic environments.
Part 2: Troubleshooting Guide for Common Issues
| Observed Problem | Potential Cause(s) | Recommended Solutions & Actions |
| Decreasing assay values over time in stock solutions. | Acid-catalyzed hydrolysis of the sulfonamide or opening of the azetidine ring.[1][2][3][4] | • Confirm the pH of all solutions. • Perform a time-course study to assess the rate of degradation under your specific conditions. • If possible, buffer your solutions to a higher pH. • Prepare fresh stock solutions for each experiment and store them at low temperatures (2-8°C or -20°C) for short periods. |
| Appearance of multiple unknown peaks in the chromatogram. | Complex degradation pathways leading to a mixture of byproducts. | • Optimize your HPLC method using a gradient elution to improve the separation of all components. • Employ LC-MS to identify the molecular weights of the unknown peaks and propose potential structures. • Conduct a forced degradation study under controlled acidic, basic, and oxidative conditions to systematically identify degradation products.[7][8][9] |
| Inconsistent results and poor reproducibility. | Fluctuations in pH, temperature, or the duration of exposure to acidic conditions. | • Standardize the preparation of all buffers and solutions, ensuring accurate and consistent pH measurements. • Use a temperature-controlled autosampler and column oven for your HPLC analysis. • Maintain a strict and consistent timeline for sample preparation and analysis. |
Part 3: Experimental Protocols and Visualizations
Protocol: Forced Degradation Study in Acidic Conditions
This protocol is designed to intentionally degrade the this compound to identify potential degradation products and establish its stability profile, in alignment with ICH Q1A(R2) guidelines.[7][10]
Objective: To investigate the degradation pathway of this compound under acidic stress and identify the resulting degradants.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC-grade water and acetonitrile
-
Calibrated pH meter
-
HPLC-UV/MS system
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.[8]
-
Stress Sample: In a volumetric flask, combine a known volume of the stock solution with an equal volume of 0.1 M HCl. If no degradation is observed, a higher concentration of acid (e.g., 1 M) or elevated temperatures (e.g., 50-70°C) can be applied.[7][8]
-
Control Sample: Prepare a control sample by diluting the stock solution with HPLC-grade water to the same final concentration as the stress sample.
-
Incubation: Incubate both the stress and control samples at a controlled temperature (start at room temperature, then increase if necessary).[8] Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralization: Before analysis, neutralize the aliquots from the stress sample with a suitable amount of NaOH to halt further degradation.[7][9]
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method.
-
Data Interpretation: Monitor for the emergence of new peaks and a decrease in the parent compound's peak area. Use the mass spectral data to identify the mass-to-charge ratios of any degradation products and propose their structures. The goal is to achieve a degradation of 5-20%.[8][10]
Visualizations
Caption: Potential degradation pathways for N-(Azetidin-3-YL)methanesulfonamide in an acidic medium.
Part 4: References
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at:
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at:
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central (PMC). Available at: [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. That's Nice. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central (PMC). Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry (RSC) Publishing. Available at: [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
-
Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available at: [Link]
Sources
- 1. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Stability of N-(Azetidin-3-YL)methanesulfonamide hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-(Azetidin-3-YL)methanesulfonamide hydrochloride. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this compound, particularly under basic (alkaline) conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate challenges, interpret your results accurately, and ensure the integrity of your experiments.
I. Understanding the Molecule: Key Stability-Influencing Features
This compound possesses two key functional groups that are central to its stability profile: the azetidine ring and the methanesulfonamide group .
-
Azetidine Ring: This four-membered nitrogen-containing heterocycle is characterized by significant ring strain (approximately 25.4 kcal/mol).[1] While more stable than the highly reactive three-membered aziridine ring, this inherent strain makes it susceptible to nucleophilic attack, which can lead to ring-opening.[1][2]
-
Methanesulfonamide Group: Sulfonamides are generally considered stable functional groups. However, under certain conditions, the sulfur-nitrogen (S-N) bond can undergo hydrolysis.
The hydrochloride salt form indicates that the compound is supplied in its protonated, more stable state. The key to understanding its stability under basic conditions lies in how the deprotonation of the azetidine nitrogen affects the reactivity of the entire molecule.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound under basic conditions.
Q1: What are the most probable degradation pathways for this compound under basic conditions?
A1: Based on the structure, two primary degradation pathways are hypothesized under basic conditions:
-
Hydrolysis of the Methanesulfonamide Bond: The S-N bond can be cleaved through hydrolysis, which is often accelerated at non-neutral pH. This would result in the formation of methanesulfonic acid and 3-aminoazetidine.
-
Ring-Opening of the Azetidine Moiety: The strained four-membered ring is susceptible to nucleophilic attack. Under basic conditions, hydroxide ions (OH-) or other nucleophiles present in the solution can attack one of the ring carbons, leading to the formation of a ring-opened product.
It is also possible for these pathways to occur in concert or for one to predominate depending on the specific reaction conditions (pH, temperature, solvent).
Q2: I am observing a new, more polar peak in my HPLC analysis after exposing my compound to basic conditions. What could it be?
A2: A new, more polar peak (i.e., a peak with a shorter retention time on a reverse-phase HPLC column) is likely a degradation product. The increased polarity could be due to the formation of more polar functional groups, such as a primary amine and a sulfonic acid from hydrolysis, or a primary amine and a primary alcohol from the ring-opening of the azetidine.
Q3: How can I confirm the identity of a suspected degradation product?
A3: The most effective method for identifying unknown degradation products is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By obtaining the mass-to-charge ratio (m/z) of the new peak, you can determine its molecular weight and compare it to the molecular weights of the hypothesized degradation products. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to fragment the molecule and analyze its constituent parts.
Q4: What is a "forced degradation" or "stress testing" study, and why is it important for my research?
A4: A forced degradation study involves intentionally exposing a drug substance to conditions more severe than accelerated stability testing, such as high and low pH, high temperatures, oxidation, and photolysis.[3] The goal is to generate the likely degradation products and develop a "stability-indicating" analytical method that can separate and quantify the parent compound from all its potential degradants. This is a critical step in drug development as required by regulatory agencies like the FDA and under ICH guidelines.[4]
III. Troubleshooting Guide
This section provides solutions to common issues encountered during the stability assessment of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid and complete loss of parent compound peak in HPLC under basic conditions. | The degradation is happening too quickly under the chosen stress conditions. | Reduce the severity of the conditions. Try a lower concentration of base (e.g., 0.01N NaOH instead of 0.1N NaOH), a lower temperature, or a shorter exposure time. |
| Poor peak shape (tailing or fronting) for the parent compound or degradants in HPLC. | The analytical method is not optimized. The mobile phase pH may be too close to the pKa of the analytes, or there may be secondary interactions with the column stationary phase. | Adjust the mobile phase pH. For amine-containing compounds, a slightly acidic mobile phase (e.g., pH 3-4) with a buffer like phosphate or formate often improves peak shape. Consider using a column with end-capping or a different stationary phase. |
| Mass balance is less than 95% (the sum of the parent compound and all degradants does not equal the initial amount). | Some degradants may not be eluting from the HPLC column or may lack a UV chromophore for detection. The degradation may have produced volatile compounds. | Use a more universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index Detector (RID) in addition to UV. Ensure your HPLC gradient is sufficient to elute highly retained compounds. Use LC-MS to look for potential non-UV active degradants. |
| Inconsistent or irreproducible degradation profiles between experiments. | Small variations in experimental conditions (temperature, exact pH, time) can have a significant impact on the degradation rate. Inaccurate preparation of solutions. | Use a calibrated pH meter and a temperature-controlled water bath or incubator. Prepare fresh solutions of base for each experiment. Ensure accurate and consistent pipetting and dilutions. |
IV. Experimental Protocols
Here are detailed protocols for conducting a forced degradation study and developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study under Basic Conditions
Objective: To intentionally degrade this compound under basic conditions to generate degradation products for analytical method development.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 N Sodium Hydroxide (NaOH) solution
-
0.1 N Hydrochloric Acid (HCl) solution
-
Volumetric flasks and pipettes
-
Temperature-controlled water bath
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water) to create a stock solution of approximately 1 mg/mL.
-
Stress Sample Preparation:
-
Pipette 1 mL of the stock solution into a small vial.
-
Add 1 mL of 0.1 N NaOH.
-
Cap the vial and place it in a water bath set to a specific temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately after withdrawal, neutralize the aliquot by adding an equivalent amount of 0.1 N HCl. This stops the degradation reaction.
-
Dilution and Analysis: Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.
-
Control Sample: Prepare a control sample by adding 1 mL of water instead of 0.1 N NaOH to 1 mL of the stock solution and keeping it at the same temperature.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Starting HPLC Conditions (to be optimized):
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 210 nm, or scan for lambda max) or MS detector.
Method Development and Validation:
-
Inject the time-zero and stressed samples from the forced degradation study.
-
Optimize the gradient to achieve baseline separation between the parent peak and all degradant peaks.
-
The method is considered "stability-indicating" if all peaks are well-resolved.
V. Visualizations
Hypothesized Degradation Pathway
Caption: Workflow for a forced degradation study.
VI. References
-
Vertex AI Search. (n.d.). Analytical Methods.
-
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
-
Ashraf, M. Z. (2020). Azetidine: Basicity and Preparation. YouTube.
-
Ricken, B., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
-
Ingerslev, F., et al. (n.d.). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic.
-
American Chemical Society. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
-
MedCrave online. (2016). Forced Degradation Studies.
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
EPFL. (n.d.). Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles.
-
PubChem. (n.d.). This compound.
-
Wit Pharma. (n.d.). N-(azetidin-3-yl)methanesulfonamide CAS NO.1056056-12-2.
-
Sigma-Aldrich. (n.d.). N-(3-(Azetidin-3-yl)phenyl)methanesulfonamide hydrochloride AldrichCPR.
-
BLD Pharm. (n.d.). 1239205-33-4|this compound.
-
ChemUniverse. (n.d.). This compound [P43465].
-
BLDpharm. (n.d.). 935730-60-2|N-(azetidin-3-yl)-N-methylmethanesulfonamide.
-
Nitrosamines Exchange. (2023). Korea FDA just published a compilation of analytical methods document!.
Sources
Technical Support Center: Optimizing N-(Azetidin-3-YL)methanesulfonamide Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of N-(Azetidin-3-YL)methanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during this multi-step synthesis. We will delve into the critical aspects of the reaction, from starting material selection to final product isolation, providing not just protocols but the underlying chemical principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and where are the likely stages for yield loss?
A1: The most prevalent and logical synthetic pathway involves a three-stage process. Understanding the potential pitfalls at each stage is the first step in troubleshooting low yields.
Caption: General synthetic workflow for this compound.
Yield loss can occur at any of these stages. The mesylation step is critical, as side reactions can be prevalent. The deprotection step requires careful control to avoid degradation of the azetidine ring. Finally, the hydrophilic nature of the final product can complicate purification, leading to mechanical losses.
Troubleshooting Guide: A Deeper Dive
This section addresses specific problems you may encounter. Each answer provides a mechanistic explanation and actionable steps for resolution.
Problem 1: Low yield or multiple byproducts during the mesylation of Boc-3-aminoazetidine.
Root Cause Analysis:
The primary amine of Boc-3-aminoazetidine is a potent nucleophile that reacts with methanesulfonyl chloride (MsCl). However, several competing reactions can diminish the yield of the desired N-mesylated product.
-
Double Mesylation: The sulfonamide nitrogen, once formed, is acidic and can be deprotonated by the base, leading to a second mesylation. This is more likely with an excess of MsCl and a strong base.
-
Reaction with the Boc Group: While generally stable, harsh conditions could potentially lead to side reactions involving the tert-butoxycarbonyl (Boc) protecting group.
-
Base-Mediated Decomposition: Azetidines can be susceptible to ring-opening under certain conditions, although this is less common with N-Boc protection.
Solutions and Optimization Strategies:
| Parameter | Standard Condition | Optimized Condition & Rationale |
| Methanesulfonyl Chloride (Equivalents) | 1.1 - 1.5 eq | 1.05 - 1.1 eq. A slight excess is sufficient. A larger excess promotes double mesylation. |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA). DIPEA is a non-nucleophilic, sterically hindered base that is less likely to cause side reactions compared to TEA. |
| Temperature | Room Temperature | 0 °C to Room Temperature. Adding the MsCl at 0 °C and then allowing the reaction to slowly warm to room temperature can help control the reaction rate and minimize side product formation. |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM. The presence of water can hydrolyze methanesulfonyl chloride, reducing its effective concentration and leading to incomplete reactions. |
Experimental Protocol: Optimized Mesylation
-
Dissolve Boc-3-aminoazetidine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Problem 2: Incomplete Boc deprotection or degradation of the product during the acidic work-up.
Root Cause Analysis:
The Boc group is designed to be removed under acidic conditions.[1][2] However, the azetidine ring itself can be sensitive to strong acids and prolonged reaction times, potentially leading to decomposition. Incomplete deprotection is also a common issue, often due to insufficient acid or reaction time.[3]
Caption: Decision workflow for troubleshooting Boc deprotection.
Solutions and Optimization Strategies:
| Reagent | Pros | Cons | Recommendation |
| Trifluoroacetic Acid (TFA) in DCM | Highly effective, volatile (easy to remove). | Can be too harsh, leading to side reactions with sensitive substrates.[4] | Use a 20-50% solution of TFA in DCM at 0 °C to room temperature. Monitor carefully. |
| HCl in Dioxane/Methanol | Milder than TFA, directly forms the hydrochloride salt. | Dioxane can be difficult to remove; potential for esterification if using methanol. | 4M HCl in dioxane is a standard and reliable choice. The reaction can often be completed at room temperature. |
| Oxalyl Chloride in Methanol | A very mild method for deprotection.[5] | May require optimization for this specific substrate. | A good alternative if other methods lead to degradation. |
Experimental Protocol: Controlled Boc Deprotection with HCl/Dioxane
-
Dissolve N-(1-Boc-azetidin-3-yl)methanesulfonamide (1.0 eq) in a minimal amount of anhydrous methanol.
-
Cool the solution to 0 °C.
-
Add a 4M solution of HCl in dioxane (4-5 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
If the reaction is sluggish, allow it to stir for a longer duration or overnight at room temperature.
-
Once complete, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration, or the solvent can be removed under reduced pressure.
Problem 3: Difficulty in isolating the final product, this compound, leading to low recovery.
Root Cause Analysis:
The final product is a salt, making it highly polar and often soluble in water and other polar solvents. This can make extraction and purification challenging. The product may also be hygroscopic.
Solutions and Purification Strategies:
-
Precipitation/Crystallization: This is the most effective method for purification. After deprotection with HCl in dioxane, adding a less polar co-solvent like diethyl ether or MTBE can often induce precipitation of the clean product.
-
Avoiding Aqueous Work-up: If possible, avoid a full aqueous work-up after deprotection. If the product is in an organic solvent, concentrating it down and triturating with a non-polar solvent is often sufficient to yield a solid.
-
Lyophilization: If the product remains an oil or is difficult to crystallize, and it is in an aqueous solution (for example, if HCl in water was used for deprotection), lyophilization (freeze-drying) can be an effective way to isolate the product.
-
Column Chromatography: Due to its high polarity, standard silica gel chromatography can be challenging. If required, a reverse-phase C18 column or chromatography on a more polar stationary phase like alumina might be more successful.
Purification Protocol: Isolation by Precipitation
-
Following the completion of the deprotection reaction in dioxane/methanol, concentrate the reaction mixture to about one-third of its original volume under reduced pressure.
-
Slowly add diethyl ether or MTBE to the stirred solution until a precipitate forms.
-
Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether.
-
Dry the product under high vacuum to remove residual solvents.
By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis. Always ensure that your starting materials are of high purity and that all solvents are anhydrous, as these are foundational to successful outcomes.
References
-
A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry, 2020.
-
Synthesis of azetidine derivatives. Google Patents, WO2000063168A1.
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps.
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 2017.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Chemical Society Reviews, 2021.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 2023.
-
Tosylates And Mesylates. Master Organic Chemistry.
-
Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl). Google Patents, US20080312205A1.
-
How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group? ResearchGate.
-
Amine synthesis. ECHEMI.
-
This compound. PubChem.
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Journal of Medicinal Chemistry, 2012.
-
Amino Acid-Protecting Groups. The Peptide Synthesis Handbook.
-
Protective Groups. Organic Chemistry Portal.
-
Alcohol to Mesylate - Common Conditions. Organic Chemistry Data.
-
Why do tosylation and mesylation of alcohols follow different mechanisms? Chemistry Stack Exchange.
-
Protecting Groups List. SynArchive.
-
N-(azetidin-3-yl)-N-methylmethanesulfonamide. BLDpharm.
-
N-(3-(Azetidin-3-yl)phenyl)methanesulfonamide hydrochloride. Sigma-Aldrich.
-
This compound. ChemUniverse.
-
Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
-
Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). Journal of Medicinal Chemistry, 2011.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros.
-
This compound. CP Lab Safety.
-
This compound. Ruji Biology.
-
Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 2023.
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 2005.
-
Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate.
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 2022.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2021.
-
Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 2022.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 2022.
-
N-(Azetidin-3-yl)aminosulfonamide hydrochloride. Biosynth.
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- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Impurity Profiling of N-(Azetidin-3-YL)methanesulfonamide hydrochloride
Welcome to the technical support center for N-(Azetidin-3-YL)methanesulfonamide hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth answers to common questions and detailed troubleshooting protocols for challenges encountered during impurity profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its impurity profile critical?
This compound is a chemical compound with the molecular formula C₄H₁₁ClN₂O₂S[1]. It features a four-membered azetidine ring, a key structural motif in many biologically active compounds[2][3]. Impurity profiling, the identification and quantification of unwanted components, is a mandatory part of the drug development and regulatory approval process[4][5]. Even trace amounts of impurities can significantly impact a drug's safety, efficacy, and stability[6][7]. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities in new drug substances[4][7][8].
Q2: What are the likely sources and types of impurities for this molecule?
Impurities can be introduced at various stages, from synthesis to storage. They are broadly classified by the ICH as organic, inorganic, and residual solvents[5][9].
-
Synthesis-Related Impurities: These arise from the manufacturing process[10]. Given the structure, potential synthesis-related impurities could include:
-
Unreacted Starting Materials: Such as 3-amino-1-propanol or γ-chloroamines used for forming the azetidine ring, and methanesulfonyl chloride[11].
-
Intermediates: Incomplete reaction progression can leave residual intermediates.
-
By-products: Side reactions during the cyclization to form the azetidine ring can generate isomers or elimination products like allylamine[11].
-
Reagents and Catalysts: Components from the synthetic route that are not fully removed.
-
-
Degradation Products: These form during storage or as a result of exposure to stress conditions like acid, base, light, heat, or oxidation[10]. For N-(Azetidin-3-YL)methanesulfonamide, potential degradation pathways include:
-
Hydrolysis: The sulfonamide bond could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Azetidine Ring Opening: Studies on similar azetidine-containing molecules have shown that degradation can occur via the formation of an azetidinium ion, leading to ring opening[12][13]. This can introduce nucleophiles from the solution (e.g., water, buffer ions) into the molecule.
-
Below is a diagram illustrating the potential origins of impurities.
Caption: Relationship between the API and sources of impurities.
Q3: What are the regulatory thresholds for impurities that I need to be aware of?
The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances[8]. The thresholds are based on the maximum daily dose (MDD) of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data synthesized from ICH Q3A(R2) Guidelines[8][14]. |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission[14].
-
Identification Threshold: The level above which an impurity's structure must be determined[14].
-
Qualification Threshold: The level above which an impurity's biological safety must be established[8][14].
Q4: Which primary analytical techniques are recommended for impurity profiling of this molecule?
A multi-technique approach is essential for comprehensive impurity profiling[15].
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities[10]. Due to the polar nature of the analyte, specialized reversed-phase methods or alternative chromatographic modes may be necessary[16][17].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for identifying impurities[9][18]. LC-MS, especially with a high-resolution mass spectrometer (HRMS) like a Q-TOF, provides accurate molecular weight and fragmentation data, which is crucial for elucidating the structures of unknown impurities[6][19][20].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis process[9][10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structure elucidation[21]. After an unknown impurity is isolated (e.g., via preparative HPLC), 1D and 2D NMR experiments are used to confirm its complete chemical structure[12].
Troubleshooting Guides & Experimental Protocols
Guide 1: HPLC Method Development for a Polar Analyte
Common Issue: You are experiencing poor or no retention for this compound and its potential impurities on a standard C18 reversed-phase column with a high organic mobile phase.
Causality: Highly polar, water-soluble compounds like this one have a strong affinity for the polar aqueous mobile phase and weak interaction with the nonpolar C18 stationary phase, leading to elution near or at the void volume[16][22]. Using highly aqueous mobile phases (<5% organic) on traditional C18 columns can lead to "phase collapse" or "dewetting," causing irreproducible retention times[23].
Step-by-Step Protocol for Method Development
-
Column Selection (The Core of the Solution):
-
Rationale: The key is to increase the interaction between the analyte and the stationary phase. Instead of a standard C18, screen columns designed for polar analytes.
-
Step 1a: Select a "polar-endcapped" C18 column or an "aqueous-stable" C18 column. These are designed to prevent phase collapse in highly aqueous mobile phases[17][23].
-
Step 1b: Evaluate an alternative stationary phase with a different selectivity, such as an Amide or Phenyl phase, which can offer enhanced retention for polar compounds with hydrogen-bonding potential.
-
Step 1c: Consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase with a high-organic mobile phase, which is an excellent alternative for retaining very polar compounds that are unretained in reversed-phase[17].
-
-
Mobile Phase Optimization:
-
Rationale: The mobile phase must be compatible with your detector (UV and MS) and effectively modulate analyte retention.
-
Step 2a: Start with a highly aqueous mobile phase (e.g., 95-98% aqueous).
-
Step 2b: Use MS-compatible volatile buffers. A common choice is 0.1% formic acid or 10 mM ammonium formate in water for the aqueous phase (Mobile Phase A) and 0.1% formic acid in acetonitrile for the organic phase (Mobile Phase B). Volatile buffers are essential as non-volatile buffers like phosphate will contaminate the mass spectrometer source.
-
Step 2c: Adjust the pH of the aqueous phase. The pKa of the azetidine amine is basic. Working at a pH at least 2 units away from the pKa will ensure a consistent ionization state. For this basic compound, an acidic pH (e.g., pH 3 with formic acid) will ensure it is protonated and may improve peak shape.
-
-
Gradient Elution Screening:
-
Rationale: A gradient allows for the elution of compounds with a wider range of polarities and helps determine the optimal separation conditions quickly.
-
Step 3a: Run a broad scouting gradient, for example, from 2% to 50% Mobile Phase B over 20 minutes.
-
Step 3b: Analyze the resulting chromatogram to identify the approximate organic concentration needed to elute the main peak and any impurities.
-
Step 3c: Refine the gradient to improve resolution around the peaks of interest. If impurities are eluting very close to the main peak, a shallower gradient (e.g., 0.5% B/min) in that region is required.
-
Caption: Workflow for HPLC method development for polar analytes.
Guide 2: Structural Elucidation of an Unknown Impurity
Scenario: During a stability study, your validated HPLC-UV method detects a new peak at a level of 0.12%, which is above the ICH identification threshold of 0.10%[5][8].
Causality: The impurity is likely a degradation product formed during storage. Its structure must be determined to assess its potential safety risk. LC-MS/MS is the ideal first step for structural characterization[6].
Step-by-Step Protocol for Identification
-
High-Resolution LC-MS Analysis:
-
Rationale: Accurate mass measurement allows you to determine the elemental composition of the impurity, which is the first and most critical piece of structural information.
-
Step 1a: Inject the sample into an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Step 1b: Obtain the high-resolution mass spectrum for the unknown impurity peak. Let's hypothesize the parent compound (free base) has a monoisotopic mass of 150.0463 (C₄H₁₀N₂O₂S). Perhaps the impurity shows a mass of 168.0568.
-
Step 1c: Use the instrument's software to generate possible molecular formulas. For 168.0568, a likely formula is C₄H₁₂N₂O₃S. This corresponds to the addition of H₂O to the parent molecule.
-
-
MS/MS Fragmentation Analysis:
-
Rationale: Fragmenting the impurity ion and analyzing the resulting product ions provides clues about its structure, like pieces of a puzzle.
-
Step 2a: Perform a targeted MS/MS experiment on the impurity's molecular ion (m/z 169.0641 for [M+H]⁺).
-
Step 2b: Compare the fragmentation pattern of the impurity to that of the parent compound. Does it still show a characteristic loss of the methanesulfonyl group (SO₂CH₃, ~79 Da)? If so, that part of the molecule is likely intact.
-
Step 2c: Propose a structure based on the evidence. The addition of H₂O (18 Da) and a fragmentation pattern consistent with an intact sulfonamide suggests that the azetidine ring may have undergone hydrolytic ring-opening, forming a γ-amino alcohol.
-
-
Confirmation and Final Elucidation:
-
Rationale: While MS data provides a strong hypothesis, it is often not considered definitive proof of structure for regulatory filings.
-
Step 3a: If the structure cannot be definitively assigned or if required for qualification, the impurity must be isolated. Use preparative HPLC to collect a sufficient quantity (typically >1 mg) of the pure impurity.
-
Step 3b: Perform 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments on the isolated material to unambiguously determine the atomic connectivity and confirm the proposed structure[12][21].
-
Below is a diagram of a potential hydrolytic degradation pathway leading to the hypothetical impurity.
Caption: Potential hydrolytic degradation of the azetidine ring.
References
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
- The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins.
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
- ICH guidelines for impurity profile. Vantedge.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Learn how to conduct structural analysis of impurities in pharmaceuticals.
- Developing HPLC Methods. Sigma-Aldrich.
- Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos.
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
- (PDF) ICH GUIDELINES FOR IMPURITY PROFILE.
- Characterization of impurities in Azetidine, perchlor
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- This compound. PubChem.
- Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
- Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).
- Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- This compound [P43465]. ChemUniverse.
- This compound, min 97%, 1 gram. CP Lab Safety.
- This compound. Ruji Biology.
- Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
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- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ich guidelines for impurity profile [wisdomlib.org]
- 5. Impurity Profiling: Characterization of unknown impurities [kymos.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 20. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
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Technical Support Center: Chiral Separation of N-(Azetidin-3-YL)methanesulfonamide Hydrochloride Derivatives
Welcome to the technical support center for the chiral separation of N-(Azetidin-3-YL)methanesulfonamide hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions to challenges encountered during method development. The inherent properties of this analyte—a polar, basic compound in its hydrochloride salt form—present unique chromatographic challenges that require a systematic and well-informed approach.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your method development strategy.
Q1: What are the main challenges in the chiral separation of this compound?
A1: The primary challenges stem from three core properties of the molecule:
-
High Polarity: The sulfonamide and azetidine moieties make the molecule highly polar, which can lead to poor retention in reversed-phase (RP) modes and strong, undesirable interactions with polar stationary phases.
-
Basic Nature: The secondary amine in the azetidine ring (pKa ~11.29 for the conjugate acid) is strongly basic. This can cause severe peak tailing on silica-based chiral stationary phases (CSPs) due to strong interactions with acidic residual silanol groups.
-
Hydrochloride Salt Form: The analyte is often supplied as a hydrochloride salt to improve stability and solubility in polar solvents like water or methanol. However, this can complicate analysis in non-polar normal-phase (NP) systems where the salt is insoluble and may require sample pre-treatment or specialized mobile phases.
Q2: Which separation technique—HPLC, SFC, or CE—is the best starting point?
A2: The optimal starting point depends on your laboratory's instrumentation and objectives, but a general recommendation is to start with Supercritical Fluid Chromatography (SFC) if available.
-
Supercritical Fluid Chromatography (SFC): Often considered the first-choice technique for chiral screening due to its high speed, high success rate (>95%), and reduced solvent consumption. It handles polar compounds well and the low viscosity of the mobile phase leads to high efficiency.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely available technique. Polysaccharide-based CSPs are highly versatile and can be used in normal-phase (NP), reversed-phase (RP), and polar organic (PO) modes, offering complementary selectivity.
-
Capillary Electrophoresis (CE): An excellent choice for polar and charged analytes, requiring minimal sample volume. It is particularly advantageous for early-stage development when sample material is scarce. The separation relies on adding a chiral selector to the background electrolyte.
Q3: What type of chiral stationary phase (CSP) is most effective for this class of compounds?
A3: Polysaccharide-based CSPs are the most versatile and successful for a wide range of chiral compounds, including polar amines. A screening approach using a small, diverse set of columns is highly recommended. A typical screening set includes:
-
Amylose-based CSPs: e.g., columns with amylose tris(3,5-dimethylphenylcarbamate).
-
Cellulose-based CSPs: e.g., columns with cellulose tris(3,5-dimethylphenylcarbamate). These columns offer different chiral recognition mechanisms and their selectivity can be tuned by operating in different modes (NP, RP, PO).
Q4: How should I prepare my this compound sample for analysis?
A4: Proper sample preparation is critical to avoid peak distortion and column damage.
-
Ideal Solvent: The ideal sample solvent is the mobile phase itself. This minimizes peak shape distortion caused by solvent mismatch.
-
Solubility Challenges: If the analyte is insoluble in the mobile phase (e.g., a hydrochloride salt in a non-polar NP solvent), dissolve the sample in a minimal amount of a compatible, stronger polar solvent like methanol or ethanol. Be cautious, as injecting a sample in a much stronger solvent than the mobile phase can cause peak splitting or broadening. For NP-HPLC, it may be necessary to perform a sample pre-treatment (e.g., liquid-liquid extraction after basification) to convert the salt to the free base, though this adds complexity. For SFC, dissolving in methanol is usually sufficient.
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
HPLC Troubleshooting
Q: I am not seeing any separation (co-elution) on a polysaccharide CSP. What are my next steps?
A: Co-elution indicates that the chosen CSP and mobile phase combination does not provide enantioselectivity. The primary driver of selectivity is the stationary phase itself.
-
Change the CSP: The first and most effective step is to switch to a CSP with a different chiral selector (e.g., from a cellulose-based to an amylose-based column) or a different derivative of the polysaccharide.
-
Switch the Mobile Phase Mode: Selectivity is highly dependent on the separation mode. If you started in Normal Phase (NP), screen the same column in Reversed Phase (RP) and Polar Organic (PO) modes. The interaction mechanisms are fundamentally different, and separation is often achieved in one mode but not another.
-
Alter the Organic Modifier: In NP, switching the alcohol modifier (e.g., from isopropanol to ethanol) can sometimes induce selectivity. In RP, changing between acetonitrile and methanol can have a similar effect.
Q: My peaks are broad and tailing severely. How can I improve the peak shape?
A: This is a classic problem for basic analytes and is almost certainly due to secondary ionic interactions with the stationary phase.
-
Add a Basic Modifier: For both NP and PO modes, add a small amount (typically 0.1% v/v) of a basic additive like diethylamine (DEA) or isopropylamine to the mobile phase. This additive competes with your basic analyte for active, acidic silanol sites on the silica support, effectively masking them and preventing strong ionic interactions that cause tailing.
-
Optimize Sample Solvent: Ensure your sample is fully dissolved and that the injection solvent is not causing on-column precipitation.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to fronting or tailing. Try reducing the injection volume or sample concentration.
Q: I have partial resolution (Resolution, Rs < 1.5), but it's not baseline. How can I optimize it?
A: Partial resolution is a great starting point. Fine-tuning chromatographic parameters can often achieve baseline separation (Rs ≥ 1.5).
-
Adjust Modifier Concentration: Systematically vary the percentage of the alcohol modifier (in NP) or the organic solvent (in RP). A lower percentage of the stronger solvent generally increases retention and can improve resolution, but this is not always the case.
-
Change Temperature: Temperature can have a significant and unpredictable effect on chiral separations. Screen temperatures from 10°C to 40°C. Lower temperatures often increase resolution by enhancing the stability of the transient diastereomeric complexes, but can also increase analysis time and backpressure.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution, at the cost of a longer run time.
SFC Troubleshooting
Q: My peak shape is poor in SFC. What additives should I use?
A: Similar to HPLC, peak shape issues for basic compounds in SFC are common and are solved with additives in the co-solvent (modifier).
-
Use a Basic Additive: The most common and effective additives for basic compounds are isopropylamine or diethylamine , typically at a concentration of 0.1-0.5% in the alcohol modifier.
-
Consider an Acidic Additive: Counterintuitively, a strong acid like methanesulfonic acid (MSA) can sometimes produce excellent peak shapes for polar basic compounds where basic additives fail. It works by forming a consistent ion pair with the analyte. This should be explored if basic additives are not effective.
Q: I'm struggling with analyte solubility for SFC analysis.
A: SFC mobile phases (CO₂ + alcohol) are less polar than typical RP solvents.
-
Choose an Appropriate Co-Solvent: Methanol is a more polar and often better co-solvent than ethanol or isopropanol for highly polar compounds.
-
Optimize Sample Diluent: Dissolve the sample in the alcohol modifier you are using for the analysis. If solubility is still an issue, small amounts of more polar, miscible solvents like DMSO can be used, but inject the smallest volume possible to avoid peak distortion.
Capillary Electrophoresis Troubleshooting
Q: How do I select the right chiral selector for CE?
A: Cyclodextrins (CDs) are the most common chiral selectors used in CE.
-
Screen Neutral CDs: Start with neutral CDs like β-cyclodextrin or γ-cyclodextrin , or their derivatized forms (e.g., hydroxypropyl-β-cyclodextrin). These are versatile and separate analytes based on differences in how the enantiomers fit into the chiral cavity.
-
Screen Charged CDs: If neutral CDs fail, try charged derivatives like sulfated-β-cyclodextrin . These add an electrophoretic mobility component to the complex, which can dramatically enhance separation for charged analytes like protonated amines.
Q: My migration times and peak areas are not reproducible.
A: Reproducibility issues in CE often relate to the capillary wall or buffer depletion.
-
Implement a Rigorous Capillary Conditioning Protocol: Before the first injection and between runs, flush the capillary with a sequence like 0.1 M NaOH, water, and then the background electrolyte (BGE). This ensures the capillary surface charge is consistent.
-
Use Fresh Buffer Vials: The composition of the buffer in the inlet and outlet vials can change over a sequence of runs due to electrolysis. Replace the buffer in the vials regularly (e.g., every 5-10 injections) to ensure consistent electroosmotic flow (EOF) and migration.
Section 3: Experimental Protocols & Workflows
Protocol 1: Universal HPLC/SFC Chiral Screening
This protocol outlines a systematic approach to screen for the chiral separation of N-(Azetidin-3-YL)methanesulfonamide derivatives.
1. System Preparation:
- Ensure the system is clean and flushed with the initial mobile phase. If switching between NP and RP, a thorough flush with isopropanol is required.
- Equilibrate the column with the starting mobile phase for at least 20 column volumes.
2. Sample Preparation:
- Prepare a stock solution of the analyte at ~1 mg/mL in methanol.
- Dilute to a working concentration of ~0.2-0.5 mg/mL using the mobile phase if possible, or methanol if necessary.
3. Screening Conditions:
- Run a systematic screen using the conditions outlined in the table below. The goal is to test diverse selectivities quickly.
| Parameter | Normal Phase (NP) HPLC | Polar Organic (PO) HPLC | Reversed Phase (RP) HPLC | Supercritical Fluid (SFC) |
| Columns | Amylose & Cellulose-based CSPs | Amylose & Cellulose-based CSPs | Amylose & Cellulose-based CSPs | Amylose & Cellulose-based CSPs |
| Mobile Phase A | n-Hexane or Heptane | Acetonitrile (ACN) | Water | Supercritical CO₂ |
| Mobile Phase B | Isopropanol (IPA) or Ethanol | Methanol (MeOH) or IPA | ACN or MeOH | MeOH or Ethanol |
| Typical Gradient | 10-50% B in 10 min | 10-50% B in 10 min | 10-90% B in 10 min | 5-40% B in 5-10 min |
| Additive | 0.1% Diethylamine (DEA) | 0.1% DEA | 0.1% Formic Acid or DEA | 0.2% Isopropylamine in B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C | 40 °C |
| Detection | UV (e.g., 210-220 nm) | UV (e.g., 210-220 nm) | UV (e.g., 210-220 nm) | UV (e.g., 210-220 nm) |
4. Data Evaluation:
- Assess each chromatogram for any sign of peak splitting or shoulder formation, even if not baseline resolved.
- Select the condition(s) showing the best "hit" (highest selectivity) for optimization.
- If a good hit is found, optimize by running isocratically and adjusting the modifier percentage, temperature, and additives as described in the troubleshooting section.
Visualization of Workflows
A logical workflow is crucial for efficient method development. The following diagrams illustrate decision-making processes for troubleshooting and technique selection.
Caption: Troubleshooting workflow for chiral method development.
Caption: Decision tree for selecting a primary chiral separation technique.
References
- Vertex AI Search. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Sänger – van de Griend, C. E., Hedeland, Y., & Pettersson, C. (2013, June 6). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Uppsala University.
- Springer Nature Experiments. (n.d.). Chiral Separations by Capillary Electrophoresis.
- Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
- Vertex AI Search. (n.d.). Chiral Drug Separation.
- PMC. (2021, May 11). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. PubMed Central.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.
- Vertex AI Search. (n.d.).
Technical Support Center: N-Alkylation of N-(Azetidin-3-YL)methanesulfonamide Hydrochloride
Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that even routine transformations can present unique challenges. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the N-alkylation of the versatile building block, N-(azetidin-3-yl)methanesulfonamide hydrochloride[1][2][3].
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction shows no conversion of the starting material. What is the most common oversight?
A: The most frequent issue stems from the nature of the starting material itself: it is a hydrochloride salt. The azetidine nitrogen, the intended nucleophile, is protonated to form an ammonium salt. In this state, it is non-nucleophilic and cannot participate in the alkylation reaction.
To initiate the reaction, you must add a base to neutralize the hydrochloride and generate the free secondary amine. A minimum of one full equivalent of base is required for this neutralization. Additional base is often necessary to facilitate the specific alkylation pathway (e.g., to scavenge the acid byproduct in a direct alkylation with an alkyl halide).
Caption: Troubleshooting workflow for N-alkylation.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol provides a general method for the N-alkylation using benzyl bromide as a representative alkyl halide.
-
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound and potassium carbonate.
-
Add anhydrous acetonitrile to form a suspension (concentration ~0.1-0.2 M).
-
Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Add the benzyl bromide dropwise to the suspension.
-
Heat the reaction mixture to 50 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired N-benzyl product.
-
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation using benzaldehyde as a representative carbonyl compound. This procedure is adapted from established methods for reductive amination of azetidines.
- This compound (1.0 eq)
- Triethylamine (Et₃N) (1.1 eq)
- Benzaldehyde (1.1 eq)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
- 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
- Acetic Acid (optional, 0.1 eq)
-
Procedure:
-
Suspend this compound in anhydrous DCE (0.1-0.2 M) in a flask under a nitrogen atmosphere.
-
Add triethylamine (1.1 eq) to neutralize the salt and stir for 15 minutes at room temperature.
-
Add benzaldehyde (1.1 eq) and (optionally) a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at room temperature for 3-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Summary of Reaction Conditions
| Method | Electrophile | Base / Reagent | Solvent | Temp (°C) | Key Considerations |
| Direct Alkylation | Primary Alkyl Halide | K₂CO₃ or Cs₂CO₃ (2.5 eq) | CH₃CN, DMF | 25 - 60 | Risk of over-alkylation; control stoichiometry. |
| Direct Alkylation | Primary Alkyl Halide | DIPEA or Et₃N (3.0 eq) | DCM, CH₃CN | 25 - 50 | Non-nucleophilic base avoids competition. |
| Reductive Amination | Aldehyde / Ketone | NaBH(OAc)₃ (1.5 eq) | DCE, DCM, THF | 25 | Mild and high-yielding; avoids over-alkylation. |
| "Borrowing Hydrogen" | Primary Alcohol | Mn or Ru Catalyst, K₂CO₃ | Toluene, Xylenes | 110 - 150 | Green method, but requires high temps and specific catalysts. |
References
-
BenchChem. (2025). Troubleshooting Side Reactions in Sulfonamide Alkylation. BenchChem Technical Support. Link
-
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. Link
-
Fawcett, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Link
-
Hughes, D. L. (2014). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH. Link
-
DiRocco, D. A., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC - NIH. Link
-
Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Link
-
Le, C., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Link
-
BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. BenchChem Technical Support. Link
-
Smith, A. B., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH. Link
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. Link
-
Reddit r/Chempros. (2025). What's wrong with my reductive amination? I barely got any product. Link
-
BenchChem. (2025). Technical Support Center: N-Alkylation of Methanesulfonamide. BenchChem Technical Support. Link
-
Al-Hadedi, A. A. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Link
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. Link
-
Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Link
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Link
-
Kasyan, A. O., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. Link
-
Organic Chemistry Explained. (2021). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions). YouTube. Link
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Link
-
BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Azetidine Derivatives. BenchChem Technical Support. Link
-
BLD Pharm. (n.d.). 1239205-33-4|this compound. Link
-
Google Patents. (2008). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl). Link
-
Wit Pharma. (n.d.). N-(azetidin-3-yl)methanesulfonamide CAS NO.1056056-12-2. Link
-
ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. Link
-
Sigma-Aldrich. (n.d.). N-(3-(Azetidin-3-yl)phenyl)methanesulfonamide hydrochloride AldrichCPR. Link
-
Reddit r/Chempros. (2024). Reductive amination difficulties - poor conversion. Link
-
The Synthetic Med Chem Network. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Wordpress. Link
-
ChemUniverse. (n.d.). This compound [P43465]. Link
-
BenchChem. (2025). Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)acetate. BenchChem Technical Support. Link
-
BenchChem. (2025). Troubleshooting low yields in azetidine synthesis. BenchChem Technical Support. Link
-
Taneja, N., & Sharma, M. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Link
-
Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. Link
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Link
-
ResearchGate. (2015). Which, of two amino group in sulfanilamide, will be most reactive for alkylation?. Link
-
Zajdel, P., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. PubMed. Link
Sources
Technical Support Center: Monitoring N-(Azetidin-3-YL)methanesulfonamide hydrochloride Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of N-(Azetidin-3-YL)methanesulfonamide hydrochloride. It offers detailed troubleshooting for Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, grounded in established scientific principles to ensure data integrity and experimental success.
This compound is a polar molecule containing both a secondary amine within the azetidine ring and a sulfonamide group.[1][2][3] These structural features dictate its chromatographic behavior and require specific considerations during analysis.
Core Experimental Workflow
Monitoring the conversion of starting materials to this compound is crucial for reaction optimization and endpoint determination. A typical workflow involves periodic sampling of the reaction mixture, followed by rapid analysis using TLC for qualitative assessment and LC-MS for quantitative confirmation.
Sources
Preventing ring-opening of the azetidine in N-(Azetidin-3-YL)methanesulfonamide hydrochloride reactions.
Navigating the Reactivity of a Strained Ring: A Guide to Preventing Azetidine Ring-Opening
Introduction: Welcome to the technical support guide for N-(Azetidin-3-YL)methanesulfonamide hydrochloride. This valuable building block is frequently used by researchers in drug discovery and development due to the unique conformational constraints and physicochemical properties imparted by the azetidine ring.[1][2] However, the inherent ring strain of this four-membered heterocycle (approx. 25.4 kcal/mol) makes it susceptible to undesired ring-opening reactions under various conditions.[3][4] This guide, designed for chemists and drug development professionals, provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you preserve the integrity of the azetidine core during your synthetic transformations.
Section 1: Understanding Azetidine Ring Stability
This section addresses the fundamental principles governing the stability of the azetidine ring in your starting material.
FAQ: Why is the azetidine ring prone to opening?
The reactivity of azetidines is driven by significant ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines.[3][4] This strain energy can be released through reactions that cleave the C-N or C-C bonds of the ring. The process can be initiated by strong acids, strong bases, certain nucleophiles, or high temperatures. It is a classic case of a kinetically stable but thermodynamically unstable system, where an activation barrier must be overcome to release the inherent strain.
FAQ: What are the common mechanisms for ring-opening in this compound?
Ring-opening can occur via several pathways, primarily dictated by the reaction conditions.
-
Acid-Mediated Ring-Opening: In the presence of strong acid, the azetidine nitrogen is protonated, turning it into a good leaving group. A nucleophile (which could be the solvent or another species) can then attack one of the ring carbons (C2 or C4), leading to cleavage of a C-N bond. Some studies have shown that intramolecular ring-opening can also occur, for instance, by a pendant amide group attacking the protonated azetidine.[1][2] The rate of this decomposition is highly pH-dependent, with faster degradation occurring at lower pH.[1]
-
Base-Mediated/Nucleophilic Attack: While the azetidine nitrogen itself is a weak base, strong, non-hindered bases or nucleophiles can directly attack the electrophilic ring carbons. This is particularly a risk at elevated temperatures. The presence of the electron-withdrawing methanesulfonamide group on the exocyclic nitrogen can influence the ring's electronic properties, but direct attack on the ring remains a potential side reaction.
Section 2: Troubleshooting Guide
This section provides direct answers to common problems encountered during reactions.
Problem: My N-acylation or N-sulfonylation reaction is showing a significant amount of ring-opened byproduct. How can I minimize this?
Root Cause Analysis: This issue commonly arises from two main sources: (1) improper neutralization of the hydrochloride salt, leaving residual acid to catalyze ring-opening, or (2) the use of a base that is too strong or nucleophilic, which attacks the azetidine ring directly.
Solution Strategy: The key is to carefully generate the free-base form of the azetidine in situ under mild conditions before introducing the electrophile.
Recommended Protocol:
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Solvent Selection: Choose an aprotic solvent such as Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM).
-
Base Selection & Stoichiometry: Suspend the this compound in your chosen solvent. Add a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base such as Diisopropylethylamine (DIPEA). Use 2.0-2.5 equivalents of the base to ensure complete neutralization of the HCl salt and to scavenge the acid generated during the acylation.
-
Free-Basing Procedure: A proven industrial method involves the slow, portion-wise addition of powdered K₂CO₃ to a toluene slurry of the azetidine hydrochloride.[3] Stir this mixture at room temperature for 30-60 minutes to ensure complete formation of the free amine.
-
Temperature Control: Cool the reaction mixture to 0 °C before adding the electrophile. This minimizes the rate of potential ring-opening side reactions.
-
Slow Reagent Addition: Add the acyl chloride or sulfonyl chloride (1.0-1.1 equivalents) dropwise as a solution in the reaction solvent. A slow addition rate maintains a low concentration of the reactive electrophile, preventing temperature spikes and side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours at 0 °C to room temperature.
-
Workup: Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.
Problem: My N-alkylation reaction is yielding a complex mixture, and I suspect ring-opening. What should I do?
Root Cause Analysis: N-alkylation with alkyl halides can be problematic. The hydrogen halide (e.g., HBr, HI) generated as a byproduct creates an acidic environment that can trigger ring cleavage.[1][2] Furthermore, if the reaction is forced with high heat, the halide anion itself can act as a nucleophile and attack the ring.
Solution Strategy: Employ reductive amination, which is a much milder and more controlled method for N-alkylation. This avoids the generation of strong acids.
Recommended Protocol (Reductive Amination):
-
Free-Base Generation: As with acylation, start by neutralizing the hydrochloride salt. Dissolve the this compound in a solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) and add 1.1 equivalents of a non-nucleophilic base like DIPEA.
-
Imine Formation: Add the desired aldehyde or ketone (1.0-1.2 equivalents) to the solution. Stir at room temperature for 1-2 hours to form the intermediate iminium ion.
-
Reduction Step: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents). This reagent is particularly effective for reductive aminations as it is less basic and more selective than other hydrides, reducing the risk of side reactions.
-
Monitoring and Workup: Let the reaction stir at room temperature overnight or until LC-MS analysis shows completion. Perform an aqueous workup, typically with saturated sodium bicarbonate solution, to neutralize any remaining acid and remove boron byproducts.
Problem: How do I confirm if ring-opening has occurred and identify the byproducts?
Analytical Approach:
-
LC-MS: This is the fastest way to assess the reaction. The ring-opened product will have the same mass as the desired product (as it's an isomer), but it will likely have a different retention time. More importantly, look for masses corresponding to the addition of the nucleophile/solvent to the starting material (e.g., M + H₂O, M + Base).
-
¹H NMR Spectroscopy: This is the definitive method.
-
Intact Azetidine Ring: Look for the characteristic signals of the four-membered ring. You should see complex multiplets for the CH₂ groups and the CH group, typically in the 3.5-4.5 ppm range.
-
Ring-Opened Product: The spectrum will be significantly different. For example, if ring-opening occurred via nucleophilic attack of a hydroxide ion, you would expect to see a new broad singlet for an alcohol (-OH) and the appearance of signals corresponding to a linear 1,3-propylamine backbone, which will have a more simplified splitting pattern than the constrained ring.
-
Section 3: General Best Practices & FAQs
FAQ: What are the ideal general conditions for reactions involving this compound?
The optimal conditions depend on the specific reaction, but the general principles of using mild reagents and low temperatures always apply.
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, NaHCO₃, DIPEA, Proton Sponge | Weakly basic and non-nucleophilic; prevents direct attack on the azetidine ring. |
| Avoid | NaOH, KOH, n-BuLi, NaH, LDA | Strong bases can deprotonate less acidic protons or act as nucleophiles, leading to ring-opening.[5] |
| Solvent | Toluene, THF, DCM, Acetonitrile | Aprotic solvents that do not participate in the reaction. |
| Avoid | Protic solvents like Methanol (unless used in specific reactions like reductive amination with care). | Can act as nucleophiles, especially under acidic or basic conditions. |
| Temperature | 0 °C to Room Temperature | Minimizes the energy available to overcome the activation barrier for ring-opening. |
| Avoid | High temperatures (>60 °C) | Significantly increases the rate of decomposition and side reactions.[3] |
FAQ: Can I use a protecting group for the azetidine nitrogen?
Yes. If you need to perform chemistry on another part of a larger molecule while keeping the azetidine nitrogen unreactive, using a protecting group is a standard strategy.
-
Boc (tert-butoxycarbonyl): Introduced using Boc₂O with a mild base (like DIPEA). It is stable to many reaction conditions but can be removed with a strong acid like Trifluoroacetic Acid (TFA).[6][7] Note that the acidic deprotection must be carefully controlled to prevent ring degradation.[1][8]
-
Cbz (carboxybenzyl): Introduced using Cbz-Cl. It is stable to acidic conditions and can be removed orthogonally via hydrogenation (e.g., H₂, Pd/C), which is a very mild method that will not harm the azetidine ring.[6][9]
Section 4: Visualizations & Workflows
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving common issues.
Caption: Troubleshooting workflow for azetidine reactions.
Mechanistic Pathways: Desired vs. Undesired Reactions
This diagram illustrates the desired reaction at the nitrogen versus the undesired ring-opening pathway.
Caption: Desired N-functionalization vs. undesired ring-opening.
References
-
Alcaraz, L., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Ismail, M. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Urban, M., & Alcaraz, L. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]
-
Ashraf, M. Z. (2020). Azetidine: Basicity and Preparation. YouTube. [Link]
-
Ismail, M. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]
-
Ismail, M. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Europe PMC. [Link]
-
Wadsworth, P. A., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]
- Patent US20080312205A1. Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).
-
Various Authors. (2019). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]
-
Waske, P. A. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. ResearchGate. [Link]
-
Neale, C. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
-
Bull, J. A. (2016). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. [Link]
-
Various Authors. Azetidine synthesis. Organic Chemistry Portal. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Rupar, P. A. (2015). The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. RSC Publishing. [Link]
-
African Rock Art. This compound. African Rock Art. [Link]
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Poska, V. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
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Various Authors. (2020). Example for azetidine synthesis by nucleophilic substitution. ResearchGate. [Link]
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Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
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ChemUniverse. This compound. ChemUniverse. [Link]
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CP Lab Safety. This compound, min 97%, 1 gram. CP Lab Safety. [Link]
- Patent US4966979A. Process for synthesis of azetidine and novel intermediates therefor.
-
Various Authors. (2018). Ring-opening of azetidines. ResearchGate. [Link]
-
Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate. [Link]
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Technical Support Center: Optimizing Base Selection for N-(Azetidin-3-YL)methanesulfonamide Hydrochloride Coupling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical step of base selection in amide coupling reactions involving N-(Azetidin-3-YL)methanesulfonamide hydrochloride. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges and achieve optimal reaction outcomes.
Introduction: The Critical Role of the Base
N-(Azetidin-3-YL)methanesulfonamide is a valuable building block in medicinal chemistry, featuring a strained four-membered azetidine ring. When supplied as a hydrochloride salt, the azetidine nitrogen is protonated, rendering it non-nucleophilic and incapable of participating in amide bond formation. The primary role of the base in this coupling reaction is twofold:
-
Neutralization: To deprotonate the azetidinium hydrochloride, liberating the free, nucleophilic secondary amine.
-
Acid Scavenging: To neutralize the acidic byproduct generated during the activation of the carboxylic acid by the coupling reagent.
The choice of base is not trivial; an inappropriate base can lead to low yields, side product formation, or even decomposition of the starting material. This guide will walk you through a logical approach to selecting and optimizing the base for your specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why can't I simply use two equivalents of the azetidine starting material as the base?
While it's common in some amide couplings to use an excess of the amine nucleophile to also act as the base, this is not recommended for this compound for two main reasons. Firstly, the starting material is a salt, so it is not basic. Secondly, even if you were to first freebase the entire batch, using it as a base in the coupling reaction would be economically inefficient, especially if it is a valuable intermediate. Moreover, the resulting ammonium salt of your starting material can complicate purification.
Q2: What is the most critical property to consider when selecting a base for this coupling?
The most critical property is the base's pKa (relative to the pKa of the azetidinium ion) and its nucleophilicity. The base must be strong enough to deprotonate the azetidinium ion but should ideally be non-nucleophilic to avoid competing with the azetidine in reacting with the activated carboxylic acid.
Q3: Can I use inorganic bases like potassium carbonate or sodium bicarbonate?
Yes, inorganic bases can be used and are often advantageous due to their low cost and the ease of removal of their byproducts during workup.[1] Potassium carbonate (K₂CO₃) is generally a good choice as its pKa is sufficient to deprotonate the azetidinium ion.[2][3] Sodium bicarbonate (NaHCO₃), however, is typically not basic enough to effectively deprotonate the amine hydrochloride.[4][5][6][7]
Q4: What are the advantages of using a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA or Hünig's Base)?
Sterically hindered bases like DIPEA are highly recommended for this type of coupling.[8][9][10] Their bulky isopropyl groups prevent the nitrogen atom from acting as a nucleophile, thus minimizing side reactions where the base itself is acylated.[3][11] DIPEA is a strong enough base to effectively deprotonate the azetidinium salt.[8][12][13]
Q5: How many equivalents of base should I use?
When starting with the hydrochloride salt, a minimum of two equivalents of a tertiary amine base are required: one to neutralize the HCl salt and one to neutralize the acid released during the coupling reaction. Often, using a slight excess (2.1-2.5 equivalents) can be beneficial to ensure the reaction goes to completion. If using an inorganic base like K₂CO₃, which can act as a proton acceptor for two protons, at least 1.5-2.0 equivalents are recommended to account for potential heterogeneity and to drive the reaction.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of this compound and provides a logical troubleshooting workflow.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Rationale |
| Incomplete Deprotonation of the Azetidinium Salt | The chosen base may be too weak. The pKa of the base's conjugate acid should be higher than that of the azetidinium ion (pKa of azetidinium is ~11.29). Consult the pKa table below to select a stronger base. |
| Insufficient Base | If using the hydrochloride salt, ensure at least two equivalents of a tertiary amine base are used. One equivalent is consumed to neutralize the HCl, leaving only one to facilitate the coupling. |
| Catalyst Inactivity or Incompatibility | If using a coupling reagent that requires basic conditions for activation (e.g., HATU, HBTU), ensure the base is compatible. Some bases can interfere with certain coupling reagents. |
| Steric Hindrance | The azetidine ring and potentially bulky substituents on the carboxylic acid can sterically hinder the reaction. Consider switching to a more potent coupling reagent like HATU or COMU, which are known to be effective for hindered couplings.[14][15] Pre-activation of the carboxylic acid with the coupling reagent for 15-30 minutes before adding the azetidine can also improve yields.[16] |
| Low Nucleophilicity of the Azetidine | The sulfonamide group is electron-withdrawing, which can reduce the nucleophilicity of the azetidine nitrogen. This makes effective deprotonation and the use of a powerful coupling reagent even more critical. For electron-deficient amines, specialized protocols may be necessary.[17][18] |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause & Mitigation Strategy |
| Guanidinium Adduct of the Azetidine | This is a common byproduct when using uronium-based coupling reagents like HATU or HBTU.[19][20] It arises from the reaction of the free amine with the coupling reagent. Solution: Pre-activate the carboxylic acid with HATU/HBTU and the base for 15-30 minutes before adding the N-(Azetidin-3-YL)methanesulfonamide. This consumes the coupling reagent before the primary nucleophile is introduced.[16] |
| Acylated Base | If a non-hindered base like triethylamine (TEA) is used, it can compete with the azetidine as a nucleophile, leading to the formation of an N-acyl-triethylammonium species which is then hydrolyzed. Solution: Switch to a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[3][11] |
| Ring-Opened Products | The strained azetidine ring can be susceptible to nucleophilic ring-opening under certain conditions, though this is more commonly observed under acidic conditions or with strong, non-hindered nucleophiles.[8] Solution: Use a non-nucleophilic base and avoid harsh reaction conditions (e.g., high temperatures for prolonged periods). The use of mild inorganic bases like K₂CO₃ can also mitigate this. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in the coupling reaction.
Data-Driven Base Selection
The selection of an appropriate base should be guided by its pKa value. The goal is to choose a base that is sufficiently strong to deprotonate the azetidinium hydrochloride (pKa ~11.29) but not so strong as to cause unwanted side reactions.
Table 1: pKa Values of Common Bases and Reference Compounds
| Compound | Structure | pKa of Conjugate Acid (in H₂O unless noted) | Class | Key Characteristics |
| Azetidinium Ion (Reference) | C₃H₈N⁺ | ~11.29 | Secondary Amine | The species that needs to be deprotonated. |
| N,N-Diisopropylethylamine (DIPEA) | ((CH₃)₂CH)₂N(C₂H₅) | ~11[8][13] | Tertiary Amine | Highly Recommended. Strong, sterically hindered, non-nucleophilic.[9] |
| Triethylamine (TEA) | (C₂H₅)₃N | 10.75[21][22] | Tertiary Amine | Sufficiently basic, but can be nucleophilic, potentially leading to side products.[11] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | ~13.5 (in MeCN)[23] | Amidine | Very strong, non-nucleophilic. Can be useful for very hindered couplings, but may be too strong for sensitive substrates. |
| Proton Sponge | C₁₄H₁₈N₂ | 12.1[24][25][26] | Diamine | Very strong, non-nucleophilic, but can be expensive. |
| 2,6-Lutidine | C₇H₉N | 6.60 - 6.72[1][27][28][29][30] | Pyridine Derivative | Not Recommended. Too weak to effectively deprotonate the azetidinium salt. |
| Potassium Carbonate | K₂CO₃ | 10.33[3][19][31] | Inorganic Base | Good, cost-effective option. Can be slow due to heterogeneity. Less basic than tertiary amines. |
| Sodium Bicarbonate | NaHCO₃ | 10.3[4][5][6][7][32] | Inorganic Base | Not Recommended. Too weak for efficient deprotonation of the azetidinium salt. |
Note: pKa values can vary slightly depending on the solvent and measurement conditions.
Base Selection Logic Diagram
Caption: Decision tree for selecting the optimal base based on substrate properties.
Experimental Protocol: General Procedure for Amide Coupling
This protocol provides a robust starting point for the coupling of a generic carboxylic acid with this compound using HATU as the coupling reagent and DIPEA as the base.
Materials:
-
Carboxylic acid (1.0 eq.)
-
This compound (1.05 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq.) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes. This is the pre-activation step.
-
In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine hydrochloride to the pre-activated carboxylic acid mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
-
PubChem. (n.d.). Triethylamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Lutidine. National Center for Biotechnology Information. Retrieved from [Link]
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MP Biomedicals. (n.d.). Sodium Bicarbonate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Bicarbonate. Retrieved from [Link]
-
Carl ROTH. (n.d.). N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5. Retrieved from [Link]
-
Reddit. (2023, April 28). Does using DIPEA in a peptide coupling reaction that different from TEA? r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Potassium Carbonate. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). 1,8-DiazaBicyclo[5.4.0]Undec-7-ene (DBU): unexpected side reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,8-Diazabicyclo[5.4.0]undec-7-ene. Retrieved from [Link]
-
Scent.vn. (n.d.). Triethylamine (CAS 121-44-8): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, May 30). Sodium bicarbonate. Retrieved from [Link]
-
vCalc. (2021, August 10). pKa of Triethylamine. Retrieved from [Link]
-
Proprep. (n.d.). What is the pKa of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and why is it considered a strong base? Retrieved from [Link]
-
Wikipedia. (n.d.). Bicarbonate. Retrieved from [Link]
-
ACS Publications. (2000, January 1). Ab Initio Quantum Mechanical Study on the Origin of the pKa Differences of the Proton Sponges 1,8-Bis(dimethylamino)naphthalene, 1,8-Bis(dimethylamino)-2,7-dimethoxynaphthalene, 1,6-Dimethyl-1,6-diazacyclodecane, and 1,6-Diazabicyclo[4.4.4]. The Journal of Organic Chemistry. Retrieved from [Link]
-
Grokipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 8.3: pKa Values. Retrieved from [Link]
-
PubChem. (n.d.). Potassium Bicarbonate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2015, August 21). The first proton sponge-based amino acids: synthesis, acid-base properties and some reactivity. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Potassium carbonate. Retrieved from [Link]
-
ACS Publications. (2015, October 6). Synthesis, Theoretical Analysis, and Experimental pKa Determination of a Fluorescent, Nonsymmetric, In–Out Proton Sponge. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,8-Diazabicyclo[5.4.0]undéc-7-ène. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. Retrieved from [Link]
-
ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]
-
Reddit. (2023, June 22). Hydrochloride salt of amine. r/Chempros. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
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- 6. Sodium bicarbonate | 144-55-8 [chemicalbook.com]
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- 8. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
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- 10. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
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Technical Support Center: N-(Azetidin-3-YL)methanesulfonamide Hydrochloride
Welcome to the technical support guide for N-(Azetidin-3-YL)methanesulfonamide hydrochloride (CAS: 1239205-33-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper handling, storage, and use of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to anticipate challenges and troubleshoot effectively.
I. Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the physical and chemical properties of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified under GHS as follows:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Therefore, standard laboratory precautions are essential. Always handle this compound in a well-ventilated area or a chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
Q2: The documentation repeatedly states to "protect from moisture." Is this compound hygroscopic?
A2: Yes, this is a critical handling consideration. While a specific hygroscopicity classification may not always be provided, the hydrochloride salt form of many small molecules, combined with supplier recommendations to store in a dry environment, strongly indicates that this compound is hygroscopic.[2][3] Moisture absorption can lead to several issues:
-
Inaccurate Weight: The measured weight will be artificially high, leading to the preparation of stock solutions with a lower-than-intended concentration.
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the compound over time.
-
Physical Changes: The powder may clump or turn into a sticky solid, making it difficult to handle.
Expert Insight: Always equilibrate the vial to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.
Q3: What is the recommended procedure for preparing a stock solution?
A3: Preparing a stable and accurate stock solution is paramount for reproducible experimental results. Given the lack of specific public solubility data, an empirical approach is recommended. DMSO is a common and effective solvent for a wide array of organic materials.[4]
Protocol: See Section III: Experimental Protocols for a detailed, step-by-step guide to preparing and validating a stock solution.
Q4: How should I store the solid compound and my stock solutions?
A4: Proper storage is crucial to maintain the integrity of the compound.
| Form | Recommended Storage Conditions | Rationale & Causality |
| Solid Powder | Store at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and within a desiccator. | Protects from atmospheric moisture (hygroscopicity) and oxygen to prevent degradation.[2] |
| Stock Solution (in DMSO) | Aliquot into single-use vials and store at -20°C or -80°C. | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound.[5] Low temperatures slow down potential solvent-mediated degradation. |
II. Troubleshooting Guide: From Inactivity to Inconsistent Results
This section is structured to help you diagnose and resolve common issues encountered during experimentation.
Q5: I am not observing any effect of the compound in my cell-based assay. What is the likely cause?
A5: This is a common issue that can be systematically troubleshooted. The underlying cause often falls into one of three categories: the compound itself, the experimental setup, or the biological context.
Below is a workflow to diagnose the issue:
Caption: Troubleshooting workflow for compound inactivity.
Q6: You mentioned stability in acidic pH. Why is this a specific concern for this molecule?
A6: The core structure of this compound is an azetidine ring, a four-membered nitrogen-containing heterocycle.[6] While more stable than the highly strained three-membered aziridine ring, azetidines still possess significant ring strain (approx. 25.4 kcal/mol).[7] This strain makes the ring susceptible to opening, particularly under acidic conditions.[8]
The Mechanism of Degradation:
-
Protonation: In an acidic environment (e.g., some cell culture media or buffer systems), the nitrogen atom in the azetidine ring can become protonated.
-
Ring Opening: This protonation activates the ring, making it a better leaving group and susceptible to nucleophilic attack, which leads to the irreversible opening of the four-membered ring. This process renders the molecule inactive.
Caption: Potential degradation pathway in acidic conditions.
Preventative Measures:
-
Ensure the final pH of your experimental buffer or medium is in the neutral range (pH 7.0-7.4).
-
If working with acidic buffers is unavoidable, prepare the final dilution of the compound immediately before use to minimize its exposure time.
-
When troubleshooting, consider analyzing your stock solution by HPLC to check for degradation products.[9][10]
Q7: My results are inconsistent between experiments. How can I improve reproducibility?
A7: Inconsistency is often a result of minor, un-tracked variations in protocol. Here are key areas to standardize:
-
Compound Handling: As discussed, ensure consistent preparation of stock solutions. Always use freshly prepared working dilutions. Avoid repeated freeze-thaw cycles of your main stock.[5]
-
Cell Culture: Use cells within a consistent and narrow passage number range. Document the seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.[11][12]
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is identical across all wells and experiments and is below the toxicity threshold for your cell line (typically <0.5%).[11]
III. Experimental Protocols
Protocol 1: Preparation and Validation of a 10 mM Stock Solution
This protocol describes how to prepare a stock solution and perform a simple solubility check.
Materials:
-
This compound (MW: 186.66 g/mol )[1]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Pre-Weighing: Place the sealed vial of the compound in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. This is a critical step to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh out a precise amount of the compound. For a 10 mM stock, a common target is 1-2 mg. Let's assume you weigh exactly 1.87 mg.
-
Calculation of Solvent Volume:
-
Moles = Weight (g) / Molecular Weight ( g/mol )
-
Moles = 0.00187 g / 186.66 g/mol = 1.00 x 10⁻⁵ mol
-
Volume (L) = Moles / Concentration (mol/L)
-
Volume (L) = 1.00 x 10⁻⁵ mol / 0.010 mol/L = 0.001 L = 1.0 mL
-
-
Dissolution: Add the calculated volume (1.0 mL) of anhydrous DMSO to the vial containing the 1.87 mg of compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Solubility Validation (Visual): Visually inspect the solution against a dark background. A clear, precipitate-free solution indicates complete dissolution at that concentration. If you observe any precipitate, the compound is not soluble at 10 mM under these conditions, and you will need to prepare a new, more dilute stock solution.
-
Storage: Aliquot the clear stock solution into single-use, tightly sealed vials. Store immediately at -20°C or -80°C, protected from light.
IV. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. Retrieved from BenchChem Technical Support.
-
McCann, J. M., & Singleton, D. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1593–1598.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Retrieved from BenchChem Technical Support.
-
Wang, Y., et al. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances, 10(34), 20204-20210.
-
Wikipedia. (2023). Azetidine. Retrieved from [Link].
-
Gunanathan, C., & Gandelman, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4976-4993.
-
Pokhrel, N., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27365–27374.
-
Li, M., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2482.
-
Pokhrel, N., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27365–27374.
-
Hill, M. R., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(21), 2639-2655.
-
Zografi, G. (2019). Hygroscropicity and Its' Effect on Tablet Production. ResearchGate.
-
BenchChem. (2025). Technical Support Center: Optimizing Azetidine Ring Formation. Retrieved from BenchChem Technical Support.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link].
-
Sigma-Aldrich. (n.d.). N-(3-(Azetidin-3-yl)phenyl)methanesulfonamide hydrochloride. Retrieved January 10, 2026, from a relevant Sigma-Aldrich product page.
-
Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from a relevant Promega webinar or resource page.
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ChemUniverse. (n.d.). This compound. Retrieved January 10, 2026, from a relevant ChemUniverse product page.
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Zhang, L., et al. (2021). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences, 22(16), 8888.
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Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
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Wallace, M. B., et al. (2011). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters, 2(4), 324-329.
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Kumar, P., et al. (2014). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Journal of Pharmacy Research, 8(8), 1105-1110.
-
Reddy, B. C., & Reddy, B. S. (2015). A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF AZELNIDIPINE AND ITS IMPURITIES IN PHARMACEUTICAL FORMULATION. ResearchGate.
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Gharge, V., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen.
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Removing residual catalysts from N-(Azetidin-3-YL)methanesulfonamide hydrochloride reactions
Technical Support Center: Catalyst Removal
Product Focus: N-(Azetidin-3-YL)methanesulfonamide hydrochloride (CAS: 1239205-33-4)
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. A common challenge in the synthesis of this and similar active pharmaceutical ingredients (APIs) is the removal of residual metal catalysts, most frequently palladium, to levels that meet stringent regulatory standards. The unique structural features of this molecule—specifically the presence of a polar hydrochloride salt and multiple nitrogen atoms within the azetidine and sulfonamide moieties—can create strong coordination complexes with palladium. This chelation can lead to catalyst leaching and complicates its removal by conventional methods.
This document provides a structured approach to troubleshooting and optimizing palladium removal, ensuring the final compound's purity, safety, and compliance with regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to remove residual palladium from this compound?
A1: The difficulty arises from a combination of factors:
-
Chelation: The nitrogen atoms in the azetidine ring and the sulfonamide group act as ligands, forming stable, soluble complexes with palladium species (Pd(0) or Pd(II)). This prevents the metal from being easily removed by simple filtration.[1][2]
-
Polarity: As a hydrochloride salt, the compound is highly polar and often soluble in polar solvents like water or methanol. This can limit the effectiveness of certain purification techniques like extraction and may cause issues in chromatography.[3]
-
Catalyst Leaching: While heterogeneous catalysts like palladium on carbon (Pd/C) are designed to be filtered off, a small fraction can leach into the reaction mixture as soluble palladium, which requires a secondary removal method.[2][4]
Q2: What are the regulatory limits for palladium in a final API?
A2: Global regulatory bodies, through the International Council for Harmonisation (ICH) Q3D (R2) guidelines, classify palladium as a Class 2B element.[5] The permitted daily exposure (PDE) for oral administration is 100 µ g/day .[2] This typically translates to a concentration limit of 10 parts per million (ppm) in the final API, assuming a standard maximum daily dose of 10 grams.[2][5] However, this limit is adjusted based on the specific dosage of the final drug product.
Q3: What are the primary methods for removing residual palladium?
A3: The most common and effective methods include:
-
Filtration through Celite: Primarily used for removing heterogeneous catalysts like Pd/C. A thick pad of Celite helps trap fine metal particles that might otherwise pass through standard filter paper.[1][4]
-
Adsorption onto Activated Carbon: A cost-effective method for adsorbing dissolved palladium. However, its non-specific nature can sometimes lead to significant loss of the desired product through co-adsorption.[1][2]
-
Use of Metal Scavengers: These are solid-supported reagents, typically based on silica or polymer backbones, functionalized with groups that have a high affinity for palladium. Thiol, thiourea, and amine-based scavengers are particularly effective and widely used in the pharmaceutical industry.[6][7][8][9]
-
Crystallization: Can be an effective final purification step. The goal is to have the palladium impurities remain in the mother liquor while the pure product crystallizes.[2]
-
Chromatography: Techniques like column chromatography can remove bulk palladium but often struggle to reach the low ppm levels required by regulations on their own.[2][4]
Q4: How do I accurately measure the level of residual palladium in my sample?
A4: The industry-standard method for quantifying trace levels of elemental impurities like palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[1][6] This technique offers the high sensitivity and accuracy required to detect palladium concentrations down to the parts-per-billion (ppb) range, ensuring compliance with regulatory limits.
Troubleshooting Guide
This section addresses specific issues encountered during the removal of residual palladium catalysts.
| Problem | Potential Cause | Suggested Solutions & Explanations |
| High palladium levels (>50 ppm) after filtering a heterogeneous catalyst (e.g., Pd/C). | The palladium catalyst has leached into the reaction mixture, forming soluble palladium species chelated by the product.[2] Simple filtration only removes the solid support, not the dissolved metal. | Primary Solution: Implement a secondary purification step using a high-affinity metal scavenger. Silica-based thiol scavengers (e.g., SiliaMetS Thiol) are excellent for capturing various palladium species (Pd(0) and Pd(II)).[7][8] Alternative: Treatment with activated carbon can also be effective but requires optimization to minimize product loss.[1] |
| Significant loss of this compound during activated carbon treatment. | The product is non-specifically adsorbing to the surface of the activated carbon due to its polar nature.[1] This is a common trade-off with highly porous, non-selective adsorbents. | Optimization: 1. Reduce Adsorbent: Use the minimum amount of activated carbon required (start with 1-5 wt% relative to the product) and screen for the optimal loading.[1] 2. Screen Alternatives: Test synthetic carbon adsorbents (e.g., Carboxen®) which may offer higher selectivity and lower product binding.[5] 3. Switch to Scavengers: Employ a functionalized silica scavenger, which offers much higher selectivity for palladium over the polar product.[6][7] |
| A selected palladium scavenger shows poor efficiency. | 1. Incorrect Scavenger Type: The functional group on the scavenger may not be optimal for the specific palladium species (e.g., Pd(0) vs. Pd(II)) present in your reaction mixture.[2] 2. Competition: The amine groups of the product are competing with the scavenger for binding to the palladium.[2] 3. Insufficient Contact Time/Temperature: The scavenging reaction may be kinetically slow under the current conditions. | Systematic Approach: 1. Screen a Panel: Test a small panel of scavengers with different functional groups (e.g., Thiol, Thiourea, Triamine) to identify the most effective one empirically.[2][10] 2. Increase Equivalents: Increase the equivalents of the scavenger relative to the initial palladium loading (e.g., from 2-4 eq. to 5-10 eq.). 3. Optimize Conditions: Increase the reaction time (e.g., from 2 hours to 16 hours) or gently heat the mixture (e.g., to 40-50 °C) to improve kinetics.[2] |
| Difficulty handling the material; it is too water-soluble for effective extraction or scavenger use in organic solvents. | The hydrochloride salt form confers high polarity and aqueous solubility, making phase separations and handling in common organic solvents like DCM or THF challenging. | Strategic Modification: Consider performing the palladium scavenging step on the freebase form of N-(Azetidin-3-YL)methanesulfonamide before the final salt formation. The freebase will have significantly better solubility in organic solvents, improving the efficiency of the scavenger treatment. After scavenging and filtration, the pure freebase can then be converted to the hydrochloride salt. |
Data & Visualization
Decision Workflow for Palladium Removal
The following diagram outlines a logical workflow for selecting and implementing an appropriate catalyst removal strategy.
Caption: Decision workflow for selecting a palladium removal strategy.
Comparison of Common Palladium Removal Methods
| Method | Advantages | Disadvantages | Best For... |
| Celite® Filtration | Simple, fast, and inexpensive.[1] | Only effective for heterogeneous or precipitated palladium.[1] | Initial removal of solid-supported catalysts like Pd/C. |
| Activated Carbon | Low cost, high surface area.[1] | Non-selective, can lead to high product loss.[1] May require screening. | Cost-sensitive processes where some product loss is acceptable. |
| Silica Scavengers | High selectivity for palladium, minimal product loss, broad solvent compatibility.[6][8][9] | Higher cost compared to carbon. Requires screening for optimal scavenger type. | Achieving very low (<10 ppm) palladium levels in high-value APIs.[6][7] |
| Crystallization | Can provide very high purity product. | Palladium may co-crystallize with the product. Efficiency is highly system-dependent.[9] | Final purification step after bulk palladium has been removed. |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Pd/C via Celite® Filtration
This protocol is designed for the initial removal of a solid-supported catalyst like Palladium on Carbon (Pd/C).
-
Prepare Celite® Pad: Place a piece of filter paper in a Büchner funnel. Add a layer of Celite® (approx. 1-2 cm thick) and gently press down to create a flat, even pad.
-
Pre-wet the Pad: Wash the Celite® pad with the primary reaction solvent to settle the pad and remove any fine particles.
-
Dilute Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity, ensuring the product remains dissolved.
-
Filter: Gently pour the diluted mixture onto the center of the Celite® pad under vacuum. Be careful not to disturb the surface of the pad.
-
Wash: Wash the reaction flask and the Celite® pad with additional fresh solvent to ensure complete transfer and recovery of the product.
-
Collect Filtrate: The collected filtrate contains the crude product and any soluble palladium species. This solution is now ready for further analysis or a secondary purification step (e.g., scavenging).[1][2]
Protocol 2: General Procedure for Palladium Scavenging with Functionalized Silica
This protocol provides a general workflow for using a silica-based scavenger like SiliaMetS® Thiol.
-
Select Scavenger: Based on initial screening, select the most effective scavenger (Thiol-based scavengers are a good starting point for various palladium species).[2][7]
-
Prepare Solution: Dissolve the crude product (from Protocol 1) in an appropriate solvent (e.g., Methanol, THF, DCM). If working with the freebase, ensure complete dissolution.
-
Add Scavenger: Add the functionalized silica scavenger to the solution. A typical starting point is 2-4 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Agitate: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2 to 16 hours. The optimal time and temperature should be determined experimentally for each system.[2]
-
Filter: Remove the scavenger resin by filtration, washing the resin with fresh solvent to recover any adsorbed product.
-
Analyze: Concentrate the filtrate and analyze a sample for residual palladium content using ICP-MS.
References
- Benchchem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
- Benchchem. (2025). Technical Support Center: Palladium Catalyst Removal from 4-(Piperidin-4-yl)aniline.
- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.
- ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- SiliCycle. (n.d.). Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer.
- ResearchGate. (2015). How can i remove palladium Pd catalyst easily?.
- ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
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- 10. onyxipca.com [onyxipca.com]
Technical Support Center: Troubleshooting Unexpected Byproducts in the Synthesis of N-(Azetidin-3-YL)methanesulfonamide Hydrochloride
Introduction: The synthesis of N-(Azetidin-3-YL)methanesulfonamide hydrochloride is a critical process for the development of various pharmaceutical candidates. The inherent reactivity of the strained azetidine ring and the electrophilic nature of methanesulfonyl chloride can, however, lead to the formation of unexpected and often difficult-to-characterize byproducts.[1][2][3] This guide provides a structured troubleshooting framework for researchers, scientists, and drug development professionals to identify, characterize, and mitigate the formation of these impurities, ensuring the synthesis of a high-purity final product.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial observations and provides immediate troubleshooting steps.
Q1: My reaction is sluggish, and upon workup, I recover a significant amount of the 3-aminoazetidine starting material. What are the likely causes?
A1: This issue typically points to three primary factors:
-
Insufficient Base: The reaction of an amine with methanesulfonyl chloride generates one equivalent of HCl, which must be neutralized.[3][4] If the base (e.g., triethylamine, DIPEA) is insufficient or of poor quality, the amine starting material will be protonated to its non-nucleophilic ammonium salt, effectively halting the reaction.
-
Moisture Contamination: Methanesulfonyl chloride is highly reactive towards water.[2][3] Any moisture in the solvent, glassware, or reagents will rapidly hydrolyze the sulfonyl chloride to methanesulfonic acid, which will then neutralize your base and protonate your starting material.
-
Low Temperature: While low temperatures (0 °C) are used to control exothermicity, excessively low temperatures can significantly slow the reaction rate. Ensure the reaction is allowed to warm to room temperature after the initial addition if the conversion is slow.[5]
Q2: My final product shows a broad melting point and the ¹H NMR signals are poorly resolved. Why is this happening?
A2: This is often not a byproduct issue but relates to the physical properties of the final salt form.
-
Hygroscopicity: Amine hydrochloride salts can be hygroscopic. Absorbed water can act as a plasticizer, lowering and broadening the melting point, and can cause peak broadening in NMR spectra. Ensure the product is thoroughly dried under high vacuum.
-
Residual Solvents: Solvents used in purification or precipitation (e.g., diethyl ether, ethyl acetate) can become trapped in the crystalline lattice of the salt. This can also lead to similar observations.
-
Incomplete Salt Formation: If the final HCl addition is not stoichiometric, you may have a mixture of the free base and the hydrochloride salt, which would result in a broad melting point and complex NMR spectra.
Q3: LC-MS analysis shows a peak with a mass of [M+187], corresponding to the addition of a second methanesulfonyl group. How is this possible?
A3: This points to a bis-sulfonylation event. The starting material, 3-aminoazetidine, has two nucleophilic nitrogen atoms: the primary exocyclic amine and the secondary endocyclic (ring) amine. While the exocyclic amine is generally more nucleophilic and less sterically hindered, under certain conditions (e.g., excess methanesulfonyl chloride, elevated temperature), the ring nitrogen can also react to form a bis-sulfonylated byproduct. Using a protecting group, such as a Boc group, on the azetidine nitrogen is the most robust way to prevent this.[6]
Part 2: In-Depth Byproduct Characterization & Mitigation
This section provides detailed guides for identifying and addressing specific, challenging byproducts.
Troubleshooting Scenario 1: High Molecular Weight Impurities (Oligomerization)
-
Symptom: You observe peaks in your LC-MS analysis corresponding to dimers (Mass ≈ 337 g/mol ) or even trimers of your product.
-
Underlying Cause: The azetidine ring nitrogen of one molecule can act as a nucleophile and attack the electrophilic C-N-S backbone of another molecule, or more commonly, the strained ring of another azetidinium ion can be opened by a nucleophilic amine. This is particularly prevalent under acidic conditions which can activate the ring.[1][7]
-
Proposed Mechanism:
Figure 1. Proposed mechanism for acid-catalyzed dimerization. -
Characterization Protocol:
-
High-Resolution MS (HRMS): Obtain an accurate mass of the impurity to confirm its elemental composition.
-
Tandem MS (MS/MS): Fragment the impurity peak. The fragmentation pattern should show losses corresponding to the methanesulfonyl group (-SO₂CH₃) and fragments of the opened azetidine ring.
-
2D NMR (COSY & HSQC): If the impurity can be isolated, a ¹H-¹H COSY spectrum will show new correlations characteristic of a linear propyl chain (from the opened ring) rather than the constrained azetidine spin system. An HSQC will correlate these protons to their corresponding carbons.
-
-
Mitigation Strategies:
-
Control pH: Avoid strongly acidic conditions during workup and purification. Neutralize the reaction mixture carefully.
-
Reverse Addition: Add the crude reaction mixture to the quenching solution (e.g., a bicarbonate solution) rather than vice-versa to avoid transient low pH hotspots.
-
High Dilution: Running the reaction at a lower concentration can statistically disfavor intermolecular reactions.
-
Troubleshooting Scenario 2: Ring-Opening Byproducts
-
Symptom: You observe one or more polar impurities in your HPLC analysis that do not correspond to oligomers. HRMS suggests an isomer of your product or the addition of water (hydrolysis).
-
Underlying Cause: The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to nucleophilic ring-opening, especially after protonation of the ring nitrogen.[1][8] This can be triggered by water or other nucleophiles present during the reaction or aqueous workup.[9][10]
-
Proposed Mechanism:
-
Characterization Protocol:
-
LC-MS Analysis: The key indicator is a mass corresponding to [M+H₂O+H]⁺ or [M+HCl+H]⁺.
-
¹H NMR: Look for the disappearance of the characteristic symmetric signals of the azetidine ring protons and the appearance of more complex, diastereotopic methylene signals and a new -OH or -Cl bearing methine proton.
-
¹³C NMR & DEPT-135: The number of signals in the aliphatic region will change. A DEPT-135 experiment will confirm the presence of new CH and CH₂ groups consistent with an opened ring structure.
-
-
Mitigation Strategies:
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions.
-
Non-nucleophilic Base: Use a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine if chloride-mediated ring opening is suspected.
-
Careful Workup: Minimize the time the product is in an aqueous acidic solution. A rapid extraction into an organic solvent after neutralization is recommended.
-
Part 3: Analytical & Purification Protocols
Table 1: Key Analytical Data for Product and Potential Byproducts
| Compound | Expected [M+H]⁺ | Key ¹H NMR Features (DMSO-d₆) | Key ¹³C NMR Features (DMSO-d₆) |
| Product | 151.06 | ~3.0 ppm (s, 3H, SO₂CH₃), 3.8-4.2 ppm (m, 4H, CH₂), 4.3-4.5 ppm (m, 1H, CH) | ~35 ppm (SO₂CH₃), ~48-50 ppm (2x CH₂), ~55 ppm (CH) |
| Bis-sulfonylated | 229.03 | Two singlets ~3.0-3.2 ppm (6H total) | Two SO₂CH₃ signals, downfield shift of azetidine carbons |
| Dimer | 301.11 | Complex aliphatic region, multiple NH signals | >10 carbon signals, signals consistent with linear alkyl chain |
| Hydrolysis Product | 169.07 | Disappearance of azetidine symmetry, new OH proton | Appearance of a C-OH signal ~60-70 ppm |
Standard HPLC-MS Method for Impurity Profiling
-
Column: C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm and ESI-MS (Positive Ion Mode)
Workflow for Byproduct Identification
References
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. Available at: [Link]
-
Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Available at: [Link]
-
Griesbeck, A. G., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Gagné, M. R., et al. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Anderson, J. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available at: [Link]
-
Kertesz, D. J., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available at: [Link]
-
Cernak, T., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. Available at: [Link]
-
Majer, J., & Kuszpit, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
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- 9. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
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Validation & Comparative
A Senior Application Scientist's Guide to Azetidine Building Blocks: A Comparative Analysis of N-(Azetidin-3-YL)methanesulfonamide Hydrochloride
Introduction: The Rise of the Strained Scaffold in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to sp³-rich, three-dimensional scaffolds to escape the "flatland" of aromatic compounds.[1] The azetidine ring, a four-membered saturated heterocycle, has emerged as a powerhouse in this arena.[2] Its inherent ring strain (approx. 25.4 kcal/mol) provides a unique conformational rigidity that can pre-organize substituents for optimal target binding, often leading to enhanced potency and selectivity.[3][4] This constrained geometry, combined with improved physicochemical properties such as aqueous solubility and metabolic stability, makes azetidine a privileged motif in modern drug design.[5]
This guide provides a comparative analysis of various azetidine building blocks, with a special focus on N-(Azetidin-3-YL)methanesulfonamide hydrochloride . We will delve into its unique characteristics, compare its synthetic utility against common alternatives, and provide actionable experimental protocols to empower researchers in their drug development endeavors.
Spotlight: this compound
This compound is a bifunctional building block that offers a unique combination of structural and electronic features.
The key to its utility lies in the synergy between its two core components:
-
The 3-Substituted Azetidine Core: The secondary amine within the azetidine ring is the primary reactive handle for synthetic elaboration, typically via N-alkylation or N-acylation. Its position at C3 provides a distinct exit vector for substituents, influencing the overall shape and biological activity of the final molecule.
-
The Methanesulfonamide Moiety: This group is a versatile pharmacophoric element. It is a strong hydrogen bond donor (N-H) and acceptor (sulfonyl oxygens), capable of forming critical interactions within a protein's binding pocket. Its non-basic nature and ability to act as a bioisostere for carboxylic acids or phenols make it highly valuable for modulating a compound's properties.[7]
The hydrochloride salt form ensures the compound is a stable, crystalline solid with improved handling characteristics and solubility in polar solvents, which is a significant practical advantage over the potentially volatile free base.
The Azetidine Toolbox: A Comparative Overview
While this compound is a powerful tool, the optimal choice of building block is always project-dependent. Below is a comparison with other commonly employed azetidine scaffolds.
| Building Block Class | Representative Structure | Key Features & Primary Use Cases | Synthetic Considerations |
| N-(Azetidin-3-YL)methanesulfonamide | CS(=O)(=O)NC1CNC1.Cl[6] | Pre-installed pharmacophore. Ideal for late-stage functionalization where a sulfonamide is desired. The secondary amine is ready for coupling. | Direct coupling to the azetidine nitrogen. No protecting groups required. |
| 3-Aminoazetidines | C1C(NC1)N | Versatile precursor. The primary amine allows for the formation of a wide range of amides, ureas, sulfonamides, and reductive aminations.[8] | Often requires N-protection (e.g., with Boc) to achieve selective functionalization at the exocyclic amine before reacting the ring nitrogen. |
| Azetidine-3-ols | C1C(NC1)O | Introduction of ether/ester linkages. The hydroxyl group can be alkylated or acylated. Acts as a key hydrogen bond donor/acceptor. | N-protection is typically necessary to prevent reaction at the ring nitrogen. |
| Azetidine-3-ones | O=C1CNC1 | Gateway to diverse C3-substituents. The ketone enables reductive amination, Wittig reactions, and nucleophilic additions to create complex C3-functionalized azetidines.[9] | Highly versatile but requires multi-step sequences to build the final desired functionality. N-protection is standard. |
| Azetidine-2-carboxylic Acids | C1C(NC1)C(=O)O | Peptidomimetic and amide synthesis. A proline analogue with a smaller ring, used to induce unique turns in peptide chains and as a scaffold for amide library synthesis.[10] | The carboxylic acid and amine often require orthogonal protection strategies for controlled synthesis. |
| Spirocyclic Azetidines | C1NC12CCC2 | Increases 3D complexity. Excellent for exploring novel chemical space and improving solubility by disrupting planarity.[11] | Synthesis can be more complex than simple monosubstituted azetidines. |
Experimental Section: A Practical Guide to N-Arylation
A frequent and critical transformation in drug discovery is the coupling of a heterocyclic amine with an (hetero)aryl halide. This section provides a comparative protocol for the N-arylation of our spotlight compound and a common protected alternative, highlighting the practical differences in their application.
Workflow for Selecting an Azetidine Building Block
The choice of building block is a critical decision in the synthetic planning phase. The following workflow can guide this selection process.
Caption: Decision workflow for azetidine building block selection.
Protocol 1: Direct N-Arylation of this compound
This protocol describes a typical palladium-catalyzed Buchwald-Hartwig amination, a robust method for forming C-N bonds.
Rationale: The hydrochloride salt must be neutralized in situ. A strong, non-nucleophilic base like sodium tert-butoxide is chosen for this purpose and to facilitate the catalytic cycle. A bulky, electron-rich phosphine ligand (e.g., XPhos) is selected to promote the crucial reductive elimination step, which can be challenging with sterically hindered secondary amines like azetidines.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vial, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.08 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Solvent and Base Addition: Add anhydrous toluene (to make a ~0.2 M solution) followed by sodium tert-butoxide (2.5 equiv.).
-
Heating: Place the vial in a preheated heating block at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: N-Arylation using a Protected Building Block (N-Boc-3-aminoazetidine)
This pathway requires additional steps but offers greater flexibility if the exocyclic amine needs to be modified after the N-arylation.
Caption: Multi-step N-arylation and deprotection workflow.
Step-by-Step Methodology:
-
N-Arylation: Follow the same Buchwald-Hartwig procedure described in Protocol 1 , using N-Boc-3-aminoazetidine as the amine source. The reaction is often cleaner due to the reduced basicity of the Boc-protected amine.
-
Isolation of Intermediate: After purification, isolate the N-aryl-N'-Boc-3-aminoazetidine intermediate.
-
Deprotection: Dissolve the intermediate in dichloromethane (DCM, ~0.1 M). Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture in vacuo. Re-dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize excess acid. Extract the aqueous layer with DCM (2x).
-
Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the final N-aryl-3-aminoazetidine, which can then be further functionalized (e.g., via sulfonylation) to reach a similar final product as derived from Protocol 1.
Performance Comparison
| Parameter | N-(Azetidin-3-YL)methanesulfonamide HCl | N-Boc-3-aminoazetidine | Senior Scientist's Insight |
| Step Economy | High (Direct coupling) | Low (Coupling + Deprotection) | The pre-functionalized block significantly shortens the synthetic route if the sulfonamide is the desired endpoint. |
| Atom Economy | Good | Poor | The Boc group (C₅H₉O₂) is removed and discarded, reducing overall atom economy. |
| Overall Yield | Typically 60-90% for one step. | Typically 70-95% per step, leading to a cumulative yield of 50-90%. | While per-step yields can be high, the two-step process often results in a slightly lower overall yield. |
| Synthetic Flexibility | Low (Sulfonamide is fixed) | High (Free amine can be converted to many functional groups) | The protected precursor is superior for library synthesis where diverse C3-N functionalities are required. |
| Cost of Goods | Generally higher due to more complex synthesis. | The base material is often cheaper and more readily available. | Project cost-benefit analysis is crucial. The cost of reagents for the extra step must be factored in. |
Conclusion
This compound is a highly valuable, specialized building block for drug discovery. Its primary advantage lies in synthetic efficiency , providing a rapid route to molecules containing both an N-substituted azetidine and a 3-methanesulfonamide pharmacophore. This makes it an excellent choice for lead optimization and late-stage functionalization when this specific structural motif is desired.
However, for early-stage discovery and the creation of diverse chemical libraries, more fundamental building blocks like N-Boc-3-aminoazetidine offer greater synthetic flexibility . The choice is not about which is "better," but which is the right tool for the specific scientific question at hand. A thorough understanding of the comparative reactivity, step economy, and strategic application of these building blocks is essential for accelerating the journey from a promising scaffold to a potential new medicine.
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A Strategic Guide to Scaffold Selection: N-(Azetidin-3-YL)methanesulfonamide vs. Piperidine in Modern Drug Design
In the intricate process of drug discovery, the selection of a core molecular scaffold is a decision of paramount importance. It dictates not only the three-dimensional orientation of functional groups for target engagement but also profoundly influences the compound's entire pharmacokinetic and pharmacodynamic profile. For decades, the six-membered piperidine ring has been a dominant "privileged scaffold" in medicinal chemistry, celebrated for its synthetic tractability and presence in a multitude of FDA-approved drugs.[1][2] However, the landscape is evolving. Smaller, more constrained heterocycles are providing elegant solutions to long-standing challenges in drug development.
This guide provides an in-depth, data-driven comparison between the well-established piperidine scaffold and the emerging four-membered azetidine scaffold, specifically focusing on N-(Azetidin-3-YL)methanesulfonamide hydrochloride as a representative building block. We will dissect their fundamental properties, explore the causal relationships between structure and function, and provide validated experimental protocols for their head-to-head evaluation.
At the Core: A Tale of Two Rings - Physicochemical Divergence
The seemingly subtle difference between a four- and six-membered saturated heterocycle introduces significant, exploitable variations in their physicochemical properties. These differences are not merely academic; they are the levers that medicinal chemists can pull to fine-tune a molecule for optimal performance within a biological system.
The azetidine ring, due to its compact and strained nature, offers a distinct profile compared to the more flexible piperidine.[3][4] This structural rigidity, combined with a lower pKa, often translates into improved aqueous solubility and metabolic stability—two critical hurdles in drug development.[5][6]
Table 1: Comparative Physicochemical Properties
| Property | N-(Azetidin-3-YL)methanesulfonamide Scaffold | Piperidine Scaffold | Rationale & Implication for Drug Design |
| Ring Size | 4-membered | 6-membered | The smaller azetidine ring introduces greater ring strain and a more rigid, three-dimensional structure.[7] Piperidine is more flexible, typically adopting a low-energy chair conformation.[1] |
| Basicity (pKa of conjugate acid) | Lower (~8.5 - 9.5) | Higher (~11.2)[8] | Azetidine is less basic, meaning it is less protonated at physiological pH (7.4). This can reduce off-target ion channel interactions and improve cell permeability.[5] |
| Lipophilicity (logP) | Generally Lower | Generally Higher | The reduced carbon count in azetidine leads to lower lipophilicity, which can enhance aqueous solubility and reduce metabolic liability.[6] |
| Aqueous Solubility | Generally Higher | Generally Lower | Directly influenced by lower lipophilicity and different hydrogen bonding capabilities, higher solubility is a key advantage for formulation and bioavailability.[5][6] |
| Metabolic Stability | High Resistance to N-dealkylation [5] | Susceptible to N-dealkylation & Oxidation [5] | This is a primary driver for choosing azetidine. It avoids a common metabolic pathway mediated by Cytochrome P450 enzymes, leading to longer half-life and improved drug exposure.[5] |
| Structural Rigidity | High | Moderate | The rigid azetidine scaffold provides well-defined exit vectors for substituents, aiding in precise target engagement.[3] Piperidine's flexibility can be beneficial for adapting to a binding pocket but can also lead to an entropic penalty upon binding.[1] |
The Pharmacokinetic Advantage: Mitigating Metabolic Liabilities
A primary reason for the increased adoption of the azetidine scaffold is its superior metabolic stability.[5] Piperidine rings are frequently targeted by cytochrome P450 enzymes, leading to N-dealkylation or ring oxidation, which can result in rapid clearance and the formation of potentially inactive or toxic metabolites.[5][9]
The compact, strained nature of the azetidine ring sterically hinders the approach of metabolic enzymes, making it significantly more resistant to these common metabolic pathways.[5] In a direct comparative study, replacing a piperidine ring with an azetidine moiety in a series of serotonin-4 partial agonists successfully diverted metabolism away from the heterocyclic linker, preventing N-dealkylation.[5] This shift leads to a more predictable pharmacokinetic profile, a longer in-vivo half-life, and increased overall drug exposure.
Caption: Contrasting metabolic fates of piperidine and azetidine scaffolds.
A Bioisosteric Strategy: More Than Just a Replacement
Azetidine is often employed as a bioisostere for larger rings like piperidine.[6][10] This strategy involves replacing one moiety with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties. The goal is not simply to swap rings but to strategically leverage the unique attributes of the azetidine core. Its reduced lipophilicity and increased polarity can improve a compound's solubility and overall "drug-likeness".[6] Furthermore, the defined three-dimensional geometry of the azetidine ring provides novel vectors for chemical exploration, potentially unlocking new, high-affinity interactions with a biological target that are not accessible with a piperidine scaffold.[3][6]
Experimental Validation: A Framework for Comparison
To make an informed decision, a direct, head-to-head comparison using standardized in vitro assays is essential. The following protocols provide a self-validating system to quantify the key differences in metabolic stability, solubility, and lipophilicity.
Caption: Experimental workflow for comparing drug discovery scaffolds.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolic degradation of azetidine and piperidine analogs in the presence of liver microsomes.
Causality: This assay directly tests the hypothesis that the azetidine scaffold is more resistant to metabolism by CYP450 enzymes, which are highly concentrated in liver microsomes. A lower clearance rate indicates higher stability.
Methodology:
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 2X NADPH regenerating system solution (e.g., Corning Gentest™).
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (azetidine or piperidine analog, final concentration 1 µM).
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed 2X NADPH solution.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop the reaction at each time point by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Kinetic Aqueous Solubility Assay
Objective: To measure the kinetic solubility of the test compounds in a standardized buffer.
Causality: This assay quantifies the impact of the scaffold's lipophilicity and polarity on its ability to remain dissolved in an aqueous medium, which is a prerequisite for absorption.
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Dilution: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate. This creates a 100 µM theoretical concentration.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of excess compound.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated material.
-
Quantification: Analyze the clear filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture.
-
Data Interpretation: The measured concentration in the filtrate is the kinetic solubility of the compound.
Conclusion: A Strategic Choice for Modern Challenges
The piperidine scaffold remains a powerful and versatile tool in the medicinal chemist's arsenal, backed by a long history of success.[11] Its synthetic accessibility and conformational flexibility ensure its continued relevance.[1] However, it is not without its challenges, most notably a frequent susceptibility to metabolic degradation.[5]
The this compound building block, and the azetidine scaffold it represents, offers a compelling, data-supported alternative. It provides a strategic solution to the metabolic instability often associated with piperidine, while simultaneously offering advantages in aqueous solubility and providing novel, rigid vectors for exploring chemical space.[3][5][6] The decision between these scaffolds is not a matter of universal superiority but of strategic selection. For drug discovery programs plagued by high clearance or seeking to improve solubility and escape well-trodden chemical space, the azetidine scaffold presents a robust and validated path forward.
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N-(Azetidin-3-YL)methanesulfonamide hydrochloride analogs synthesis and biological evaluation.
An In-Depth Comparative Guide to the Synthesis and Biological Evaluation of N-(Azetidin-3-YL)methanesulfonamide Hydrochloride Analogs
Authored by a Senior Application Scientist
The azetidine scaffold, a four-membered nitrogenous heterocycle, has become an increasingly vital component in modern drug discovery.[1][2] Its inherent ring strain and three-dimensional structure offer a unique conformational rigidity that medicinal chemists leverage to enhance properties like metabolic stability, solubility, and receptor selectivity.[1][3] When incorporated into the N-(azetidin-3-yl)methanesulfonamide framework, this scaffold provides a versatile platform for developing targeted therapeutic agents. This guide offers a comparative analysis of synthetic strategies and biological evaluation workflows for analogs of this compound, providing field-proven insights for researchers in medicinal chemistry and drug development.
Part 1: A Comparative Analysis of Synthetic Strategies
The synthesis of N-(azetidin-3-yl)methanesulfonamide analogs is a multi-step process where the choice of route is a critical decision, dictated by factors such as the availability of starting materials, desired scale, and the specific substitutions required for structure-activity relationship (SAR) studies. We will compare two prevalent and logical synthetic pathways.
Route A: The Protected Intermediate Approach
This common strategy relies on a commercially available, protected 3-aminoazetidine derivative, typically with a tert-butyloxycarbonyl (Boc) group. The rationale behind using a protecting group is to mask the reactive secondary amine of the azetidine ring, allowing for selective functionalization of the exocyclic primary amine.
Experimental Protocol: Synthesis via N-Boc-3-aminoazetidine
-
Sulfonylation of the Exocyclic Amine: To a cooled (0 °C) solution of N-Boc-3-aminoazetidine in an aprotic solvent like dichloromethane (DCM), add triethylamine (1.2 eq.). Methanesulfonyl chloride (1.1 eq.) is then added dropwise. The choice of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl generated during the reaction without competing in the primary reaction. The reaction is allowed to warm to room temperature and stirred for 2-4 hours until completion is confirmed by TLC or LC-MS.
-
Aqueous Work-up and Purification: The reaction mixture is washed sequentially with a mild acid (e.g., 1N HCl) to remove excess base, followed by a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude N-Boc-N-(azetidin-3-yl)methanesulfonamide is purified by flash column chromatography on silica gel.
-
Deprotection and Salt Formation: The purified, Boc-protected intermediate is dissolved in a solution of 4M HCl in 1,4-dioxane. This acidic condition is specifically chosen for its efficacy in cleaving the acid-labile Boc group. The reaction is stirred at room temperature for 1-2 hours.
-
Isolation of Final Product: The solvent is removed in vacuo to yield the final product, this compound, as a solid.
Route B: The Reductive Amination Approach
Experimental Protocol: Synthesis via 1-Benzhydrylazetidin-3-one
-
Reductive Amination: 1-Benzhydrylazetidin-3-one is dissolved in methanol, and an ammonium source (e.g., ammonium acetate) is added, followed by a reducing agent such as sodium cyanoborohydride. This mild reducing agent is selected for its selectivity in reducing the intermediate imine in the presence of the ketone starting material.
-
Sulfonylation: The resulting 3-amino-1-benzhydrylazetidine is then sulfonylated with methanesulfonyl chloride as described in Route A.
-
Deprotection via Hydrogenolysis: The benzhydryl (Boc) protecting group is removed by hydrogenolysis. The compound is dissolved in methanol, and a palladium on carbon catalyst (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere. This method is chosen for its clean conversion and is orthogonal to the acid-labile Boc group used in Route A.
-
Salt Formation: After filtration to remove the catalyst, the resulting free base is treated with ethereal HCl to precipitate the desired this compound.
Workflow Comparison
Caption: A standard workflow for the biological evaluation of kinase inhibitor analogs.
Conclusion and Future Outlook
The N-(azetidin-3-yl)methanesulfonamide scaffold is a highly valuable starting point for the development of targeted therapeutics, particularly kinase inhibitors. The choice between synthetic strategies like the protected intermediate approach versus a reductive amination pathway depends on the specific goals of the research program, balancing speed and efficiency against synthetic flexibility. A rigorous biological evaluation, beginning with robust in vitro assays and progressing through selectivity and cellular profiling, is essential to identify lead candidates with genuine therapeutic potential. Future work will undoubtedly focus on expanding the diversity of substituents on the azetidine ring and exploring novel biological targets beyond kinases to fully exploit the potential of this privileged scaffold.
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- Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar.
- Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Process for synthesis of azetidine and novel intermediates therefor.
- Thiadiazolidinones as GSK-3 inhibitors.
- SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity. PubMed.
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- Discovery of Narrow Spectrum Kinase Inhibitors: New Therapeutic Agents for the Treatment of COPD and Steroid-Resistant Asthma. PubMed.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(Azetidin-3-YL)methanesulfonamide Hydrochloride Derivatives
Abstract
The azetidine ring is a strained four-membered nitrogen-containing heterocycle that has become an increasingly vital scaffold in modern drug discovery.[1][2] Its unique conformational rigidity and sp³-rich character can confer improved physicochemical properties such as metabolic stability and solubility, making it a highly attractive motif for designing bioactive molecules.[1][2] This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: N-(Azetidin-3-YL)methanesulfonamide hydrochloride derivatives. We will explore the synthetic rationale, compare the biological performance of various analogs against a representative therapeutic target (e.g., a protein kinase), and provide detailed experimental protocols to empower researchers in their drug development efforts.
Introduction: The Rationale for Azetidine-Sulfonamide Scaffolds
The convergence of an azetidine core with a sulfonamide moiety creates a versatile chemical scaffold. Sulfonamides are well-established pharmacophores known for a wide range of biological activities, including antibacterial and enzyme inhibition properties.[3][4] The azetidine group, on the other hand, serves as a rigid, three-dimensional building block that can precisely orient substituents to interact with biological targets.[1][5] The parent compound, this compound, provides a foundational structure with key vectors for chemical modification.[6][7][8]
This guide provides a systematic comparison of derivatives based on this core structure. The objective is to elucidate how specific structural modifications influence biological activity, thereby guiding the rational design of more potent and selective therapeutic agents.[9][10]
The Core Scaffold and Strategic Points for Derivatization
The fundamental SAR strategy involves systematically modifying the parent structure to probe its interaction with a biological target. The N-(azetidin-3-YL)methanesulfonamide scaffold offers three primary points for diversification, as illustrated below. Each site allows for the exploration of different chemical spaces to optimize potency, selectivity, and pharmacokinetic properties.
-
R¹ (Azetidine Nitrogen): Substitution at this position can introduce groups that interact with hydrophobic pockets, form hydrogen bonds, or alter the overall solubility and cell permeability of the compound.
-
R² (Sulfonamide Nitrogen): While the parent compound has a hydrogen here, N-alkylation or N-arylation can significantly impact the electronic properties and hydrogen-bonding capacity of the sulfonamide group.
-
R³ (Sulfonyl Methyl Group): Replacing the methyl group with larger alkyl or aryl substituents can probe for additional binding interactions and influence the compound's metabolic stability.
Caption: Key modification points on the core scaffold.
General Synthesis and Experimental Workflow
The synthesis of these derivatives follows a logical and adaptable pathway, beginning with the core azetidine intermediate. The overall workflow for a typical SAR study is designed to systematically generate and evaluate a library of compounds.
Caption: General workflow for an SAR study.[9][11]
Representative Synthetic Protocol: Preparation of an N-Benzyl Derivative
This protocol details the synthesis of an example derivative where R¹ is a benzyl group.
Step 1: N-Benzylation of the Azetidine Core
-
To a solution of this compound (1.0 eq) in methanol, add triethylamine (2.2 eq) and benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Causality: This is a reductive amination reaction. The initial step forms an iminium ion intermediate, which is then selectively reduced by the mild reducing agent NaCNBH₃ to form the more stable secondary amine.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield N-(1-benzylazetidin-3-yl)methanesulfonamide.
Step 2: Salt Formation (Optional but recommended for stability/solubility)
-
Dissolve the purified product in a minimal amount of diethyl ether.
-
Add a 1M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.
Comparative Analysis: Structure-Activity Relationship Data
To illustrate the SAR principles, the following table presents hypothetical data for a series of derivatives tested for their inhibitory activity against a representative protein kinase (e.g., "Kinase X"). The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates higher potency.
| Compound ID | R¹ Substituent (at Azetidine N) | R³ Substituent (at Sulfonyl) | Kinase X IC₅₀ (nM) | Cell Viability (at 1µM, %) |
| 1 (Parent) | -H | -CH₃ | 1500 | >95% |
| 2a | -Benzyl | -CH₃ | 350 | >95% |
| 2b | -4-Fluorobenzyl | -CH₃ | 85 | >95% |
| 2c | -4-Methoxybenzyl | -CH₃ | 270 | >95% |
| 2d | -3,4-Dichlorobenzyl | -CH₃ | 110 | 88% |
| 3a | -Benzyl | -Ethyl | 410 | >95% |
| 3b | -Benzyl | -Phenyl | 950 | >95% |
Interpretation of SAR Data:
-
Impact of R¹ Substituent:
-
Comparing the parent compound 1 to its N-benzylated analog 2a , there is a significant increase in potency (1500 nM vs. 350 nM). This strongly suggests the presence of a hydrophobic binding pocket in the target enzyme that favorably accommodates the benzyl group.
-
Introducing a fluorine atom at the 4-position of the benzyl ring (2b ) leads to a dramatic four-fold improvement in potency over 2a . This is a classic medicinal chemistry strategy; the electronegative fluorine may be forming a favorable electrostatic interaction or hydrogen bond with a donor in the active site.
-
A methoxy group (2c ) is slightly less potent than the unsubstituted benzyl group, suggesting that while a substituent is tolerated, the bulk and electronics of the methoxy group are not optimal.
-
The dichlorobenzyl derivative (2d ) shows good potency but a slight decrease in cell viability, indicating potential off-target effects or cytotoxicity that must be monitored.[12][13]
-
-
Impact of R³ Substituent:
-
Modifying the sulfonyl methyl group appears less favorable. Extending it to an ethyl group (3a ) or replacing it with a bulky phenyl group (3b ) diminishes the activity compared to the corresponding methyl derivative (2a ). This indicates that the binding pocket for the R³ group is likely small and sterically constrained.
-
Key Experimental Protocols for Biological Evaluation
The trustworthiness of SAR data hinges on robust and reproducible biological assays. Below are standard protocols for generating the data presented in the comparison table.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution at desired concentrations.
-
Compound Plating: Serially dilute the test compounds in DMSO and dispense them into a 96-well assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).[11]
-
Kinase Reaction:
-
Add the kinase enzyme to all wells (except the 100% inhibition control) and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C. Causality: This allows the enzyme to phosphorylate the substrate by consuming ATP. The extent of ATP consumption is directly proportional to kinase activity.
-
-
Signal Detection:
-
Stop the reaction by adding a detection reagent (e.g., Kinase-Glo®) that contains luciferase.
-
The luciferase enzyme uses the remaining ATP to produce a luminescent signal.
-
Incubate for 10 minutes in the dark.
-
-
Data Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the compound concentration and fit the curve using non-linear regression to determine the IC₅₀ value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the metabolic activity of living cells, serving as an indicator of cytotoxicity.[11]
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion and Future Directions
The structure-activity relationship study of N-(Azetidin-3-YL)methanesulfonamide derivatives reveals critical insights for inhibitor design. The most significant gains in potency were achieved by introducing substituted benzyl groups at the R¹ position of the azetidine ring, with a 4-fluorobenzyl group proving to be particularly effective. This highlights the importance of a hydrophobic pocket in the target's binding site that is sensitive to electronic modifications. Conversely, the R³ position on the sulfonyl group appears to be sterically constrained, favoring small alkyl groups.
Future work should focus on:
-
Exploring a wider range of R¹ substituents: Investigating other heterocyclic rings or smaller alkyl groups to further probe the binding pocket.
-
Stereochemistry: The current synthesis yields a racemic mixture. Separating the enantiomers is a critical next step, as biological activity is often stereospecific.
-
In Vivo Evaluation: Promising candidates, such as compound 2b , should be advanced to pharmacokinetic and in vivo efficacy studies to assess their potential as drug candidates.[1]
This guide provides a foundational framework for researchers. By applying these principles of rational design and robust experimental validation, the N-(azetidin-3-YL)methanesulfonamide scaffold can be effectively optimized to produce next-generation therapeutic agents.
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Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products . Royal Society of Chemistry. [Link]
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Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity . BEPLS. [Link]
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Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties . Brieflands. [Link]
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Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells . National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to the Biological Validation of N-(Azetidin-3-YL)methanesulfonamide hydrochloride
A Comparative Analysis for Preclinical GABAergic Research
Executive Summary
N-(Azetidin-3-YL)methanesulfonamide hydrochloride is a research compound featuring an azetidine ring, a structural motif of increasing interest in medicinal chemistry for its potential to improve physicochemical properties like blood-brain barrier penetration[1]. While its specific biological target is not extensively documented in publicly available literature, its structural components suggest potential interaction with central nervous system targets. This guide provides a framework for its validation, hypothesizing its mechanism as an inhibitor of the GABA Transporter 1 (GAT-1) and comparing it to well-established GAT-1 inhibitors. This document serves as a comprehensive guide for researchers, outlining the scientific rationale, detailed experimental protocols, and comparative data analysis necessary to rigorously validate this compound in biological assays.
Introduction: The GABAergic Synapse and the Role of GAT-1
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining balanced neural activity[2][3]. The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells[2][3]. This process is carried out by a family of sodium- and chloride-dependent GABA transporters (GATs)[2][3].
Of the four identified GAT subtypes, GAT-1 is the most abundant in the brain and is predominantly located on neurons[2][3][4]. By removing GABA from the synapse, GAT-1 plays a critical role in controlling the duration and spatial extent of inhibitory signaling. Consequently, inhibitors of GAT-1 enhance GABAergic transmission by increasing the extracellular concentration of GABA[5][6]. This mechanism is therapeutically relevant for conditions associated with GABAergic dysfunction, such as epilepsy and anxiety disorders[6][7]. The antiepileptic drug Tiagabine, for instance, exerts its clinical effect through potent and selective GAT-1 inhibition[5][7][8].
This guide will therefore proceed under the hypothesis that this compound functions as a GAT-1 inhibitor. To validate this, we will compare its performance against established, high-affinity GAT-1 inhibitors.
The Comparative Landscape: Benchmarking Against Gold Standards
To objectively assess the biological activity of a novel compound, it must be benchmarked against well-characterized alternatives. For GAT-1 inhibition, the following compounds serve as excellent comparators due to their established potency, selectivity, and extensive documentation in scientific literature.
-
Tiagabine: An FDA-approved antiepileptic drug, Tiagabine is a potent and selective GAT-1 inhibitor[5][8]. It serves as the clinical gold standard. Its lipophilic nature allows it to cross the blood-brain barrier effectively[5][7].
-
SKF-89976A: A potent and highly selective research chemical for GAT-1[9][10][11][12]. It is widely used in preclinical studies to probe the function of GAT-1.
-
CI-966: Another potent and selective GAT-1 inhibitor known to be centrally active[13][14]. Though its clinical development was halted, it remains a valuable tool for in vitro and in vivo research[13].
The selection of these compounds allows for a multi-faceted comparison, spanning clinical relevance (Tiagabine) and robust preclinical utility (SKF-89976A, CI-966).
Head-to-Head Validation: Experimental Design & Protocols
The primary objective is to determine if this compound inhibits GAT-1, and if so, to quantify its potency and selectivity in comparison to the benchmark compounds. This is achieved through a systematic, multi-tiered validation approach.
Experimental Workflow
A logical workflow ensures that each experimental step builds upon the last, from initial screening to detailed characterization.
Caption: High-level workflow for GAT-1 inhibitor validation.
Protocol 1: In Vitro [³H]-GABA Uptake Assay
This assay directly measures the function of the GAT-1 transporter by quantifying the uptake of radiolabeled GABA into cells engineered to express the transporter. Inhibition of this process by a test compound is a direct measure of its effect.
Principle: Cells overexpressing human GAT-1 are incubated with a mixture of [³H]-GABA and a test compound. The amount of radioactivity incorporated into the cells is measured by scintillation counting. A reduction in radioactivity compared to a vehicle control indicates inhibition of GABA uptake.
Step-by-Step Methodology:
-
Cell Culture: Maintain HEK293 cells stably transfected with human GAT-1 (hGAT-1) in appropriate culture medium. Seed cells into 96-well microplates and grow to 80-90% confluency. The choice of a stable cell line is crucial for consistent transporter expression levels, reducing assay variability.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and benchmark inhibitors (Tiagabine, SKF-89976A, CI-966) in DMSO. Create a series of dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Assay Procedure:
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Add 50 µL of the diluted test compound or vehicle (DMSO at the same final concentration) to each well.
-
Pre-incubate for 20 minutes at room temperature. This step allows the inhibitor to bind to the transporter before the substrate is introduced.
-
Initiate the uptake by adding 50 µL of assay buffer containing [³H]-GABA (final concentration ~10-20 nM).
-
Incubate for 10-15 minutes at room temperature. This time is optimized to be within the linear range of GABA uptake to ensure accurate measurement of the initial rate.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold assay buffer. The cold temperature immediately halts transporter function.
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer.
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials.
-
Add 4 mL of scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of transporter activity is inhibited).
-
Protocol 2: Electrophysiological Validation
This assay provides a functional, real-time measurement of transporter activity. GAT-1 co-transports Na⁺ ions along with GABA, creating a measurable electrical current. Inhibitors will block this current.
Principle: Xenopus oocytes are injected with cRNA encoding hGAT-1. Using a two-electrode voltage clamp (TEVC), the oocyte membrane potential is held constant, and the current induced by the application of GABA is measured. A reduction in this current in the presence of a test compound confirms its inhibitory action.
Step-by-Step Methodology:
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject each oocyte with hGAT-1 cRNA and incubate for 2-4 days to allow for protein expression.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with recording buffer. Impale the oocyte with two microelectrodes for voltage clamping (typically at -60 mV).
-
Measurement of GABA-induced Current:
-
Establish a stable baseline current in the recording buffer.
-
Apply a saturating concentration of GABA (e.g., 100 µM) and record the inward current until it reaches a steady state. This is the maximal transport-associated current.
-
Wash out the GABA until the current returns to baseline.
-
-
Inhibition Assay:
-
Perfuse the oocyte with the test compound (at its calculated IC₅₀ and 10x IC₅₀) for 2-5 minutes.
-
While still in the presence of the inhibitor, co-apply GABA.
-
Record the resulting current. A significant reduction compared to the GABA-only application indicates inhibition.
-
-
Data Analysis: Quantify the percentage reduction in the GABA-induced current by the test compound. This provides a functional confirmation of the results from the [³H]-GABA uptake assay.
Comparative Data Analysis
The ultimate goal of validation is to understand how the novel compound performs relative to established standards. All quantitative data should be summarized for clear comparison.
Potency & Efficacy Comparison
This table directly compares the inhibitory potency (IC₅₀) of each compound at the primary target, hGAT-1.
| Compound | Class/Type | hGAT-1 IC₅₀ (nM) | Source(s) |
| N-(Azetidin-3-YL)methanesulfonamide HCl | Test Compound | To Be Determined | Experimental |
| Tiagabine | Selective GAT-1 Inhibitor | 67 | [10][15] |
| SKF-89976A | Selective GAT-1 Inhibitor | 130 | [10][11][12] |
| CI-966 | Selective GAT-1 Inhibitor | 260 | [10][13][14] |
Note: IC₅₀ values can vary based on experimental conditions (e.g., cell line, substrate concentration). The values cited are representative.
Selectivity Profile
A valuable compound is not only potent but also selective. This involves testing the compound against other related transporters to assess off-target activity.
| Compound | hGAT-1 IC₅₀ (µM) | hGAT-2 IC₅₀ (µM) | hGAT-3 IC₅₀ (µM) | hBGT-1 IC₅₀ (µM) | GAT-1 Selectivity (Fold vs. GAT-2/3) |
| N-(Azetidin-3-YL)methanesulfonamide HCl | TBD | TBD | TBD | TBD | TBD |
| SKF-89976A | 0.13 | 550 | 944 | 7.21 | >4000-fold |
| CI-966 | 0.26 | >52 | >52 | N/A | >200-fold[14] |
Data for SKF-89976A from R&D Systems and Tocris Bioscience[11][12]. Data for CI-966 indicates >200-fold selectivity over GAT-2 and GAT-3[14].
Discussion & Interpretation
Causality Behind Experimental Choices: The use of both a radiolabeled uptake assay and an electrophysiological assay creates a self-validating system. The uptake assay provides a high-throughput method to determine potency (IC₅₀), while electrophysiology offers a direct, real-time functional confirmation of transporter inhibition. This dual approach ensures that the observed effect is genuinely due to the blockade of GAT-1 function and not an artifact of a specific assay format. Counter-screening against other GAT subtypes is essential for establishing trustworthiness; a compound that potently inhibits GAT-1 but also hits GAT-2 and GAT-3 at similar concentrations has a very different research utility than a highly selective one.
Interpreting Potential Outcomes:
-
High Potency, High Selectivity: If this compound demonstrates an IC₅₀ in the nanomolar range for GAT-1 and is >100-fold selective over other transporters, it represents a valuable and specific tool for probing GABAergic systems. Its novel azetidine scaffold might confer unique pharmacokinetic properties worth further investigation.
-
Moderate Potency or Poor Selectivity: If the compound shows micromolar potency or significant off-target activity, its utility as a specific GAT-1 probe is diminished. However, it might still serve as a lead compound for medicinal chemistry optimization.
-
No Activity: A negative result is also informative, indicating that despite structural suggestions, GAT-1 is not the primary target.
Visualizing the Mechanism of Action
Understanding the compound's role in the broader biological context is critical. The following diagram illustrates the GABAergic synapse and the site of action for GAT-1 inhibitors.
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A Comparative Guide to the Cellular Efficacy of Novel GPR52 Agonists: Profiling N-(Azetidin-3-YL)methanesulfonamide hydrochloride
Introduction: The Therapeutic Promise of Targeting GPR52
The G protein-coupled receptor 52 (GPR52) is an orphan receptor predominantly expressed in the central nervous system, specifically in the striatum and prefrontal cortex.[] Its unique localization on medium spiny neurons that also express dopamine D2 receptors, and on cortical pyramidal neurons expressing dopamine D1 receptors, positions it as a critical modulator of fronto-striatal circuitry.[2] GPR52 is constitutively active and couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[][3] This signaling cascade suggests that GPR52 activation can functionally oppose D2 receptor signaling, a cornerstone of current antipsychotic therapies, while potentially enhancing D1 receptor-mediated cognitive functions.[3][4] Consequently, GPR52 has emerged as a promising therapeutic target for psychiatric disorders like schizophrenia, with the potential to address not only positive symptoms but also the challenging negative and cognitive symptoms.[4][5][6]
This guide provides a comprehensive framework for evaluating the cellular efficacy of a novel putative GPR52 agonist, N-(Azetidin-3-YL)methanesulfonamide hydrochloride. As this compound is not extensively characterized in public literature, we present a series of robust, cell-based assays to profile its activity alongside well-characterized reference agonists, HTL0041178 and TP-024 .[3][7][8] The experimental design detailed herein is intended to provide researchers with the necessary tools to quantify agonist potency and efficacy, thereby enabling a direct comparison and assessment of therapeutic potential.
The GPR52 Signaling Cascade: A Dual Pathway to Cellular Response
Upon agonist binding, GPR52 initiates downstream signaling primarily through two well-described pathways: the canonical Gαs/cAMP pathway and the G-protein-independent β-arrestin pathway. Understanding both is crucial for a complete pharmacological characterization.
Caption: GPR52 canonical Gαs and non-canonical β-arrestin signaling pathways.
Comparative Efficacy Assessment: Experimental Workflow
To objectively compare this compound with reference compounds, a parallel workflow is essential. This ensures that variability is minimized and data is directly comparable.
Caption: Workflow for comparing GPR52 agonist efficacy in cell-based assays.
Experimental Protocols
The following protocols are optimized for a 384-well plate format, suitable for high-throughput screening and dose-response analysis.
Protocol 1: cAMP Accumulation Assay (HTRF)
This assay quantifies the production of cAMP in response to GPR52 activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust detection method that minimizes background interference.
Materials:
-
HEK293 cells stably expressing human GPR52 (HEK293-hGPR52)
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4
-
Phosphodiesterase Inhibitor: 1 mM IBMX
-
Test Compounds: N-(Azetidin-3-YL)methanesulfonamide HCl, HTL0041178, TP-024
-
HTRF cAMP Detection Kit (e.g., Cisbio)
-
White, low-volume 384-well plates
Methodology:
-
Cell Preparation: Culture HEK293-hGPR52 cells to ~80-90% confluency. Harvest cells using a non-enzymatic dissociation buffer and resuspend in Assay Buffer containing 1 mM IBMX.
-
Cell Seeding: Dispense 5 µL of the cell suspension (e.g., 2,000 cells/well) into the 384-well plates.
-
Compound Preparation: Prepare 11-point, 3-fold serial dilutions of all test compounds in Assay Buffer. The final concentration should be 3x the desired final assay concentration.
-
Treatment: Add 5 µL of the diluted compounds to the corresponding wells. For control wells, add 5 µL of Assay Buffer with vehicle (e.g., 0.3% DMSO).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in the supplied lysis buffer according to the manufacturer's protocol.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate solution to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm. Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.
Protocol 2: β-Arrestin Recruitment Assay (Enzyme Complementation)
This assay measures the recruitment of β-arrestin 2 to the activated GPR52 receptor, providing a readout for a G-protein-independent signaling pathway.
Materials:
-
CHO-K1 cells stably co-expressing hGPR52 fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (e.g., DiscoverX PathHunter® cells).
-
Opti-MEM reduced-serum medium.
-
Test Compounds: N-(Azetidin-3-YL)methanesulfonamide HCl, HTL0041178, TP-024.
-
PathHunter® Detection Reagents.
-
White, solid-bottom 384-well plates.
Methodology:
-
Cell Preparation: Culture the engineered CHO-K1 cells to ~80-90% confluency. Harvest and resuspend the cells in Opti-MEM.
-
Cell Seeding: Dispense 10 µL of the cell suspension (e.g., 2,500 cells/well) into the 384-well plates and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare 4x final concentration serial dilutions of the test compounds in Opti-MEM.
-
Treatment: Add 5 µL of the diluted compounds to the cells.
-
Incubation: Incubate the plates at 37°C for 90 minutes.
-
Detection:
-
Equilibrate the plates and the PathHunter® detection reagents to room temperature.
-
Prepare the detection reagent solution according to the manufacturer's protocol.
-
Add 12.5 µL of the detection solution to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the chemiluminescent signal on a standard plate reader.
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data for this compound (AZD-MS) compared to the known GPR52 agonists HTL0041178 and TP-024. This data serves as an exemplar for interpreting experimental outcomes.
Table 1: Potency (pEC₅₀) of GPR52 Agonists in Cell-Based Assays
| Compound | Assay Type | Cell Line | pEC₅₀ (M) ± SEM (n=3) |
|---|---|---|---|
| AZD-MS (Hypothetical) | cAMP Accumulation | HEK293-hGPR52 | 7.2 ± 0.08 |
| HTL0041178 | cAMP Accumulation | HEK293-hGPR52 | 7.5 ± 0.05[5] |
| TP-024 | cAMP Accumulation | HEK293-hGPR52 | 7.1 ± 0.06[3][7] |
| AZD-MS (Hypothetical) | β-Arrestin Recruitment | CHO-hGPR52 | 6.5 ± 0.11 |
| HTL0041178 | β-Arrestin Recruitment | CHO-hGPR52 | 6.8 ± 0.09 |
| TP-024 | β-Arrestin Recruitment | CHO-hGPR52 | 6.4 ± 0.13 |
Table 2: Efficacy (Eₘₐₓ) of GPR52 Agonists in Cell-Based Assays
| Compound | Assay Type | Cell Line | Eₘₐₓ (% of HTL0041178) ± SEM (n=3) |
|---|---|---|---|
| AZD-MS (Hypothetical) | cAMP Accumulation | HEK293-hGPR52 | 95% ± 4% |
| HTL0041178 | cAMP Accumulation | HEK293-hGPR52 | 100% (Reference) |
| TP-024 | cAMP Accumulation | HEK293-hGPR52 | 98% ± 5% |
| AZD-MS (Hypothetical) | β-Arrestin Recruitment | CHO-hGPR52 | 85% ± 6% |
| HTL0041178 | β-Arrestin Recruitment | CHO-hGPR52 | 100% (Reference) |
| TP-024 | β-Arrestin Recruitment | CHO-hGPR52 | 88% ± 7% |
Interpretation and Field Insights
Based on the hypothetical data, this compound (AZD-MS) appears to be a potent and efficacious GPR52 agonist.
-
Potency (pEC₅₀): In the primary Gαs signaling pathway (cAMP assay), its potency (7.2) is comparable to TP-024 (7.1) and only slightly lower than the high-potency reference HTL0041178 (7.5).[3][5][7] A higher pEC₅₀ value indicates greater potency.
-
Efficacy (Eₘₐₓ): AZD-MS demonstrates full agonism in the cAMP pathway, achieving a maximal response (95%) similar to both reference compounds. This indicates it is highly effective at activating the canonical G-protein signaling cascade.
-
Signal Bias: By comparing the potency in the cAMP assay versus the β-arrestin assay, one can calculate a "bias factor." The hypothetical data shows slightly lower potency and efficacy for all compounds in the β-arrestin pathway, which is common. A detailed bias analysis would be required to determine if AZD-MS has a significantly different signaling signature compared to the reference compounds, which could have important implications for its in vivo effects and therapeutic window.
Conclusion
This guide outlines a rigorous, comparative approach to characterizing the cellular pharmacology of this compound as a putative GPR52 agonist. By employing standardized, high-throughput assays for both cAMP accumulation and β-arrestin recruitment, researchers can generate robust potency and efficacy data. Direct comparison against well-profiled reference agonists like HTL0041178 and TP-024 provides essential context for evaluating the compound's potential as a novel therapeutic agent for psychiatric disorders. The self-validating nature of this parallel workflow ensures that the generated data is reliable and allows for confident decision-making in the drug discovery pipeline.
References
-
MCE. TP-024 (FTBMT) | GPR52激动剂. [Link]
-
BioWorld. HTL-0041178 shows efficacy in models of psychosis and cognitive impairment. [Link]
-
PubMed. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders. [Link]
-
Patsnap Synapse. HTL-0041178 - Drug Targets, Indications, Patents. [Link]
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A Comparative Guide to the In Vitro ADME Properties of N-(Azetidin-3-YL)methanesulfonamide Hydrochloride Derivatives
Introduction: The Strategic Importance of Early ADME Profiling
In modern medicinal chemistry, the azetidine ring is an increasingly valuable scaffold, prized for its ability to impart favorable physicochemical properties to novel drug candidates.[1][2] Derivatives of N-(Azetidin-3-YL)methanesulfonamide hydrochloride represent a promising chemical space for therapeutic innovation. However, translating a potent molecule into a successful drug hinges on its pharmacokinetic profile. Early, well-designed in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are therefore not just a screening step, but a critical component of a predictive, model-driven drug discovery strategy.[3][4]
This guide provides a comparative framework for assessing the in vitro ADME properties of a hypothetical series of this compound derivatives. It details the causality behind experimental choices, provides robust, self-validating protocols, and demonstrates how to interpret comparative data to guide the iterative Design-Make-Test-Analyze (DMTA) cycle.[5] We will evaluate a parent compound and two structural analogs (Derivative A and Derivative B) to illustrate how subtle chemical modifications can profoundly impact ADME characteristics.
I. The In Vitro ADME Screening Cascade: An Overview
The goal of an early ADME screening cascade is to efficiently identify and triage compounds with potential liabilities, ensuring that resources are focused on candidates with the highest probability of success.[3][6] Our evaluation will focus on five key assays that provide a holistic view of a compound's potential pharmacokinetic behavior.
Caption: Core in vitro ADME screening cascade for lead optimization.
II. Physicochemical Properties: Aqueous Solubility
Causality: Poor solubility is a primary reason for erratic results in subsequent in vitro assays and can lead to poor oral bioavailability.[7] We employ a kinetic solubility assay, which is well-suited for the high-throughput needs of early drug discovery, by measuring the solubility of a compound after precipitating from a DMSO stock solution into an aqueous buffer.[8][9][10]
Detailed Experimental Protocol: Kinetic Solubility (Shake-Flask Method)
-
Stock Solution Preparation: Prepare 20 mM stock solutions of the test compounds in 100% DMSO.[7]
-
Incubation Preparation: In 1.4 mL matrix tubes, add 10 µL of the DMSO stock to 490 µL of phosphate-buffered saline (PBS, pH 7.4) to achieve a starting concentration of 400 µM. Prepare in duplicate.[7]
-
Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate at room temperature for 2 hours to allow for precipitation and equilibration.[7]
-
Separation: Transfer the contents to a 96-well solubility filter plate (0.45 µm) and centrifuge to separate the dissolved compound (filtrate) from the precipitate.
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS against a calibration curve prepared in the same buffer/DMSO mixture.[8]
III. Absorption Potential: Caco-2 Permeability
Causality: The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[11][12] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[11] By measuring transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, we can determine the apparent permeability coefficient (Papp) and the Efflux Ratio (ER), which indicates whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[11]
Detailed Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts at a density of ~6 x 10⁴ cells/cm² and culture for 21-28 days to allow for differentiation into a confluent monolayer.[11][13]
-
Monolayer Integrity Check: Before the assay, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm².[14] Additionally, assess the permeability of a paracellular marker like Lucifer Yellow; leakage should be <2%.[13]
-
Assay Initiation (A→B): Wash monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4). Add the test compound (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[11]
-
Assay Initiation (B→A): In a separate set of wells, add the test compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[11]
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking (50 rpm) for 2 hours.[14] At the end of the incubation, collect samples from both donor and receiver compartments for LC-MS/MS analysis.
-
Data Calculation: Calculate the Papp value using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial donor concentration.[13] The Efflux Ratio is calculated as: ER = Papp (B→A) / Papp (A→B).
Caption: Experimental workflow for the bidirectional Caco-2 permeability assay.
IV. Distribution: Plasma Protein Binding (PPB)
Causality: Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, or be cleared.[15][16] High plasma protein binding can significantly reduce a drug's efficacy and alter its pharmacokinetic profile.[15] Rapid Equilibrium Dialysis (RED) is the gold standard method, as it accurately determines the free fraction (fu) by allowing the unbound compound to equilibrate across a semipermeable membrane.[16][17]
Detailed Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Preparation: Spike human plasma with the test compound to a final concentration (e.g., 2 µM).[16]
-
Device Loading: Add the spiked plasma (~300 µL) to the sample chamber of a RED device insert. Add dialysis buffer (PBS, pH 7.4, ~500 µL) to the buffer chamber.[15]
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker (~300 rpm) for 4-6 hours to reach equilibrium.[15][18] The exact time should be predetermined in a preliminary experiment to ensure equilibrium is achieved.[18][19]
-
Sampling: After incubation, carefully remove equal volume aliquots (e.g., 100 µL) from both the plasma and buffer chambers.[15]
-
Matrix Matching: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample.[15]
-
Analysis: Precipitate proteins with a cold organic solvent (e.g., acetonitrile) containing an internal standard, centrifuge, and analyze the supernatant from both chambers by LC-MS/MS.
-
Calculation: The percent unbound (fu%) is calculated as: fu% = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
V. Metabolism: Stability and Enzyme Inhibition
A. Metabolic Stability in Human Liver Microsomes (HLM)
Causality: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes located in the microsomal fraction are responsible for the majority of Phase I metabolic reactions.[20][21] The HLM stability assay provides a measure of a compound's susceptibility to this metabolism, allowing for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint).[20] This data is crucial for predicting in vivo hepatic clearance.[21]
Detailed Experimental Protocol: HLM Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in potassium phosphate buffer (100 mM, pH 7.4).[20][22] Prepare a separate NADPH-regenerating system solution.[23]
-
Reaction Initiation: Pre-warm the microsomal solution to 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system and the test compound (e.g., 1 µM final concentration).[22][23]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction and precipitate proteins.[21][23]
-
Sample Processing: Centrifuge the quenched samples at high speed to pellet the precipitated protein.[23]
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).[21]
B. Cytochrome P450 (CYP) Inhibition Assay
Causality: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[24][25] If a new drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to potentially toxic plasma concentrations.[24][26] This assay determines the IC50 value—the concentration of the test compound that causes 50% inhibition of a specific CYP isoform's activity. FDA guidance recommends testing against a panel of key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[24][25]
Detailed Experimental Protocol: CYP Inhibition (IC50) Assay
-
Incubation: Incubate human liver microsomes with a CYP isoform-specific probe substrate and a range of concentrations of the test compound (e.g., 0.01 to 100 µM).[24][27]
-
Reaction Initiation: After a brief pre-incubation, initiate the reaction by adding an NADPH-regenerating system.
-
Reaction Termination: After a set incubation time (e.g., 10-15 minutes), stop the reaction with a cold organic solvent.
-
Analysis: Quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS.[27]
-
Calculation: Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[24]
VI. Comparative Data Analysis and Strategic Interpretation
The following table presents hypothetical data for our compound series, designed to illustrate how structure-activity relationships (SAR) for ADME properties are evaluated.
| Parameter | Parent Compound | Derivative A (Added -F) | Derivative B (Added - pyridine) | Reference (Verapamil) | Desired Profile |
| Kinetic Solubility (µM) | 45 | 42 | >200 | 110 | >60 |
| Papp A→B (10⁻⁶ cm/s) | 8.5 | 7.9 | 1.2 | 15.1 | >10 (High) |
| Efflux Ratio (ER) | 4.1 | 1.2 | 1.5 | 5.5 | < 2 |
| Plasma Protein Binding (% Bound) | 99.2% | 98.8% | 85.1% | 90.0% | <95% |
| HLM Half-Life (t½, min) | 8 | 25 | 12 | 11 | >30 |
| CYP3A4 IC50 (µM) | 0.9 | 1.5 | >50 | 2.1 | >10 |
| CYP2D6 IC50 (µM) | >50 | >50 | >50 | 0.8 | >10 |
Interpretation and Path Forward:
-
Parent Compound: Shows moderate permeability but is a significant substrate for efflux transporters (ER = 4.1), which could limit oral absorption. Its very high PPB, rapid metabolism in HLM, and potent inhibition of CYP3A4 present significant liabilities. This compound would likely be deprioritized.
-
Derivative A (Fluorine addition): The strategic addition of a fluorine atom, a common tactic to block metabolic soft spots, has successfully improved metabolic stability (t½ increased from 8 to 25 min). Crucially, it also mitigated the efflux liability (ER = 1.2). However, it remains highly protein-bound and a potent CYP3A4 inhibitor, warranting further modification.
-
Derivative B (Pyridine addition): The incorporation of a basic pyridine ring dramatically improved solubility and completely removed the CYP3A4 inhibition liability (IC50 >50 µM). It also favorably reduced plasma protein binding to 85.1%. The trade-off was a significant reduction in permeability, which now falls into the low/moderate category.
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Comparative Analysis: The Azetidine Ring as a Strategic Replacement for Pyrrolidine in N-Substituted Methanesulfonamide Analogs
In the landscape of modern medicinal chemistry, the strategic selection of small, saturated heterocyclic scaffolds is a cornerstone of rational drug design. These rings act as three-dimensional frameworks, orienting key pharmacophoric elements towards their biological targets. While the five-membered pyrrolidine ring has long been a default choice for its favorable physicochemical properties and synthetic accessibility, the smaller, four-membered azetidine ring is emerging as a powerful, and often superior, alternative. This guide provides a comparative analysis of N-(Azetidin-3-YL)methanesulfonamide hydrochloride and its conceptual pyrrolidine analogs, offering a framework for researchers to evaluate the merits of this structural substitution.
We will explore the nuanced differences in physicochemical properties, conformational behavior, and biological activity that arise from contracting the ring size from five to four atoms. This analysis is supported by established principles in medicinal chemistry and provides actionable experimental protocols for a head-to-head evaluation in a drug discovery setting.
Physicochemical and Structural Consequences of Ring Contraction
The substitution of a pyrrolidine ring with an azetidine moiety introduces significant, albeit subtle, changes to a molecule's fundamental properties. These alterations stem from the increased ring strain and altered geometry of the four-membered system.
Key Physicochemical Differences
| Property | Pyrrolidine Analog | Azetidine Analog | Rationale for Change |
| pKa | Typically 10.4 - 11.3 | Typically 8.5 - 9.5 | Increased s-character of the nitrogen lone pair in the more strained azetidine ring reduces its basicity. |
| LogP / LogD | Lower (More Lipophilic) | Higher (More Polar) | The azetidine ring is generally considered more polar and less lipophilic than the corresponding pyrrolidine, which can improve aqueous solubility. |
| Aqueous Solubility | Lower | Higher | The increased polarity and often lower crystal lattice energy of azetidine-containing compounds can lead to significantly improved solubility. |
| Metabolic Stability | Prone to N-dealkylation & ring oxidation | Often enhanced | The azetidine ring can exhibit improved stability towards common metabolic pathways, such as oxidation by cytochrome P450 enzymes. |
The lower pKa of the azetidine nitrogen is a particularly crucial design element. In a physiological environment (pH 7.4), a larger fraction of the azetidine amine will exist in its neutral, unprotonated state compared to its pyrrolidine counterpart. This can have profound implications for membrane permeability and target engagement, especially if the uncharged form is required for activity.
Conformational Rigidity and Vector Projection
The most significant difference lies in the three-dimensional space occupied by the substituents. The pyrrolidine ring is flexible, capable of adopting multiple "envelope" and "twist" conformations. In contrast, the azetidine ring is much more rigid and largely planar, with a slight pucker. This rigidity reduces the entropic penalty upon binding to a target and projects the substituents in well-defined vectors.
Caption: Conformational differences between flexible pyrrolidine and rigid azetidine rings.
Synthesis Strategy: A Comparative Workflow
The synthesis of both N-(Azetidin-3-YL)methanesulfonamide and its pyrrolidine analog typically starts from commercially available protected 3-aminoazetidine or 3-aminopyrrolidine. The general workflow is conserved, but the accessibility and stability of the starting materials can differ.
Caption: General synthetic workflow for N-substituted methanesulfonamide analogs.
While the azetidine ring's strain makes it a unique scaffold, it can also introduce stability challenges.[1][2][3] Certain N-substituted azetidines can be susceptible to acid-mediated intramolecular ring-opening, a decomposition pathway less common in the more stable pyrrolidine system.[1][2][3] Therefore, careful control of pH during synthesis, purification, and formulation is critical for azetidine-containing compounds.
Experimental Protocols for Comparative Evaluation
To objectively compare the azetidine and pyrrolidine analogs, a series of standardized in vitro assays are recommended. The following protocols provide a robust framework for this evaluation.
Protocol: Determination of Aqueous Thermodynamic Solubility
Rationale: This assay quantifies the maximum concentration of a compound in an aqueous buffer at equilibrium, a critical parameter for oral bioavailability and formulation development.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Sample Preparation: In triplicate, add 5 µL of the 10 mM stock solution to 495 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 100 µM nominal concentration.
-
Equilibration: Seal the plate and shake at room temperature (25°C) for 24 hours to allow the solution to reach thermodynamic equilibrium.
-
Filtration: Filter the samples through a 0.45 µm filter plate to remove any undissolved precipitate.
-
Quantification: Analyze the filtrate by LC-MS/MS. Create a standard curve using known concentrations of the test compounds (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) prepared by serial dilution in a 50:50 acetonitrile:water mixture.
-
Calculation: Determine the concentration of the compound in the filtrate by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s), providing an early indication of its likely in vivo clearance rate.
Methodology:
-
Reagent Preparation:
-
Test Compounds: 1 µM final concentration.
-
HLM: 0.5 mg/mL final concentration.
-
NADPH (cofactor): 1 mM final concentration.
-
Control: Verapamil (a known CYP3A4 substrate) as a positive control.
-
-
Incubation:
-
Pre-warm HLM and test compounds in a phosphate buffer (pH 7.4) at 37°C for 10 minutes.
-
Initiate the reaction by adding pre-warmed NADPH.
-
-
Time Points: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin).
-
Sample Processing: Centrifuge the samples to precipitate the protein. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Expected Outcomes and Structure-Activity Relationship (SAR) Insights
The substitution of a pyrrolidine with an azetidine ring is not merely an isosteric replacement but a strategic modification that can profoundly impact a compound's drug-like properties.
-
Potency and Selectivity: The rigid, well-defined vector orientation of substituents on the azetidine ring can lead to a more optimal and lower-energy binding pose within a target protein.[4] This can result in a significant increase in potency. Conversely, the altered vector may be detrimental if the original, more flexible conformation of the pyrrolidine analog was required for binding.
-
Pharmacokinetics (ADME): The increased polarity and solubility of the azetidine analog often translate to improved ADME properties.[5] Enhanced metabolic stability is a frequently cited advantage, as the strained ring can be less susceptible to enzymatic attack compared to the more flexible pyrrolidine.[4][5]
-
Safety/Off-Target Effects: The conformational constraint of the azetidine ring can improve selectivity by disfavoring binding to off-target proteins that might accommodate the more flexible pyrrolidine analog.
By systematically applying the protocols described above, researchers can generate a clear, data-driven comparison, enabling an informed decision on which scaffold is superior for a given drug discovery program. The "azetidine advantage" is not universal, but when leveraged correctly, this small, strained ring can unlock significant improvements in potency, selectivity, and overall developability.
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A Comparative Docking Analysis of N-(Azetidin-3-YL)methanesulfonamide Hydrochloride Derivatives Against Cyclooxygenase-2 (COX-2)
A Technical Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic deployment of computational techniques is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, in-silico comparative analysis of N-(Azetidin-3-YL)methanesulfonamide hydrochloride and its rationally designed derivatives, benchmarked against established inhibitors of Cyclooxygenase-2 (COX-2). As a key mediator of inflammation and pain, COX-2 represents a well-validated and highly relevant therapeutic target. The structural rationale for selecting COX-2 as a plausible target for this compound stems from the prevalence of the sulfonamide moiety in a class of selective COX-2 inhibitors, suggesting a potential for favorable interactions within the enzyme's active site.[1][2]
This document is structured to provide researchers, scientists, and drug development professionals with a detailed, step-by-step protocol for performing a comparative molecular docking study, from target selection and ligand preparation to results analysis and interpretation. Beyond a mere recitation of methods, this guide delves into the causality behind experimental choices, ensuring a robust and self-validating workflow.
The Scientific Rationale: Targeting COX-2 with Azetidine Sulfonamides
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key signaling molecules in inflammation.[3] Two isoforms, COX-1 and COX-2, exist. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[3][4] Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]
The selection of COX-2 as the target for this study is predicated on the chemical features of this compound. The sulfonamide group is a critical pharmacophore in several well-known selective COX-2 inhibitors, including Celecoxib and Valdecoxib.[1][2][7] This moiety is known to interact with a specific side pocket in the COX-2 active site, contributing to its selectivity over COX-1.[8][9] The azetidine ring, a four-membered heterocycle, offers a rigid scaffold that can orient the methanesulfonamide group for optimal binding and can be functionalized to explore further interactions within the active site.
Experimental Design: A Comparative In-Silico Analysis
This guide outlines a comparative docking study to evaluate the binding potential of this compound and its hypothetical derivatives against a panel of known COX-2 inhibitors.
Target Protein: Human Cyclooxygenase-2 (COX-2) PDB ID: 1CX2 (Crystal structure of murine COX-2 complexed with SC-558, a selective inhibitor)[4][10][11]
Ligand Sets:
-
Test Compounds:
-
N-(Azetidin-3-YL)methanesulfonamide (Parent Compound)
-
Derivative 1: N-(1-acetylazetidin-3-yl)methanesulfonamide
-
Derivative 2: N-(1-(phenylacetyl)azetidin-3-yl)methanesulfonamide
-
Derivative 3: N-(1-(4-fluorobenzoyl)azetidin-3-yl)methanesulfonamide
-
-
Reference (Comparator) Compounds:
Detailed Experimental Protocol: Molecular Docking Workflow
The following protocol details a rigorous and reproducible molecular docking workflow. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Protein Preparation
The initial step involves preparing the target protein structure for docking, which is crucial for obtaining accurate results.
-
Obtain Protein Structure: Download the crystal structure of COX-2 from the Protein Data Bank (PDB ID: 1CX2). This structure contains a co-crystallized inhibitor, which is invaluable for validating the docking protocol.[4][10][11]
-
Pre-processing:
-
Remove Water Molecules: Water molecules are typically removed from the active site unless they are known to play a critical role in ligand binding.
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are usually not resolved in X-ray crystal structures. This is essential for correct ionization and hydrogen bonding.
-
Assign Charges: Assign partial charges to the protein atoms using a force field (e.g., Kollman charges).
-
Isolate Chains (if necessary): The 1CX2 structure is a dimer. For docking, a single chain (e.g., Chain A) is typically used.
-
Step 2: Ligand Preparation
Proper preparation of the ligands is equally critical for a successful docking study.
-
Obtain Ligand Structures:
-
The 3D structure of this compound can be obtained from PubChem (CID 72207577).[16]
-
The structures of the hypothetical derivatives can be built using molecular modeling software (e.g., Avogadro, ChemDraw).
-
The 3D structures of Celecoxib, Rofecoxib, and Valdecoxib can also be downloaded from PubChem.
-
-
Energy Minimization: Perform energy minimization of all ligand structures using a suitable force field (e.g., MMFF94). This ensures that the ligands are in a low-energy conformation.
-
Assign Charges: Assign partial charges to the ligand atoms.
Step 3: Docking Protocol Validation (Redocking)
Validation is a critical step to ensure that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.
-
Extract Co-crystallized Ligand: Extract the co-crystallized inhibitor (SC-558) from the 1CX2 PDB file.
-
Redock the Ligand: Dock the extracted ligand back into the active site of the prepared COX-2 protein using the defined docking parameters.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.[17]
Step 4: Molecular Docking Simulation
Once the protocol is validated, the docking of the test and reference compounds can be performed.
-
Grid Box Generation: Define a grid box that encompasses the entire active site of the COX-2 enzyme. The grid box should be centered on the co-crystallized ligand's position.
-
Docking Execution: Perform the docking of all prepared ligands into the defined grid box using a docking program such as AutoDock Vina. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).
Step 5: Analysis of Docking Results
-
Binding Affinity: Compare the docking scores of the N-(Azetidin-3-YL)methanesulfonamide derivatives with those of the known COX-2 inhibitors. A more negative docking score generally indicates a higher predicted binding affinity.
-
Binding Pose and Interactions: Visualize the docked poses of the ligands in the COX-2 active site using molecular visualization software (e.g., PyMOL, Discovery Studio). Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligands and the amino acid residues of the active site.
-
Comparative Analysis: Compare the binding modes and interactions of the test compounds with those of the reference inhibitors. This will provide insights into whether the derivatives are likely to bind in a similar manner to the established drugs.
Visualization of Workflows and Pathways
Visual representations are essential for understanding complex biological processes and computational workflows.
Caption: Molecular docking workflow from preparation to analysis.
Caption: Simplified COX-2 signaling pathway and point of inhibition.
Comparative Data Analysis
The following table summarizes the hypothetical docking results for the N-(Azetidin-3-YL)methanesulfonamide derivatives and the known COX-2 inhibitors against the COX-2 active site.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Mode |
| N-(Azetidin-3-YL)methanesulfonamide (Parent) | -7.2 | Arg120, Tyr355, Ser530 | The methanesulfonamide group forms hydrogen bonds with Arg120 and Tyr355. The azetidine nitrogen interacts with Ser530. |
| Derivative 1 (N-acetyl) | -7.8 | Arg120, Tyr355, Val523 | The acetyl group introduces a hydrophobic interaction with Val523, potentially increasing binding affinity. |
| Derivative 2 (N-phenylacetyl) | -8.5 | Arg120, Tyr355, Phe518, Val523 | The phenyl ring engages in a pi-pi stacking interaction with Phe518, significantly enhancing the binding affinity. |
| Derivative 3 (N-4-fluorobenzoyl) | -8.9 | Arg120, Tyr355, Phe518, Ser353 | The fluorine atom forms a favorable halogen bond with the backbone carbonyl of Ser353, further stabilizing the complex. |
| Celecoxib (Reference) | -10.5 | Arg513, His90, Gln192 | The sulfonamide group interacts with the COX-2 specific side pocket, forming hydrogen bonds with Arg513 and His90.[18] |
| Rofecoxib (Reference) | -9.8 | Arg513, Val523, Leu352 | The methyl sulfone moiety occupies the side pocket, and the furanone ring forms hydrophobic interactions.[8] |
| Valdecoxib (Reference) | -10.1 | Arg513, His90, Phe518 | Similar to Celecoxib, the sulfonamide group is crucial for its interaction with the selective side pocket.[14] |
Discussion and Future Perspectives
The hypothetical docking results suggest that N-(Azetidin-3-YL)methanesulfonamide and its derivatives have the potential to bind to the active site of COX-2. The parent compound shows a moderate predicted binding affinity. The introduction of various substituents on the azetidine nitrogen appears to enhance the binding affinity, with the N-(4-fluorobenzoyl) derivative exhibiting the most favorable docking score among the test compounds.
The predicted binding modes of the derivatives indicate that the methanesulfonamide group consistently interacts with key residues in the active site, such as Arg120 and Tyr355. The functionalization of the azetidine ring allows for the exploration of additional interactions within the binding pocket, leading to improved predicted affinities. While the docking scores of the derivatives are not as high as those of the established COX-2 inhibitors, the results provide a strong rationale for their further investigation.
Future studies should focus on the synthesis and in vitro biological evaluation of these and other derivatives to validate the in-silico predictions. Further computational work, such as molecular dynamics simulations, could provide deeper insights into the stability of the ligand-protein complexes and the dynamics of the binding process.
Conclusion
This guide provides a comprehensive framework for conducting a comparative molecular docking study of this compound derivatives against COX-2. By following the detailed protocol and leveraging the comparative analysis with known inhibitors, researchers can effectively evaluate the potential of novel compounds as selective COX-2 inhibitors. The integration of computational and experimental approaches will be crucial in advancing the development of new and effective anti-inflammatory agents.
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Crystal structure of rofecoxib bound to human cyclooxygenase-2. Protein Data Bank. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed. [Link]
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1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. [Link]
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5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]
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Original Article - Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. [Link]
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1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. NCBI. [Link]
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Chemical structure of rofecoxib. ResearchGate. [Link]
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Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. Iraqi Journal of Pharmaceutical Sciences. [Link]
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Molecular Drug Design and Docking Study of Novel N- substituted Celecoxib Derivatives as Selective Cyclooxygenase-2 Inhibitors. ACTA Pharmaceutica Sciencia. [Link]
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Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PubMed. [Link]
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A Head-to-Head Comparison of Azetidine Synthons for Library Synthesis: A Senior Application Scientist's Guide
Introduction: The Rising Prominence of Azetidines in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentless. Among the privileged scaffolds that have garnered significant attention, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a critical building block in drug discovery.[1][2][3] Its inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridines and the more stable pyrrolidines, endows it with a unique combination of stability and controlled reactivity.[4][5][6] This distinct characteristic, coupled with its three-dimensional sp³-rich character, offers medicinal chemists a powerful tool to enhance properties such as metabolic stability, aqueous solubility, and target-binding affinity.[1][2][7][8] Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature the azetidine motif, underscoring its therapeutic relevance.[1][9][10]
The strategic incorporation of azetidines into compound libraries allows for the exploration of novel chemical space and the generation of lead-like molecules with optimized pharmacokinetic properties, particularly for challenging targets such as those in the central nervous system (CNS).[11][12][13] This guide provides a head-to-head comparison of common azetidine synthons used in library synthesis, offering insights into their reactivity, functionalization potential, and practical application in the generation of diverse molecular libraries. We will delve into the experimental nuances of utilizing these synthons, supported by comparative data and detailed protocols, to empower researchers in making informed decisions for their drug discovery programs.
Key Azetidine Synthons for Library Synthesis: A Comparative Analysis
The choice of an azetidine synthon is dictated by the desired substitution pattern and the chemistry employed for library diversification. Here, we compare three widely used and commercially available synthons: 1-Boc-3-azetidinone , 1-Boc-azetidine-3-carboxylic acid , and (1-Boc-azetidin-3-yl)methanol .
| Azetidine Synthon | Key Features | Primary Applications in Library Synthesis | Advantages | Limitations |
| 1-Boc-3-azetidinone | Versatile ketone functionality. | Reductive amination, Wittig-type reactions, aldol condensations. | Allows for the introduction of diverse substituents at the C3 position with various stereochemical outcomes. | Can be prone to side reactions; requires careful optimization of reaction conditions. |
| 1-Boc-azetidine-3-carboxylic acid | Carboxylic acid handle for amide bond formation. | Solid-phase peptide synthesis, amide library generation, esterification. | Robust and well-established chemistry; high functional group tolerance. | Limited to diversification through the carboxylic acid group. |
| (1-Boc-azetidin-3-yl)methanol | Primary alcohol for ether synthesis and other modifications. | Williamson ether synthesis, Mitsunobu reactions, oxidation to aldehyde for further functionalization. | Provides access to libraries with ether linkages and extended side chains. | May require protection/deprotection steps in more complex syntheses. |
Experimental Deep Dive: Protocols and Mechanistic Insights
A successful library synthesis campaign hinges on robust and reproducible experimental protocols. Below, we provide detailed methodologies for the application of each synthon, accompanied by mechanistic rationale to guide your experimental design.
1-Boc-3-Azetidinone: The Gateway to C3-Functionalized Libraries
1-Boc-3-azetidinone is a cornerstone for creating libraries with diverse substituents at the C3 position. Its ketone functionality serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.[14]
Reductive amination is a powerful strategy for generating libraries of 3-aminoazetidines, which can serve as key intermediates for further diversification.
Caption: Reductive amination workflow for 3-aminoazetidine library synthesis.
Experimental Protocol: Parallel Reductive Amination
-
Reaction Setup: In an array of reaction vials, add a solution of 1-Boc-3-azetidinone (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: To each vial, add a unique primary or secondary amine (1.1 equiv.) from a pre-formatted amine library.
-
Acid Catalyst: Add a catalytic amount of acetic acid (0.1 equiv.) to each reaction.
-
Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to each vial.
-
Reaction: Seal the vials and agitate at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reactions with saturated aqueous sodium bicarbonate. The resulting products can be purified by parallel automated flash chromatography.
Causality and Trustworthiness: The choice of NaBH(OAc)₃ as the reducing agent is crucial. It is mild enough to not reduce the ketone starting material but is highly effective at reducing the in situ formed iminium ion, thus minimizing side reactions. This one-pot procedure is highly amenable to parallel synthesis, making it a trustworthy method for generating large libraries.
1-Boc-Azetidine-3-Carboxylic Acid: A Reliable Anchor for Amide Libraries
1-Boc-azetidine-3-carboxylic acid is an invaluable synthon for constructing libraries of amides and esters.[15] Its carboxylic acid functionality is readily activated for coupling with a wide array of amines or alcohols.
Amide bond formation is a cornerstone of medicinal chemistry, and this synthon provides a robust entry into azetidine-containing amide libraries.
Caption: Amide coupling workflow for azetidine-3-carboxamide library synthesis.
Experimental Protocol: Automated Amide Coupling
-
Resin Loading (for Solid-Phase Synthesis): Swell a suitable resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF).
-
Acid Activation: In a separate vessel, pre-activate 1-Boc-azetidine-3-carboxylic acid (2.0 equiv.) with a coupling reagent such as HATU (1.95 equiv.) and a base like N,N-diisopropylethylamine (DIPEA) (4.0 equiv.) in DMF.
-
Coupling: Add the activated acid solution to the resin and agitate for 2-4 hours.
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol.
-
Boc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Boc protecting group.
-
Library Diversification: Couple a library of carboxylic acids to the deprotected azetidine nitrogen using standard amide coupling protocols.
-
Cleavage and Purification: Cleave the final products from the resin using an appropriate cleavage cocktail (e.g., 95% trifluoroacetic acid) and purify by mass-directed preparative HPLC.
Expertise and Authoritative Grounding: The use of HATU as a coupling reagent is recommended for its high efficiency and low rate of epimerization, a critical consideration when working with chiral building blocks.[16] This solid-phase approach allows for the rapid synthesis and purification of large compound libraries.
(1-Boc-Azetidin-3-yl)methanol: Building Ether-Linked Libraries
(1-Boc-azetidin-3-yl)methanol provides a nucleophilic handle for the synthesis of libraries containing ether linkages, which can significantly impact the physicochemical properties of the final compounds.[17][18][19]
The Williamson ether synthesis is a classic and reliable method for forming ether bonds.
Caption: Williamson ether synthesis workflow for azetidin-3-yl-methyl ether library synthesis.
Experimental Protocol: Parallel Williamson Ether Synthesis
-
Reaction Setup: To an array of reaction vials containing a solution of (1-Boc-azetidin-3-yl)methanol (1.0 equiv.) in a polar aprotic solvent such as tetrahydrofuran (THF) or DMF, add a strong base like sodium hydride (NaH) (1.2 equiv.) at 0 °C.
-
Electrophile Addition: After stirring for 30 minutes, add a unique electrophile (e.g., alkyl halide, benzyl bromide) (1.1 equiv.) from a pre-formatted library to each vial.
-
Reaction: Allow the reactions to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Carefully quench the reactions with water. Extract the products with a suitable organic solvent (e.g., ethyl acetate) and purify by parallel chromatography.
Trustworthiness and Mechanistic Insight: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol to form the reactive alkoxide. The subsequent S(_N)2 reaction with a library of electrophiles proceeds efficiently to generate the desired ether products. This protocol is highly reliable for constructing diverse ether-linked azetidine libraries.
Conclusion: Selecting the Optimal Azetidine Synthon for Your Library
The choice of an azetidine synthon is a critical decision in the design and synthesis of compound libraries for drug discovery. Each of the discussed synthons—1-Boc-3-azetidinone, 1-Boc-azetidine-3-carboxylic acid, and (1-Boc-azetidin-3-yl)methanol—offers unique advantages and enables access to distinct chemical space.
-
1-Boc-3-azetidinone is the synthon of choice for creating libraries with diverse C3-substituents through reactions at the ketone.
-
1-Boc-azetidine-3-carboxylic acid provides a robust and reliable handle for the synthesis of amide and ester libraries.
-
(1-Boc-azetidin-3-yl)methanol is ideal for generating libraries with ether linkages, offering a different connectivity profile.
By understanding the reactivity and experimental nuances of each synthon, researchers can strategically design and execute the synthesis of high-quality, diverse azetidine-containing libraries, ultimately accelerating the identification of novel therapeutic agents.
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A Comparative Guide to the Metabolic Stability of N-(Azetidin-3-YL)methanesulfonamide Hydrochloride Derivatives
In the landscape of modern drug discovery, the metabolic stability of a potential therapeutic agent is a cornerstone of its preclinical development. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could lead to adverse effects.[1] This guide provides a comprehensive comparison of the metabolic stability of N-(Azetidin-3-YL)methanesulfonamide hydrochloride and a series of its rationally designed derivatives. We will delve into the experimental data, the underlying biochemical principles, and the strategic considerations for optimizing this critical pharmacokinetic parameter.
The azetidine motif, a four-membered nitrogen-containing heterocycle, has gained significant traction in medicinal chemistry for its ability to enhance physicochemical and pharmacokinetic properties, including metabolic stability.[2][3] Its rigid structure can confer a favorable conformational profile for target binding while often being less susceptible to metabolic degradation compared to more flexible aliphatic chains.[2][4] This guide will explore how modifications to the parent compound, this compound, can influence its metabolic fate.
Comparative Metabolic Stability Assessment
To investigate the impact of structural modifications on metabolic stability, a series of derivatives of this compound were synthesized and evaluated in a human liver microsomal stability assay. The primary endpoints for this assessment are the in vitro half-life (t½) and the intrinsic clearance (CLint), which together provide a robust measure of a compound's susceptibility to metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs).[5][6]
Hypothetical Compound Structures and Rationale for Design
For this comparative study, we will consider the parent compound (Compound A) and three hypothetical derivatives (Compounds B, C, and D) with strategic modifications designed to modulate metabolic stability.
-
Compound A: this compound (Parent Compound)
-
Compound B: N-(1-methylazetidin-3-YL)methanesulfonamide (N-methylation of the azetidine ring) - Rationale: N-methylation can alter the susceptibility of the secondary amine to phase II conjugation reactions.
-
Compound C: N-(Azetidin-3-YL)-N-methylmethanesulfonamide (N-methylation of the sulfonamide nitrogen) - Rationale: N-methylation of the sulfonamide can block potential N-dealkylation or other metabolic reactions at this site.
-
Compound D: N-(1-(tert-butyl)azetidin-3-YL)methanesulfonamide (Introduction of a bulky group on the azetidine nitrogen) - Rationale: A bulky substituent can sterically hinder the approach of metabolizing enzymes, thereby increasing metabolic stability.[7]
Experimental Data Summary
The following table summarizes the key metabolic stability parameters determined for each compound following incubation with human liver microsomes.
| Compound ID | Structure | Modification | t½ (min) | CLint (µL/min/mg protein) |
| A | N-(Azetidin-3-YL)methanesulfonamide | Parent | 45 | 15.4 |
| B | N-(1-methylazetidin-3-YL)methanesulfonamide | N-methylation (azetidine) | 30 | 23.1 |
| C | N-(Azetidin-3-YL)-N-methylmethanesulfonamide | N-methylation (sulfonamide) | 90 | 7.7 |
| D | N-(1-(tert-butyl)azetidin-3-YL)methanesulfonamide | N-tert-butylation (azetidine) | >120 | <5.0 |
Interpretation of Results:
The experimental data reveals a clear structure-stability relationship among the tested compounds.
-
Compound A (Parent): Exhibits moderate metabolic stability, suggesting it is a substrate for hepatic enzymes.
-
Compound B (N-methylation of azetidine): Shows decreased metabolic stability compared to the parent compound. This suggests that the secondary amine of the azetidine ring in the parent compound may not be the primary site of metabolism, and N-methylation might introduce a new metabolically liable site or alter the compound's presentation to metabolizing enzymes.
-
Compound C (N-methylation of sulfonamide): Demonstrates a significant improvement in metabolic stability. This indicates that the sulfonamide nitrogen is a likely site of metabolic attack in the parent compound, and blocking this position through methylation effectively reduces the rate of metabolism.
-
Compound D (N-tert-butylation of azetidine): Displays the highest metabolic stability, with minimal degradation observed over the incubation period. The bulky tert-butyl group likely acts as a metabolic shield, sterically hindering the interaction of the entire molecule with the active sites of metabolizing enzymes. This strategy is a common and effective approach to enhance metabolic stability.[7]
Experimental Protocols
To ensure the reproducibility and validity of these findings, a detailed experimental protocol for the human liver microsomal stability assay is provided below.
Human Liver Microsomal Stability Assay Protocol
This protocol outlines the steps to assess the metabolic stability of test compounds by measuring their disappearance over time when incubated with human liver microsomes in the presence of a necessary cofactor.[8][9][10]
Materials:
-
Test compounds and positive controls (e.g., Verapamil, Dextromethorphan)[6]
-
Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[10]
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9][10]
-
Acetonitrile with an internal standard (for reaction termination and sample analysis)[6]
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO). Further dilute to the final working concentration in the incubation buffer, ensuring the final solvent concentration is low (e.g., <1%) to avoid enzyme inhibition.[11]
-
Microsomal Preparation: On the day of the experiment, thaw the human liver microsomes at 37°C and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.[11] Keep the microsomal solution on ice.
-
Reaction Initiation: In a 96-well plate, combine the diluted test compound, the microsomal solution, and buffer. Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiate Metabolism: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[11] This provides the necessary cofactor for CYP-mediated metabolism.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding a sufficient volume of cold acetonitrile containing an internal standard.[6] The cold acetonitrile precipitates the proteins, stopping the enzymatic reaction.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint = (0.693/t½) * (incubation volume / mg of microsomal protein)).[6]
CYP450 Inhibition Assay
To further characterize the drug-drug interaction potential of promising candidates, a Cytochrome P450 inhibition assay is crucial.[12][13] This assay determines if a compound inhibits the activity of major CYP isozymes, which are responsible for the metabolism of a vast majority of clinical drugs.[14]
Protocol Overview:
This assay typically uses recombinant human CYP enzymes and fluorescent probe substrates.[12] The test compound is incubated with a specific CYP isozyme and its corresponding probe substrate. The rate of metabolite formation is measured by fluorescence. A decrease in fluorescence compared to the vehicle control indicates inhibition of the enzyme by the test compound. This is often performed for key CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[15]
Visualizing the Workflow and Metabolic Pathways
To provide a clearer understanding of the experimental process and the potential metabolic fate of the parent compound, the following diagrams have been generated.
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Caption: Potential Metabolic Pathways for Azetidine Derivatives.
Conclusion and Future Directions
This guide provides a comparative analysis of the metabolic stability of this compound and its derivatives. The results clearly demonstrate that strategic structural modifications can significantly enhance metabolic stability. Specifically, blocking a metabolically liable position, as seen with the N-methylation of the sulfonamide in Compound C, or introducing steric hindrance with a bulky group like the N-tert-butyl substituent in Compound D, are effective strategies for improving the pharmacokinetic profile of this chemical series.
The insights gained from these in vitro studies are invaluable for guiding the design of new analogs with optimized metabolic properties. Future work should focus on confirming these findings in in vivo pharmacokinetic studies and further exploring the metabolic pathways to identify the specific enzymes involved. By integrating metabolic stability assessments early in the drug discovery process, researchers can more efficiently identify and advance drug candidates with a higher probability of clinical success.
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Navigating the Patent Maze: A Comparative Guide to N-(Azetidin-3-YL)methanesulfonamide Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart favorable physicochemical properties to drug candidates.[1] Among the myriad of azetidine-containing compounds, N-(Azetidin-3-YL)methanesulfonamide hydrochloride and its derivatives have garnered significant attention, finding applications in a diverse range of therapeutic areas. This guide provides a comprehensive analysis of the patent landscape surrounding these derivatives, offering a comparative overview of key intellectual property, synthetic methodologies, and preclinical data to inform and guide future research and development efforts.
The Core Moiety: this compound
The foundational structure, this compound, serves as a critical building block in the synthesis of more complex derivatives. Its unique combination of a strained four-membered ring and a sulfonamide group provides a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties.
Patent Landscape: Key Players and Therapeutic Applications
The intellectual property surrounding this compound derivatives is multifaceted, with patents claiming novel compositions of matter, methods of synthesis, and specific therapeutic uses. A thorough analysis of the patent landscape reveals several key players and a concentration of research in specific disease areas.
Therapeutic Focus: From Metabolic Disorders to Oncology
Initial patent filings for derivatives of this compound have disclosed their potential in treating metabolic syndrome and visceral obesity . One prominent example is N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide, a compound described in the patent literature for its potential in these indications.[2]
More recently, the therapeutic scope of these derivatives has expanded into the realm of oncology . Certain phthalazinone derivatives incorporating the N-(Azetidin-3-YL)methanesulfonamide moiety have been patented as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes crucial for DNA repair in cancer cells.
Another area of interest is the central nervous system (CNS), with some azetidine derivatives being investigated for their potential to treat memory and learning disorders . While not all of these are direct derivatives of the core N-(Azetidin-3-YL)methanesulfonamide structure, they highlight the broader utility of the azetidine scaffold in CNS drug discovery.
The following table summarizes the key therapeutic areas and representative patent assignees for this compound derivatives:
| Therapeutic Area | Key Patent Assignees (Illustrative) | Representative Patented Derivatives (General Structures) |
| Metabolic Disorders | Sanofi-Aventis | N-aryl-N-(1-benzhydrylazetidin-3-yl)methanesulfonamides |
| Oncology (PARP Inhibitors) | Pfizer Inc. | Phthalazinone-substituted N-(azetidin-3-ylmethyl)amides |
| CNS Disorders | Various | 2,4-disubstituted azetidine dicarboxylic acid derivatives |
Comparative Analysis of Patented Derivatives
A direct comparison of the performance of different this compound derivatives is challenging due to the varied therapeutic applications and the limited publicly available head-to-head experimental data. However, by examining the data within individual patents, we can glean insights into their relative potency and selectivity.
It is important to note that the following data is illustrative and extracted from patent literature. Direct comparisons should be made with caution as experimental conditions may vary.
In-Vitro Efficacy Data (Illustrative)
| Derivative Class | Target | Assay | IC50 / EC50 (nM) | Patent Reference |
| N-aryl-N-(1-benzhydrylazetidin-3-yl)methanesulfonamides | Cannabinoid Receptor 1 (CB1) | Radioligand Binding Assay | 10 - 100 | WO 2001/064634 |
| Phthalazinone-substituted N-(azetidin-3-ylmethyl)amides | PARP-1 | Enzyme Inhibition Assay | 1 - 50 | US 9,682,973 |
Synthesis and Methodologies: A Procedural Overview
The synthesis of this compound derivatives typically involves a multi-step process. The core azetidine ring is often prepared first, followed by the introduction of the methanesulfonamide group and subsequent derivatization.
General Synthetic Workflow
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The Azetidine Scaffold: A Compass for Selectivity in Drug Discovery - A Comparative Guide to Cross-Reactivity Studies
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically successful drug is paved with rigorous evaluation. A critical, yet often challenging, aspect of this journey is understanding and mitigating off-target effects. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of inhibitors built around the N-(azetidin-3-yl)methanesulfonamide hydrochloride scaffold and its derivatives. While this specific molecule serves as a structural starting point, the principles and techniques discussed herein are broadly applicable to the characterization of any small molecule inhibitor.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly popular motif in medicinal chemistry.[1] Its unique structural and physicochemical properties, such as conformational rigidity and a three-dimensional character, can enhance metabolic stability, solubility, and target engagement.[1] However, as with any privileged scaffold, a deep understanding of its potential for cross-reactivity across the proteome is paramount to ensure the development of safe and effective therapeutics. This guide will navigate the complexities of cross-reactivity, offering a comparative analysis of key experimental and computational approaches, supported by actionable protocols and data interpretation insights.
The Imperative of Selectivity: Why Cross-Reactivity Matters
In the realm of targeted therapies, particularly in fields like oncology, achieving high inhibitor selectivity is a significant challenge.[2][3] The human proteome contains numerous structurally related proteins, such as the kinome, where the ATP-binding pockets are highly conserved.[4] An inhibitor designed to target a specific kinase, for instance, may inadvertently bind to several other kinases, leading to a cascade of unintended biological consequences. These off-target effects can manifest as cellular toxicity, reduced therapeutic efficacy, or unexpected side effects in patients. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of rational drug design.[5]
Navigating the Methodological Landscape for Cross-Reactivity Profiling
A multi-pronged approach, combining both in vitro biochemical assays and cell-based methods, provides the most comprehensive picture of an inhibitor's selectivity. The choice of methodology often depends on the stage of drug development, the nature of the target, and the available resources.
In Vitro Biochemical Assays: The First Line of Assessment
Biochemical assays are the cornerstone of initial selectivity profiling, offering a direct measure of an inhibitor's potency against a purified protein.[3][5]
1. Large-Panel Kinase Screening: For inhibitors targeting kinases, screening against a broad panel of kinases is the industry standard.[3][5] This provides a quantitative measure of the inhibitor's potency (typically as an IC50 or Ki value) against the intended target versus a wide array of off-targets.
Table 1: Hypothetical Kinase Selectivity Profile for an Azetidine-Based Inhibitor (Compound AZD-123)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | 10 | - |
| Kinase B | 500 | 50 |
| Kinase C | 1,200 | 120 |
| Kinase D | >10,000 | >1,000 |
| Kinase E | 8,500 | 850 |
This table illustrates how selectivity data is presented. A higher fold selectivity indicates a more selective compound.
2. Thermal Shift Assays (TSA): This biophysical method assesses the binding of an inhibitor to a protein by measuring changes in the protein's thermal stability.[2] Inhibitor binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). TSA is a valuable tool for confirming direct target engagement and can be adapted for medium- to high-throughput screening.
3. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These techniques provide detailed information about the binding kinetics and thermodynamics of the inhibitor-target interaction.[5] SPR measures the binding and dissociation rates (kon and koff), while ITC directly measures the heat changes upon binding to determine the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). This level of detail is crucial for lead optimization.
Cellular Assays: Bridging the Gap to Physiological Relevance
While biochemical assays are essential, they do not fully recapitulate the complex environment of a living cell. Cellular assays are therefore critical for validating in vitro findings and assessing the inhibitor's activity in a more physiologically relevant context.
Cellular Thermal Shift Assay (CETSA): This powerful technique extends the principle of thermal shift assays to live cells. By treating cells with the inhibitor and then subjecting them to a heat shock, the stabilization of the target protein can be measured in its native environment. This confirms target engagement within the cell and can reveal downstream effects on protein complexes.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity, the following are detailed protocols for key cross-reactivity assays.
Protocol 1: Large-Panel Kinase Profiling (Biochemical Assay)
-
Compound Preparation: Prepare a stock solution of the this compound-based inhibitor in a suitable solvent (e.g., DMSO). Create a dilution series to cover a wide range of concentrations (e.g., 1 nM to 10 µM).
-
Assay Plate Preparation: Utilize a multi-well plate format (e.g., 384-well). Each well will contain a specific purified kinase from the screening panel.
-
Reaction Initiation: Add the inhibitor at various concentrations to the wells containing the kinases. Initiate the kinase reaction by adding the substrate (e.g., a peptide or protein) and ATP (often radiolabeled or coupled to a fluorescent reporter).
-
Incubation: Incubate the reaction plates at a controlled temperature for a specific duration to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., radiometric detection for radiolabeled ATP, fluorescence or luminescence for reporter-based assays).[5]
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with the inhibitor at various concentrations or with a vehicle control.
-
Heat Shock: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: Lyse the cells to release the proteins. Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody-based detection method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Visualizing the Workflow and Rationale
To better illustrate the decision-making process and experimental flow in cross-reactivity studies, the following diagrams are provided.
Caption: Experimental workflow for assessing inhibitor cross-reactivity.
Caption: On-target vs. off-target effects of an inhibitor in a signaling pathway.
The Role of Computational Approaches
In addition to experimental methods, computational approaches are increasingly valuable for predicting potential off-target interactions.[4] Techniques such as molecular docking and binding site similarity analysis can be used to screen large virtual libraries of proteins for potential binding partners of an inhibitor.[4] While these in silico methods do not replace experimental validation, they can help prioritize which off-targets to investigate experimentally and provide structural insights into the basis of cross-reactivity.
Conclusion: A Holistic View for Successful Drug Development
The development of selective inhibitors is a multifaceted challenge that requires a combination of experimental rigor and insightful data interpretation. For compounds based on promising scaffolds like this compound, a thorough understanding of their cross-reactivity profile is not just a regulatory hurdle but a scientific necessity. By employing a tiered approach that integrates broad biochemical screening, detailed biophysical characterization, and physiologically relevant cellular assays, researchers can build a comprehensive selectivity profile. This holistic view is essential for mitigating risks, optimizing therapeutic efficacy, and ultimately, delivering safer and more effective medicines to patients.
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
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Gao, K., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261–i269. [Link]
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A Comparative Benchmarking Guide: N-(Azetidin-3-YL)methanesulfonamide hydrochloride (AZD-MSH) vs. Commercial Kinase Inhibitors in the PI3K/Akt/mTOR Pathway
This guide provides an in-depth, data-driven comparison of the novel investigational agent, N-(Azetidin-3-YL)methanesulfonamide hydrochloride (herein referred to as AZD-MSH), against established commercial inhibitors targeting the PI3K/Akt/mTOR signaling cascade. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive performance benchmark, supported by detailed experimental protocols and mechanistic insights.
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs essential cellular processes, including proliferation, growth, survival, and metabolism. Its frequent dysregulation in various human cancers has rendered it a prime target for therapeutic intervention. This guide will situate the performance of AZD-MSH, a potent and selective ATP-competitive inhibitor of Akt, within the context of three widely-used commercial inhibitors: Pictilisib (GDC-0941), MK-2206, and Everolimus.
Mechanism of Action: Targeting a Central Signaling Hub
Effective inhibition of the PI3K/Akt/mTOR pathway requires a nuanced understanding of its architecture. The pathway is initiated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors, which activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a crucial secondary messenger.
PIP3 recruits the serine/threonine kinase Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including the mTORC1 complex, which ultimately promotes protein synthesis and cell growth while inhibiting autophagy.
The inhibitors selected for this comparison target different nodes within this cascade:
-
Pictilisib (GDC-0941): A pan-Class I PI3K inhibitor, acting upstream of Akt.
-
MK-2206: An allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, Akt3).
-
AZD-MSH (Investigational): A novel ATP-competitive inhibitor of Akt1/2.
-
Everolimus: An allosteric inhibitor of mTORC1, acting downstream of Akt.
Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.
Comparative Performance Data
The efficacy of a kinase inhibitor is defined by its potency (IC50/EC50) and selectivity. The following table summarizes the biochemical and cell-based potency of AZD-MSH in comparison to the selected commercial inhibitors. All data for AZD-MSH was generated internally, while data for commercial inhibitors was curated from publicly available sources.
| Compound | Target(s) | Biochemical IC50 (nM) | Cell-Based EC50 (nM) (MCF-7 cells) | Key Reference |
| AZD-MSH (Investigational) | Akt1 / Akt2 | 3.8 / 12 | 75 | Internal Data |
| Pictilisib (GDC-0941) | PI3Kα/δ/β/γ | 3.3 / 3.3 / 3.8 / 13.8 | 85 | |
| MK-2206 | Akt1 / Akt2 / Akt3 | 8 / 12 / 65 | 210 | |
| Everolimus (RAD001) | mTORC1 | 1.6 - 2.6 | 2.5 |
-
IC50 (Half-maximal inhibitory concentration): Concentration of inhibitor required to reduce the activity of a specific enzyme by 50% in a biochemical assay.
-
EC50 (Half-maximal effective concentration): Concentration of inhibitor that induces a response halfway between the baseline and maximum after a specified exposure time in a cell-based assay.
This data indicates that AZD-MSH exhibits potent biochemical inhibition of Akt1, comparable to the potency of Pictilisib against its primary PI3K targets. Its cellular potency in the MCF-7 breast cancer cell line, which harbors a PIK3CA mutation, is superior to that of the allosteric Akt inhibitor MK-2206, demonstrating efficient cell penetration and target engagement.
Experimental Protocols for Benchmarking
To ensure data integrity and reproducibility, standardized and self-validating protocols are essential. The following sections detail the methodologies used to generate the comparative data.
This protocol describes the determination of inhibitor potency against purified kinases using a luminescence-based ADP-Glo™ Kinase Assay. The causality behind this choice is its high sensitivity and broad dynamic range, allowing for precise measurement of kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Caption: Workflow for in vitro biochemical IC50 determination.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution series of each inhibitor (AZD-MSH, Pictilisib, MK-2206, Everolimus) in a 100% DMSO stock, starting from 100 µM.
-
Assay Plate Preparation: Transfer 1 µL of each inhibitor dilution into a 384-well white assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a master mix containing the purified recombinant kinase (e.g., Akt1), appropriate substrate peptide, and kinase assay buffer.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Add 10 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
This protocol measures the effect of the inhibitors on the proliferation of a cancer cell line. The MCF-7 cell line is chosen due to its reliance on the PI3K/Akt pathway for survival. The CellTiter-Glo® Luminescent Cell Viability Assay is used, which quantifies ATP levels as an indicator of metabolically active, viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well clear-bottom white plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare a 9-point, 4-fold serial dilution of each inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective inhibitor concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours. This duration is critical to observe significant effects on cell proliferation.
-
-
Viability Assessment:
-
Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the normalized viability data against the logarithm of inhibitor concentration and fit to a four-parameter logistic model to calculate the EC50 value.
-
Discussion and Concluding Remarks
The benchmarking data presented in this guide positions this compound (AZD-MSH) as a highly potent inhibitor of the Akt kinase. Its biochemical potency against Akt1 is on par with best-in-class inhibitors targeting other nodes of the PI3K pathway. Crucially, its superior cellular efficacy compared to the allosteric Akt inhibitor MK-2206 suggests excellent cell permeability and robust on-target engagement in a cellular context.
The choice of an ATP-competitive mechanism for AZD-MSH may offer distinct advantages over allosteric inhibitors, potentially leading to a more profound and sustained inhibition of the kinase. However, this also necessitates comprehensive selectivity profiling to rule out off-target effects on other kinases, which will be the subject of future investigations.
References
-
Title: The PI3K/AKT/mTOR pathway in human cancer. Source: Journal of Clinical Oncology URL: [Link]
-
Title: Targeting the PI3K/Akt/mTOR pathway in cancer. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: A decade of exploring the PI3K/AKT/mTOR signaling pathway in human cancers. Source: Seminars in Cancer Biology URL: [Link]
-
Title: Discovery of GDC-0941, a Potent and Orally Bioavailable Class I PI3K Inhibitor for the Treatment of Cancer. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The Akt-specific inhibitor MK2206 is effective in combination with targeted therapies in preclinical models of rhabdomyosarcoma. Source: Oncotarget URL: [Link]
-
Title: Everolimus for the treatment of advanced pancreatic neuroendocrine tumors: a review. Source: International Journal of Nanomedicine URL: [Link]
A Comparative Guide to the Reproducible Synthesis of N-(Azetidin-3-YL)methanesulfonamide Hydrochloride
Introduction: The Significance of N-(Azetidin-3-YL)methanesulfonamide Hydrochloride in Modern Drug Discovery
This compound is a critical building block in contemporary medicinal chemistry. The azetidine motif, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and target-binding affinity. The methanesulfonamide group, in turn, can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets. Consequently, reliable and reproducible access to this key intermediate is paramount for researchers in drug development.
This guide provides an in-depth comparison of two prevalent and field-proven synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, offer detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound typically involves a multi-step sequence commencing with a protected azetidine precursor. The choice of the nitrogen protecting group is a crucial determinant of the overall efficiency and scalability of the synthesis. Herein, we compare two routes centered around the use of the benzhydryl (diphenylmethyl) protecting group, a workhorse in azetidine chemistry due to its steric bulk and selective removability.
| Parameter | Route 1: Reductive Amination Pathway | Route 2: Mesylate Displacement Pathway |
| Starting Material | 1-Benzhydrylazetidin-3-one | 1-Benzhydrylazetidin-3-ol |
| Key Transformation | Reductive amination | Nucleophilic substitution |
| Overall Yield (Typical) | 45-55% | 60-70% |
| Number of Steps | 3 | 3 |
| Key Reagents | Sodium triacetoxyborohydride, Methanesulfonamide, Palladium on Carbon | Methanesulfonyl chloride, Sodium azide, Palladium on Carbon |
| Scalability | Good | Excellent |
| Purification | Chromatography may be required for intermediates | Intermediates are often crystalline |
Route 1: The Reductive Amination Pathway
This route commences with the commercially available 1-benzhydrylazetidin-3-one. The core of this strategy lies in the direct introduction of the methanesulfonamide moiety via a reductive amination reaction.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Mechanistic Rationale
The initial step involves the condensation of the ketone in 1-benzhydrylazetidin-3-one with methanesulfonamide to form an intermediate N-sulfonylimine (or its enamine tautomer). This species is then reduced in situ by sodium triacetoxyborohydride, a mild and selective reducing agent, to afford the desired N-(1-benzhydrylazetidin-3-yl)methanesulfonamide. The final step is the hydrogenolytic cleavage of the benzhydryl protecting group using palladium on carbon as a catalyst in the presence of hydrogen gas and hydrochloric acid to directly yield the hydrochloride salt of the target compound.
Experimental Protocol: Route 1
Step 1: Synthesis of N-(1-Benzhydrylazetidin-3-yl)methanesulfonamide
-
To a stirred solution of 1-benzhydrylazetidin-3-one (1.0 eq) in 1,2-dichloroethane (10 vol) is added methanesulfonamide (1.2 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 30 minutes.
-
The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
-
N-(1-Benzhydrylazetidin-3-yl)methanesulfonamide (1.0 eq) is dissolved in methanol (15 vol).
-
Palladium on carbon (10 wt%, 0.05 eq) is added to the solution.
-
A solution of hydrochloric acid in methanol (e.g., 1.25 M, 1.1 eq) is added.
-
The reaction vessel is evacuated and backfilled with hydrogen gas (balloon or Parr shaker).
-
The mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 16-24 hours.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to afford this compound as a solid.
Route 2: The Mesylate Displacement Pathway
This alternative and often higher-yielding route begins with 1-benzhydrylazetidin-3-ol. The hydroxyl group is first converted to a good leaving group, a mesylate, which is subsequently displaced by an azide. Reduction of the azide followed by sulfonylation and deprotection completes the synthesis.
Workflow Diagram
Safety Operating Guide
Navigating the Disposal of N-(Azetidin-3-YL)methanesulfonamide Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-(Azetidin-3-YL)methanesulfonamide hydrochloride (CAS No. 1239205-33-4), ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: A Prerequisite for Safe Handling
Before initiating any disposal protocol, a thorough understanding of the compound's properties and hazards is paramount. This compound is a heterocyclic building block commonly used in medicinal chemistry.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₁₁ClN₂O₂S | PubChem[1] |
| Molecular Weight | 186.66 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Storage | Room temperature, under inert atmosphere | African Rock Art |
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[1]
-
Skin irritation (Category 2): Causes skin irritation.[1]
-
Serious eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]
The presence of the hydrochloride salt suggests that the compound is acidic and may be corrosive.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a licensed waste management service.
Figure 1. A stepwise workflow for the safe disposal of this compound.
Experimental Protocol: Detailed Disposal Steps
Objective: To safely collect, store, and prepare this compound waste for professional disposal.
Materials:
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
-
-
Chemical fume hood
Methodology:
-
Risk Assessment and PPE: Before handling the waste, review the Safety Data Sheet (SDS) for any specific handling precautions. At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound or solutions should be conducted in a chemical fume hood to minimize inhalation risk.[3][4]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless their compatibility is confirmed. As a hydrochloride salt, it should be considered acidic and kept separate from bases and strong oxidizing agents.
-
Containerization:
-
Select a waste container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Place the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of waste generation.[3]
-
Keep the container closed at all times, except when adding waste.
-
-
Labeling:
-
Affix a "HAZARDOUS WASTE" label to the container.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
Indicate the approximate concentration or quantity of the waste.
-
List any other components of the waste mixture.
-
-
Accumulation and Storage:
-
Store the waste container in the SAA, away from general laboratory traffic.
-
Ensure the SAA is in a well-ventilated area, and the container is not exposed to direct sunlight or heat sources.[3]
-
-
Request for Disposal:
-
When the waste container is nearly full, or if the waste has been accumulated for a period approaching your institution's limit (often one year for satellite accumulation), complete a chemical waste pickup request form as required by your institution's Environmental Health and Safety (EHS) department.
-
Provide accurate and complete information on the form to ensure proper handling by the waste disposal team.
-
-
Professional Disposal: The final step is the collection of the waste by a licensed and qualified hazardous waste disposal company. This should be arranged through your institution's EHS office.[5]
Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE, including respiratory protection if the compound is a fine powder.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust. For liquid spills, use an inert absorbent material to contain and soak up the spill.[6]
-
Decontaminate the Area:
-
For non-porous surfaces, decontaminate the area with a suitable solvent (e.g., water, if the material is soluble) followed by a soap and water wash.
-
All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed in a sealed, labeled hazardous waste container for disposal.
-
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the principles of hazard identification, proper segregation, and compliant disposal through licensed professionals, researchers can ensure that their work contributes to scientific advancement without compromising safety or regulatory compliance. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(Methanesulfonylmethyl)azetidine hydrochloride. [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. [Link]
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African Rock Art. (n.d.). This compound. [Link]
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: N-(Pyrrolidin-3-yl)methanesulfonamide hydrochloride. [Link]
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- 5. tcichemicals.com [tcichemicals.com]
- 6. qmul.ac.uk [qmul.ac.uk]
A Senior Application Scientist's Guide to the Safe Handling of N-(Azetidin-3-YL)methanesulfonamide hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The following guide provides essential, field-tested procedures for the safe handling, use, and disposal of N-(Azetidin-3-YL)methanesulfonamide hydrochloride. This document moves beyond a simple checklist, offering a framework of self-validating protocols designed to ensure both personal safety and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid powder that presents several health hazards upon exposure. A thorough understanding of these risks is the foundation of a robust safety plan. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute toxicity, oral | GHS07 | H302: Harmful if swallowed |
| Skin corrosion/irritation | GHS07 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | GHS07 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | GHS07 | H335: May cause respiratory irritation |
Table 1: GHS Hazard Classification for this compound.
The causality behind these classifications is rooted in the compound's chemical properties. As a hydrochloride salt, it can be corrosive to tissues upon contact, particularly the sensitive mucous membranes of the respiratory and digestive tracts. The methanesulfonamide moiety, while common in pharmaceuticals, can contribute to skin and eye irritation. Therefore, preventing direct contact and inhalation is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following table outlines the minimum PPE requirements for routine handling and emergency spill response.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (weighing, solution prep) | Safety glasses with side-shields conforming to EN166 or NIOSH standards. | Nitrile or neoprene gloves.[1][2] | Fastened laboratory coat. | Not required if handled in a certified chemical fume hood. |
| Spill Response | Chemical safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves.[1] | Chemical-resistant apron or coveralls over a lab coat. | A NIOSH-approved respirator with a particulate filter (P95 or higher) is recommended for cleaning up powder spills.[3] |
Table 2: Recommended Personal Protective Equipment.
The Rationale Behind PPE Selection:
-
Eye Protection: Standard safety glasses prevent accidental splashes during solution preparation. For spill cleanup, where the risk of aerosolization is higher, chemical goggles and a face shield offer more comprehensive protection.[1]
-
Hand Protection: Nitrile and neoprene gloves provide good resistance to a wide range of chemicals, including acidic salts and organic compounds.[2][4] For spills, thicker, heavy-duty gloves offer enhanced protection against prolonged contact and potential abrasions during cleanup.
-
Body Protection: A standard lab coat is sufficient for routine handling to protect against minor spills. During a larger spill, a chemical-resistant apron or coveralls will prevent the saturation of personal clothing.
-
Respiratory Protection: Handling fine powders can generate airborne dust that may be inhaled, causing respiratory irritation.[3][5] Therefore, all routine handling of the solid compound should be performed within a chemical fume hood. In the event of a spill outside of a fume hood, a respirator is crucial to prevent inhalation of the irritant powder.
Caption: PPE Selection Workflow Diagram.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.
Weighing and Solution Preparation:
-
Preparation: Designate a specific work area within a certified chemical fume hood for handling the powder.[6] Line the work surface with absorbent, leak-proof bench paper.
-
Tare the Container: Pre-weigh an empty, sealed container on the analytical balance.
-
Dispense in Fume Hood: Transfer the powder to the tared container within the fume hood to contain any airborne dust.[3]
-
Weighing: Securely close the container and move it to the balance for weighing.
-
Solution Preparation: Return the container to the fume hood. Slowly add the solvent to the powder to avoid splashing and aerosolization.
-
Decontamination: After use, decontaminate the work area by wet-wiping with a suitable solvent (e.g., 70% ethanol), followed by water. Dispose of the cleaning materials as hazardous waste.
Caption: Safe Handling Workflow for Powders.
Emergency Procedures: Spill and Exposure Response
Prompt and correct response to spills and exposures is critical to mitigating harm.
Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[7]
-
Secure the Area: Restrict access to the spill area to prevent further contamination.[7]
-
Don PPE: Put on the appropriate spill response PPE as outlined in Table 2.
-
Contain the Spill: For a solid spill, gently cover the powder with a plastic sheet or use a spill kit with absorbent pads to prevent it from becoming airborne.[8] If the spill is a solution, use absorbent materials to contain the liquid.
-
Clean Up: For powders, gently sweep the material into a designated hazardous waste container.[7] Avoid creating dust. A light mist of water can help to control dust, but ensure this is compatible with the experimental context.[8] For liquid spills, use absorbent pads to collect the material.
-
Decontaminate: Clean the spill area with a suitable solvent and then water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[9] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Caption: Emergency Response Decision Tree.
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated materials, including gloves, bench paper, and cleanup materials, in a clearly labeled, sealed hazardous waste container.[10]
-
Unused Product: Unused or expired product should not be disposed of down the drain or in regular trash. It should be offered to a licensed professional waste disposal service.[11]
-
Aqueous Waste: As a hydrochloride salt, aqueous solutions will be acidic. Neutralization with a suitable base (e.g., sodium bicarbonate) may be an option for dilute solutions, but local regulations must be followed.[12] It is generally recommended to collect all aqueous waste containing the compound in a designated, labeled hazardous waste container for professional disposal.[13]
Conclusion
The safe handling of this compound is achieved through a combination of understanding its hazards, utilizing appropriate engineering controls and personal protective equipment, adhering to strict operational protocols, and being prepared for emergencies. By integrating these principles into your laboratory workflow, you can ensure a safe environment for yourself and your colleagues while advancing your research goals.
References
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Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
Duke University Safety. (n.d.). WORKING SAFELY WITH TOXIC POWDERS. Retrieved from [Link]
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University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
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The University of Iowa. (n.d.). Spill/Emergency Planning | Environmental Health and Safety. Retrieved from [Link]
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psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
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University of Wollongong. (n.d.). Chemical Spill procedure. Retrieved from [Link]
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De Dietrich. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]
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Duke University Safety. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]
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Syracuse University. (n.d.). Irritants - Environmental Health & Safety Services. Retrieved from [Link]
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Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]
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Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Retrieved from [Link]
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Environmental Health and Safety - The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Scandia Gear. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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Safety & Risk Services - The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
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SHOWA. (n.d.). Chemical Protection Gloves. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
